molecular formula C12H21NO4S B1631491 Choline tosylate CAS No. 55357-38-5

Choline tosylate

カタログ番号: B1631491
CAS番号: 55357-38-5
分子量: 275.37 g/mol
InChIキー: DVGVMQVOCJNXNJ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Choline tosylate is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H14NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5-7/h2-5H,1H3,(H,8,9,10);7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGVMQVOCJNXNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55357-38-5
Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55357-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Choline Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of choline tosylate, a quaternary ammonium salt with applications as an intermediate in pharmaceutical development and as a substrate for choline acetyltransferase (ChAT).[1][2] This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations to elucidate the reaction pathway and experimental workflow.

Synthesis of this compound

The synthesis of this compound is achieved through a quaternization reaction, specifically a Menschutkin reaction, involving the nucleophilic substitution of a tosylate group by a tertiary amine. The most commonly employed method utilizes methyl tosylate and N,N-dimethylethanolamine as reactants.

Reaction Principle

The lone pair of electrons on the nitrogen atom of N,N-dimethylethanolamine attacks the methyl group of methyl tosylate. The tosylate anion, a good leaving group, is displaced, resulting in the formation of the quaternary ammonium salt, this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established laboratory procedures.[1][2]

Materials:

  • Methyl tosylate (CH₃C₆H₄SO₃CH₃)

  • N,N-Dimethylethanolamine ((CH₃)₂NCH₂CH₂OH)

  • Acetone (CH₃COCH₃), anhydrous

Equipment:

  • 500 mL three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Cooling bath (ice-water)

  • Büchner funnel and filter flask

  • Vacuum pump

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge 50.0 g (268.5 mmol) of methyl tosylate and 100 mL of anhydrous acetone.

  • Addition of Amine: Prepare a solution of 25.1 g (281.6 mmol) of N,N-dimethylethanolamine in 50.3 g of anhydrous acetone. Add this solution dropwise to the stirred solution of methyl tosylate in the reaction flask over a period of 3 hours at a constant temperature of 25 °C.

  • Reaction Monitoring: After the addition is complete, rinse the dropping funnel with a small amount of acetone and add it to the reaction mixture. Allow the reaction to stir at 25 °C for 20 hours. The progress of the reaction should be monitored by HPLC to determine the consumption of the limiting reagent, methyl tosylate.[1][2]

  • Crystallization and Isolation: Once the concentration of methyl tosylate is below 500 ppm as determined by HPLC, cool the resulting suspension to 0 °C over 150 minutes using an ice-water bath.[1][2]

  • Filtration and Washing: Stir the suspension at 0 °C for an additional 60 minutes. Collect the precipitated product by vacuum filtration using a Büchner funnel.[1][2] Wash the filter cake twice with 175 mL of cold acetone to remove any unreacted starting materials and impurities.[1][2]

  • Drying: Dry the collected white crystalline solid under vacuum at 25 °C to a constant weight. This procedure typically yields approximately 73.1 g (99%) of crude this compound.[1][2]

Synthesis Data Summary
ParameterValueReference
Reactants
Methyl Tosylate50.0 g (268.5 mmol)[1][2]
N,N-Dimethylethanolamine25.1 g (281.6 mmol)[1][2]
Solvent
Acetone100 mL + 50.3 g[1][2]
Reaction Conditions
Temperature25 °C[1][2]
Reaction Time20 hours[1][2]
Product
Theoretical Yield73.9 g
Actual Yield73.1 g[1][2]
Yield (%) 99%[1][2]
Appearance White crystalline solid[1][2]

Purification of this compound

Purification of the crude this compound is essential to remove residual starting materials, by-products, and solvent. Recrystallization is a highly effective method for obtaining high-purity this compound.

Purification Principle

Recrystallization relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system. The crude product is dissolved in a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Acetone

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum pump

Procedure:

  • Solvent Selection: Based on solubility data and general practices for quaternary ammonium salts, a mixed solvent system of isopropanol and acetone is recommended. This compound exhibits slight solubility in methanol, a property that can be extrapolated to other alcohols like isopropanol for recrystallization purposes. Acetone, being the reaction solvent, is a good choice for washing and as an anti-solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot isopropanol. Heat the mixture gently with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound will begin to crystallize. To further induce crystallization and improve the yield, the flask can be placed in an ice bath. If crystallization does not initiate, scratching the inside of the flask with a glass rod can be effective.

  • Precipitation with Anti-solvent: Once the solution has cooled and some crystals have formed, slowly add acetone as an anti-solvent to precipitate more of the this compound from the solution.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold acetone to remove any remaining mother liquor.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Characterization of Purified this compound

The purity of the final product can be assessed using various analytical techniques.

  • Melting Point: The melting point of pure this compound is reported to be between 95 °C and 105 °C. A sharp melting point range is indicative of high purity.

  • HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the compound by quantifying any residual impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized this compound.

Visualizations

Synthesis Pathway

G Synthesis of this compound cluster_reactants Reactants cluster_product Product Methyl Tosylate Methyl Tosylate Reaction Quaternization Methyl Tosylate->Reaction Acetone, 25°C N,N-Dimethylethanolamine N,N-Dimethylethanolamine N,N-Dimethylethanolamine->Reaction This compound This compound Reaction->this compound

Caption: Reaction scheme for the synthesis of this compound.

Purification Workflow

G Purification Workflow for this compound Crude Product Crude Product Dissolution Dissolve in hot Isopropanol Crude Product->Dissolution Crystallization Cool to room temperature, then ice bath Dissolution->Crystallization Filtration Vacuum filtration Crystallization->Filtration Washing Wash with cold Acetone Filtration->Washing Impurities in Mother Liquor Impurities in Mother Liquor Filtration->Impurities in Mother Liquor Drying Dry under vacuum Washing->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: Step-by-step workflow for the purification of this compound.

References

Choline Tosylate: A Comprehensive Physicochemical and Mechanistic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline tosylate, the salt formed between the essential nutrient choline and p-toluenesulfonic acid, is a quaternary ammonium salt with emerging applications in pharmaceutical and biotechnological research. Its unique properties, including its role as an inhibitor of key signaling enzymes, make it a compound of significant interest for drug development and as a tool for studying cellular signaling pathways. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a mechanistic exploration of its inhibitory effects on critical signaling cascades.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Chemical Name 2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate[1][2]
Synonyms Choline p-toluenesulfonate, Choline 4-methylbenzenesulphonate[3][4]
CAS Number 55357-38-5[1][2][3]
Molecular Formula C₁₂H₂₁NO₄S[1][2][3]
Molecular Weight 275.36 g/mol [1][2][3]
Appearance White to off-white crystalline solid[5]
Melting Point 95-105 °C[6][7]
Boiling Point Decomposes before boilingN/A
Solubility Slightly soluble in DMSO and Methanol. As an ionic compound, it is expected to be soluble in water and other polar solvents, and insoluble in non-polar solvents.[5]
Table 2: Chemical and Computational Properties of this compound
PropertyValueSource(s)
pKa The pKa is primarily determined by the choline cation, as p-toluenesulfonic acid is a strong acid (pKa ≈ -1.34 to -2.58). Choline is a very weak acid, with a predicted pKa of its hydroxyl group around 10.6-11.2. Therefore, in solution, this compound will exist as the dissociated choline cation and tosylate anion.[2][4][8][9][10]
LogP (calculated) 0.58402[11]
Topological Polar Surface Area (TPSA) 77.43 Ų[11]
Hydrogen Bond Donor Count 1[11]
Hydrogen Bond Acceptor Count 4[11]
Rotatable Bond Count 3[11]

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to get an approximate melting range.

  • Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This provides a rough melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample in a fresh capillary tube.

  • Set the heating rate to a slow and steady rate (e.g., 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

  • Carefully observe and record the temperatures for the start and completion of melting. The narrow range obtained is the accurate melting point of the sample.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Beakers or vials

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or shaker

  • Filtration apparatus (e.g., syringe filters)

Procedure (for determining solubility in a given solvent, e.g., water):

  • Accurately weigh a known amount of this compound.

  • Transfer the weighed sample to a beaker or vial.

  • Add a known volume of the solvent (e.g., distilled water) to the beaker.

  • Place the beaker in a temperature-controlled water bath or shaker set to a specific temperature (e.g., 25 °C).

  • Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter to remove any undissolved particles.

  • Determine the concentration of this compound in the filtered solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue).

  • Calculate the solubility in terms of g/L or mol/L.

Mechanism of Action: Inhibition of Phospholipases

This compound has been identified as an inhibitor of two key families of enzymes involved in lipid signaling: Phospholipase A2 (PLA2) and Phospholipase C (PLC). This inhibition disrupts downstream signaling cascades that are crucial for various cellular processes, including inflammation and cell proliferation.

Inhibition of Phospholipase A2 (PLA2) Signaling Pathway

PLA2s are enzymes that hydrolyze the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids. The inhibitory action of this compound on this pathway is depicted below.

PLA2_Inhibition cluster_upstream Upstream Activators cluster_downstream Downstream Effectors GPCR GPCRs (e.g., Angiotensin II Receptor) PLA2 Phospholipase A₂ (PLA₂) GPCR->PLA2 Activates RTK Receptor Tyrosine Kinases (e.g., bFGF Receptor) RTK->PLA2 Activates Ca_influx Ca²⁺ Influx Ca_influx->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Produces Choline_Tosylate This compound Choline_Tosylate->PLA2 Inhibits Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Leads to Inflammation Inflammation Eicosanoids->Inflammation Promotes PLC_DAG_Inhibition cluster_upstream_plc Upstream Activators cluster_downstream_plc Downstream Effectors GPCR_PLC Gq-Coupled GPCRs PLC Phospholipase C (PLC) GPCR_PLC->PLC Activates RTK_PLC Receptor Tyrosine Kinases RTK_PLC->PLC Activates IP3 Inositol 1,4,5-trisphosphate (IP₃) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces PIP2 PIP₂ PIP2->PLC Choline_Tosylate_PLC This compound Choline_Tosylate_PLC->PLC Inhibits PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Proliferation Cell Proliferation & Differentiation PKC->Cell_Proliferation Regulates

References

Choline Tosylate: A Technical Guide to Solubility in DMSO, Water, and Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of choline tosylate in three common laboratory solvents: dimethyl sulfoxide (DMSO), water, and ethanol. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.

Quantitative and Qualitative Solubility Data

The solubility of this compound is a critical parameter for its handling, formulation, and application in various experimental settings. The following table consolidates the available data for its solubility in DMSO, water, and ethanol.

SolventQuantitative SolubilityQualitative DescriptionConditions & Notes
DMSO 100 mg/mL[1]-Requires ultrasonic assistance for dissolution.[1]
≥ 2.5 mg/mL-In a 10% DMSO co-solvent system for in vivo studies.[1][2]
Water Data not availableSoluble[1]This compound is a salt, and as such, is expected to be freely soluble in water.
Ethanol Data not availableSolubleCholine salts are generally soluble in polar protic solvents like ethanol. Some sources describe it as slightly soluble in methanol, a similar alcohol.[3][4]

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6][7] The following protocol provides a step-by-step guide for determining the solubility of this compound.

2.1. Materials and Equipment

  • This compound (solid)

  • Solvent of interest (DMSO, water, or ethanol)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or UV)

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.

    • Add a known volume of the solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate with temperature control, set to the desired experimental temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, indicated by a plateau in the measured concentration.[6]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant through a syringe filter.[5] Care should be taken to avoid any undissolved particles in the final sample.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve. Several HPLC methods are available for the quantification of choline.[8][9][10][11][12]

    • Dilute the saturated sample solutions with the solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the concentration obtained from the HPLC analysis and the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of equilibrium solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid this compound to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow solid to settle D->E F Centrifuge or filter to obtain clear supernatant E->F H Dilute supernatant and analyze by HPLC F->H G Prepare standard solutions and generate calibration curve (HPLC) I Calculate solubility from concentration and dilution factor H->I

Workflow for Shake-Flask Solubility Determination.

References

Long-Term Stability and Storage of Choline Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the long-term stability and optimal storage conditions for Choline tosylate (CAS: 55357-38-5). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work.

Overview of this compound

This compound, the salt of choline and p-toluenesulfonic acid, is a quaternary ammonium salt. It serves as a useful intermediate and a substrate for choline acetyltransferase (ChAT)[1][]. Its reported biological activity includes the inhibition of phospholipase A2 and phospholipase C, which are key enzymes in lipid signaling pathways. By inhibiting the formation of diacylglycerol (DAG), this compound has been noted to inhibit tumor growth in mice[3]. Given its role in fundamental biological processes, maintaining its chemical integrity during storage is critical for reproducible experimental outcomes.

Recommended Storage Conditions

While specific long-term stability studies with quantitative degradation kinetics for this compound are not extensively available in peer-reviewed literature, a consensus on storage conditions can be drawn from supplier recommendations. These conditions are designed to minimize degradation from environmental factors.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationSource(s)
Temperature 2°C - 8°C (Refrigerated)[4][5]
4°C[6]
Atmosphere Sealed container, under inert gas (e.g., Nitrogen or Argon)[1][4][5][6]
Moisture Away from moisture; keep dry. The compound is noted to be hygroscopic.[1][5][6]
Light Keep in a dark place. The compound is noted to be light-sensitive.[1][4]

For this compound in solution, one supplier provides the following general stability guidelines:

Table 2: General Storage Stability for this compound in Solution

Solvent ConditionTemperatureDurationSource(s)
In solvent-80°C6 months[7]
In solvent-20°C1 month[7]

Note: These are general recommendations. It is imperative for researchers to perform their own stability testing for specific solvent systems and concentrations to establish appropriate storage and use-by dates.

Potential Degradation Pathways

The choline cation itself can be biologically degraded. In biological systems, choline is converted to betaine aldehyde and then to betaine in the mitochondria[8]. This pathway is a key part of one-carbon metabolism. While this is a biological process, the chemical stability of this compound as a pure substance will be influenced by factors such as hydrolysis and photolysis, especially given its hygroscopic and light-sensitive nature[1]. A study on the closely related compound, Choline salicylate, found it to be susceptible to hydrolysis under alkaline conditions and to be photolabile in solution[9][10].

Experimental Protocols for Stability Assessment

Currently, there are no published, validated stability-indicating analytical methods specifically for this compound. However, methodologies developed for other choline salts, such as choline salicylate, provide a robust framework for assessing the stability of this compound. The following protocols are adapted from established methods for a related compound and represent a best-practice approach to stability testing[9][10].

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from potential degradation products.

Table 3: Example HPLC Method Parameters for Choline Salt Stability Testing

ParameterSpecification
Column Nucleosil C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water:Acetic Acid (60:40:1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm or 270 nm
Temperature Ambient
Internal Standard Propyl 4-hydroxybenzoate (optional, for quantification)
Forced Degradation (Stress Testing) Protocol

To establish the intrinsic stability of this compound and develop a stability-indicating method, forced degradation studies should be conducted. The compound should be subjected to conditions more severe than accelerated storage.

Table 4: Protocol for Forced Degradation Studies

ConditionMethodology
Acid Hydrolysis Dissolve this compound in 1 M HCl. Incubate at 90°C for 24 hours. Analyze by HPLC.
Base Hydrolysis Dissolve this compound in 1 M NaOH. Incubate at 90°C for 24 hours. Analyze by HPLC.
Oxidative Degradation Dissolve this compound in 10% H₂O₂. Store at room temperature for 24 hours. Analyze by HPLC.
Photostability Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2). Analyze by HPLC at set time points.
Thermal Degradation Heat the solid compound at a temperature below its melting point (e.g., 70°C) for a defined period. Dissolve and analyze by HPLC.

The workflow for conducting a stability study can be visualized as follows:

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome start Obtain this compound Sample prep_solution Prepare Solutions for Stress Testing start->prep_solution acid Acid Hydrolysis (1M HCl, 90°C) prep_solution->acid base Base Hydrolysis (1M NaOH, 90°C) prep_solution->base oxidation Oxidation (10% H₂O₂, RT) prep_solution->oxidation photo Photolysis (ICH Light Source) prep_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc hplc_ms LC-MS/MS for Impurity Identification hplc->hplc_ms report Stability Profile & Degradation Pathway hplc_ms->report

Caption: Workflow for a forced degradation study of this compound.

Identification of Degradation Products

To identify the structures of any new peaks observed during forced degradation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This allows for the determination of the mass-to-charge ratio and fragmentation patterns of the impurities, facilitating their structural elucidation.

Biological Pathways Involving Choline

Understanding the biological context of choline is crucial for researchers using this compound. Choline is a precursor to the neurotransmitter acetylcholine and is involved in lipid metabolism. This compound has been reported to inhibit key enzymes in the phospholipid signaling pathway.

G cluster_0 Phospholipid Signaling PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Choline_Tosylate This compound Choline_Tosylate->PLC Inhibition

Caption: Inhibition of the Phospholipase C (PLC) signaling pathway by this compound.

Summary and Recommendations

The stability of this compound is critical for its effective use in research and development. Based on the available data, the following recommendations are made:

  • Storage: this compound should be stored as a solid in a sealed container under an inert atmosphere, protected from light and moisture, at refrigerated temperatures (2-8°C).

  • Solution Stability: The stability of this compound in solution is limited and highly dependent on the solvent and storage temperature. Users should validate the stability for their specific conditions.

  • Stability Testing: In the absence of comprehensive public data, it is strongly recommended that users perform in-house stability testing using a well-designed protocol, such as the forced degradation study outlined in this guide. An HPLC method is suitable for separating the parent compound from degradants, and LC-MS/MS should be used for impurity identification.

By adhering to these guidelines, researchers can ensure the quality and reliability of this compound in their experiments, leading to more accurate and reproducible results.

References

Understanding the Hygroscopic Nature of Choline Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline tosylate, a quaternary ammonium salt, is utilized in pharmaceutical formulations as an excipient and a source of the essential nutrient choline. Its physical properties, particularly its interaction with atmospheric moisture, are critical to its handling, stability, and performance in drug products. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound. It consolidates available data on its physical characteristics, outlines detailed experimental protocols for assessing its moisture sorption properties, and presents visual representations of its relevant biochemical interactions. While specific quantitative hygroscopicity data for this compound is not extensively available in public literature, this guide establishes a framework for its evaluation based on established scientific principles and data from analogous compounds.

Introduction

Choline salts are widely used in the pharmaceutical and nutritional sectors. However, many common forms, such as choline chloride, are known to be extremely hygroscopic, leading to significant challenges in manufacturing, such as powder flow issues and product degradation[1]. This compound ([2-hydroxyethyl]trimethylammonium p-toluenesulfonate) is an alternative salt form. Understanding its propensity to absorb water from the environment is crucial for formulation development, packaging selection, and ensuring the stability and shelf-life of the final drug product. Hygroscopicity can impact a material's physical form, chemical stability, and dissolution characteristics.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[2][3] Key physical and chemical properties are summarized in the table below. The compound's solubility in water and its ionic nature suggest a potential for interaction with atmospheric moisture.[2] Several suppliers note that it should be stored sealed and away from moisture, with some explicitly labeling it as hygroscopic.[4]

PropertyValueReference
CAS Number 55357-38-5[2]
Molecular Formula C₁₂H₂₁NO₄S[4]
Molecular Weight 275.37 g/mol [5]
Appearance White to off-white crystalline solid[2][3]
Melting Point 95 °C
Solubility Soluble in water[2]
Storage Conditions 4°C, sealed storage, away from moisture, under inert gas (Nitrogen or Argon)[4][5][6]

Quantitative Hygroscopicity Data

Analysis MethodResultNotesReference
Karl Fischer (KF) Titration 0.05%Represents the water content of a specific batch at the time of analysis. It does not describe the material's behavior when exposed to varying humidity levels.[5]
Dynamic Vapor Sorption (DVS) N/ANo publicly available moisture sorption isotherm data was found. Studies on other choline salts and ionic liquids show a high affinity for water, with water uptake increasing significantly with RH.[7][8]

Experimental Protocols for Hygroscopicity Assessment

To fully characterize the hygroscopic nature of this compound, the following experimental methods are recommended.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[9][10][11] This method is crucial for generating a moisture sorption-desorption isotherm, which reveals key information about a material's hygroscopicity, physical stability, and the nature of its interaction with water.[10][11]

Objective: To determine the moisture sorption and desorption profile of this compound and to identify critical humidity points for potential phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 5-15 mg of this compound powder into a DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹ over 10 minutes). This initial mass is considered the dry weight of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH. At each step, allow the sample mass to equilibrate (reach a stable weight) before proceeding to the next humidity level.

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass ((wet mass - dry mass) / dry mass) x 100) on the y-axis against the relative humidity (%) on the x-axis. The resulting graph is the moisture sorption-desorption isotherm. The degree of hysteresis between the sorption and desorption curves can provide insight into the absorption mechanism.[11]

Karl Fischer (KF) Titration

Karl Fischer titration is a highly accurate method for determining the water content of a sample.[7] It is a coulometric or volumetric titration method that is specific to water and can detect trace amounts.[7] This technique is ideal for quantifying the initial water content of the material as received and for verifying the water content after storage under specific humidity conditions.

Objective: To precisely quantify the water content of this compound.

Methodology:

  • Instrument Preparation: Set up the Karl Fischer titrator (either volumetric or coulometric, depending on the expected water content) according to the manufacturer's instructions. The coulometric method is preferred for expected water content below 1%.

  • Titrant Standardization: Standardize the Karl Fischer reagent with a known water standard.

  • Sample Analysis: Accurately weigh a sample of this compound and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titration: The instrument will automatically titrate the sample until all the water has reacted. The instrument's software calculates the amount of water in the sample based on the amount of titrant consumed.

  • Reporting: The result is typically reported as a percentage (%) or in parts per million (ppm) of water by weight.

Biochemical Interactions and Pathways

This compound serves as a source of choline, a precursor for the synthesis of the neurotransmitter acetylcholine and a component of cell membranes.

Role in Acetylcholine Synthesis

Choline is a critical substrate for the enzyme Choline Acetyltransferase (ChAT), which catalyzes the synthesis of acetylcholine from choline and acetyl-CoA in cholinergic neurons.[12][13]

Acetylcholine_Synthesis Choline_Tosylate This compound Choline Choline Choline_Tosylate->Choline Dissociation ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT Acetylcholine Acetylcholine ChAT->Acetylcholine Catalysis Hygroscopicity_Workflow Start This compound Sample KF1 Karl Fischer Titration (Initial Water Content) Start->KF1 DVS Dynamic Vapor Sorption (0-90-0% RH Cycle) Start->DVS Stability Expose to Controlled RH/Temp Conditions Start->Stability End Assess Hygroscopicity & Formulation Impact KF1->End Data_Analysis Generate Sorption/ Desorption Isotherm DVS->Data_Analysis Data_Analysis->End KF2 Karl Fischer Titration (Post-Stress Water Content) Stability->KF2 KF2->End

References

Choline tosylate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Choline Tosylate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a compound of interest in pharmaceutical research and development. It covers its chemical properties, synthesis, and mechanism of action, presenting detailed information for scientists and professionals in the field.

Core Chemical and Physical Properties

This compound, also known as choline p-toluenesulfonate, is a quaternary ammonium salt.[1][2] Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 55357-38-5[3][4]
Molecular Formula C₁₂H₂₁NO₄S[3]
Molecular Weight 275.36 g/mol [3][4]
IUPAC Name 2-hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate[5]
Melting Point 95 °C[5][6]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C--INVALID-LINK--(C)CCO[3][]
InChI Key DVGVMQVOCJNXNJ-UHFFFAOYSA-M[5][]
Appearance White crystalline solid[1][8]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.[2][8]
Storage Conditions Store at 2°C - 8°C under an inert gas (e.g., Nitrogen).[1][4]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methyl tosylate with N,N-dimethylethanolamine.[1][9][10] The following protocol is based on established procedures.[1][9][10]

Materials and Equipment:

  • 500 mL reactor

  • Dropping funnel

  • Stirring apparatus

  • Filtration equipment

  • Vacuum drying oven

  • Methyl tosylate (50 g, 268.5 mmol)

  • N,N-dimethylethanolamine (25.1 g, 281.6 mmol)

  • Acetone (approx. 325 mL)

  • High-Performance Liquid Chromatography (HPLC) for monitoring

Procedure:

  • Charge a 500 mL reactor with 50 g of methyl tosylate and 100 mL of acetone at 25 °C.[1][9]

  • Prepare a solution of 25.1 g of N,N-dimethylethanolamine in 50.3 g of acetone.[1][9]

  • Continuously add the N,N-dimethylethanolamine solution to the reactor over 3 hours at a constant temperature of 25 °C.[1][9]

  • Rinse the dropping funnel with additional acetone and add it to the reaction mixture.[1][9]

  • Stir the reaction mixture at 25 °C for 20 hours.[1][9][10]

  • Monitor the reaction progress by HPLC until the concentration of methyl tosylate is below 500 ppm.[1][9]

  • Once the reaction is complete, cool the resulting suspension to 0 °C over 150 minutes.[1][9]

  • Stir the suspension at 0 °C for an additional 60 minutes.[1][9]

  • Collect the product by filtration.[1][9]

  • Wash the collected solid twice with 175 mL of acetone.[1][9]

  • Dry the product under vacuum at 25 °C to yield this compound as a white crystalline solid (Expected yield: ~73.1 g, 99%).[1][9]

G cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_purification Product Isolation R1 Methyl Tosylate (50g) P1 Charge 500mL Reactor with Methyl Tosylate and Acetone @ 25°C R1->P1 R2 N,N-Dimethyl- ethanolamine (25.1g) P2 Prepare Solution of R2 in S2 R2->P2 S1 Acetone (100 mL) S1->P1 S2 Acetone (50.3g) S2->P2 P3 Add Solution to Reactor (3 hours @ 25°C) P1->P3 Reactor Setup P2->P3 Addition P4 Stir Mixture (20 hours @ 25°C) P3->P4 P5 Monitor by HPLC P4->P5 Check Conversion P6 Cool to 0°C (150 min) P5->P6 <500 ppm Methyl Tosylate P7 Stir @ 0°C (60 min) P6->P7 F1 Filter Suspension P7->F1 F2 Wash Solid with Acetone (2x 175mL) F1->F2 F3 Dry under Vacuum @ 25°C F2->F3 Product Final Product: This compound (White Crystalline Solid) F3->Product G CT This compound PLC Phospholipase C (PLC) CT->PLC Inhibits PLA2 Phospholipase A2 (PLA2) CT->PLA2 Inhibits Choline Choline CT->Choline Provides DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PIP2->PLC Tumor Tumor Growth DAG->Tumor Promotes ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Substrate for ACh Acetylcholine ChAT->ACh Synthesizes

References

Interpreting the Spectroscopic Fingerprint of Choline Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for choline tosylate. This compound, a salt composed of a choline cation and a tosylate anion, is noted for its role as an inhibitor of key signaling enzymes such as phospholipase A2 (PLA2) and phospholipase C (PLC)[1][2]. Understanding its structural and physicochemical properties through spectroscopic analysis is crucial for its application in research and drug development.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number55357-38-5[2][3][4][5][6]
Molecular FormulaC₁₂H₂₁NO₄S[2][3]
Molecular Weight275.36 g/mol [2][3]
AppearanceWhite to yellow solid[7]
Melting Point95 °C[5][6]
SolubilitySlightly soluble in DMSO and Methanol[6]

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound in solution. The spectra are a combination of the signals from the choline cation and the tosylate anion.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of both the choline and tosylate moieties. The following table summarizes the predicted chemical shifts, multiplicities, and assignments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7Doublet2HTosylate (aromatic H, ortho to SO₃)
~7.2Doublet2HTosylate (aromatic H, meta to SO₃)
~4.06Triplet2HCholine (-CH₂-OH)
~3.52Triplet2HCholine (-N-CH₂-)
~3.19Singlet9HCholine (-N(CH₃)₃)
~2.35Singlet3HTosylate (-CH₃)

Note: The chemical shifts for the choline cation are based on data from the Human Metabolome Database (HMDB) for choline in water[8]. The chemical shifts for the tosylate anion are typical values for a p-toluenesulfonate group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~145Tosylate (aromatic C-SO₃)
~140Tosylate (aromatic C-CH₃)
~129Tosylate (aromatic C-H)
~126Tosylate (aromatic C-H)
~70.1Choline (-CH₂-OH)
~58.4Choline (-N-CH₂-)
~56.6Choline (-N(CH₃)₃)
~21Tosylate (-CH₃)

Note: The chemical shifts for the choline cation are based on data from the Human Metabolome Database (HMDB)[8][9]. The chemical shifts for the tosylate anion are typical values for a p-toluenesulfonate group.

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, Electrospray Ionization (ESI) is a suitable technique.

ESI-MS Analysis

In positive ion mode ESI-MS, the choline cation is expected to be observed. In negative ion mode, the tosylate anion would be detected.

Ion ModePredicted m/zIon
Positive104.1[Choline]⁺
Negative171.0[Tosylate]⁻
Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions to aid in structural elucidation.

  • Choline Cation ([C₅H₁₄NO]⁺, m/z 104.1): The fragmentation of the choline cation is well-characterized and can proceed through various pathways, including the loss of a methyl group or cleavage of the ethanol group. A characteristic fragment ion for choline has an m/z of 104.1[10].

  • Tosylate Anion ([C₇H₇O₃S]⁻, m/z 171.0): The tosylate anion can fragment through the loss of SO₂ or other characteristic pathways for sulfonates.

Experimental Protocols

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR[11].

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, D₂O).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., TMS for organic solvents, DSS for aqueous solutions) can be added.

Mass Spectrometry Sample Preparation
  • Solution Preparation: Prepare a dilute solution of this compound (typically in the µg/mL to ng/mL range) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

  • Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.

  • LC-MS: For analysis of complex mixtures, the sample can be introduced via a liquid chromatography system coupled to the mass spectrometer.

Signaling Pathway Inhibition

This compound has been identified as an inhibitor of phospholipase A2 (PLA2) and phospholipase C (PLC)[1][2]. These enzymes are critical in cellular signaling pathways.

Inhibition of Phospholipase A2 (PLA2)

PLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid[12]. Arachidonic acid is a precursor to pro-inflammatory eicosanoids.

PLA2_inhibition cluster_membrane Cell Membrane Phospholipid Phospholipid PLA2 Phospholipase A2 Phospholipid->PLA2 acts on ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases Lysophospholipid Lysophospholipid PLA2->Lysophospholipid CholineTosylate This compound CholineTosylate->PLA2 inhibits Proinflammatory Pro-inflammatory Mediators ArachidonicAcid->Proinflammatory leads to

Caption: Inhibition of the Phospholipase A2 signaling pathway by this compound.

Inhibition of Phospholipase C (PLC)

PLC enzymes cleave phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP₂), into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃)[13]. Both DAG and IP₃ are important second messengers in various signaling cascades, often leading to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium.

PLC_inhibition cluster_membrane_plc Cell Membrane PIP2 PIP₂ PLC Phospholipase C PIP2->PLC acts on DAG Diacylglycerol (DAG) PLC->DAG produces IP3 Inositol Trisphosphate (IP₃) PLC->IP3 CholineTosylate_plc This compound CholineTosylate_plc->PLC inhibits PKC Protein Kinase C Activation DAG->PKC Ca_release Intracellular Ca²⁺ Release IP3->Ca_release

Caption: Inhibition of the Phospholipase C signaling pathway by this compound.

Conclusion

The spectroscopic data of this compound, interpreted through NMR and mass spectrometry, provide a clear structural fingerprint of the compound. The ¹H and ¹³C NMR spectra confirm the presence of both the choline and tosylate ions, with characteristic chemical shifts for each moiety. ESI-MS allows for the individual detection of the cation and anion. This comprehensive understanding of its chemical properties is fundamental for researchers and drug development professionals investigating its biological activities, particularly its inhibitory effects on key enzymes in cellular signaling pathways.

References

Choline Tosylate: A Technical Overview of Synthesis, Physicochemical Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline p-toluenesulfonate (choline tosylate) is a quaternary ammonium salt that serves as a key intermediate in various chemical syntheses and has applications in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the currently available scientific information regarding this compound, with a focus on its synthesis, physicochemical properties, and the analytical techniques used for its characterization. It is important to note that while this guide consolidates existing knowledge, detailed public-domain information on the specific crystal structure and polymorphic behavior of this compound is notably scarce. This document, therefore, also outlines the standard methodologies that would be employed for such a characterization, providing a framework for future research in this area.

Introduction

This compound, with the chemical formula C₁₂H₂₁NO₄S, is an organic salt composed of a choline cation and a tosylate anion.[1][2] Choline, an essential nutrient, is a fundamental component of phospholipids that form cell membranes, and it plays a crucial role in neurotransmission. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile reagent in organic synthesis.[3][4] Its utility extends to its role as a choline acetyltransferase (CHAT) substrate and as an intermediate in the synthesis of other compounds.[2]

Despite its applications, a detailed understanding of the solid-state properties of this compound, particularly its crystal structure and potential for polymorphism, is not well-documented in publicly accessible scientific literature. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development and manufacturing, as different polymorphs can exhibit significant variations in physical properties such as solubility, melting point, and stability. This guide aims to summarize the known data for this compound and to provide a technical roadmap for the experimental investigation of its solid-state characteristics.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the quaternization of N,N-dimethylethanolamine with methyl tosylate.[2]

Experimental Protocol

Materials:

  • Methyl p-toluenesulfonate (Methyl Tosylate)

  • N,N-Dimethylethanolamine

  • Acetone

  • Deionized Water

Procedure: [2]

  • A solution of N,N-dimethylethanolamine in acetone is prepared.

  • This solution is added dropwise to a stirred solution of methyl tosylate in acetone at room temperature.

  • The reaction mixture is stirred for an extended period (e.g., 20 hours) at room temperature, during which a white precipitate of this compound forms.

  • The progress of the reaction can be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the consumption of the starting materials.

  • Upon completion, the suspension is cooled (e.g., to 0°C) to maximize precipitation.

  • The crystalline solid is collected by filtration.

  • The collected solid is washed with cold acetone to remove any unreacted starting materials and impurities.

  • The final product is dried under vacuum at a low temperature (e.g., 25°C) to yield this compound as a white crystalline solid.

Synthesis Workflow

Synthesis_Workflow Figure 1. Synthesis Workflow for this compound A Dissolve N,N-Dimethylethanolamine in Acetone C Add Amine Solution to Tosylate Solution (dropwise) A->C B Dissolve Methyl Tosylate in Acetone B->C D Stir at Room Temperature (e.g., 20 hours) C->D E Monitor Reaction by HPLC D->E F Cool Suspension (e.g., 0°C) E->F G Filter to Collect Precipitate F->G H Wash with Cold Acetone G->H I Dry Under Vacuum H->I J White Crystalline this compound I->J

A schematic representation of the synthesis process for this compound.

Physicochemical and Thermal Properties

The available data for this compound primarily consists of its basic physicochemical and thermal properties.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₁₂H₂₁NO₄S[1][2]
Molecular Weight 275.36 g/mol [5]
Appearance White crystalline solid[2]
Melting Point 95 °C[2][6]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Conditions 2–8 °C, under inert gas (e.g., Nitrogen or Argon)[2]
Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of materials, including melting point, decomposition temperature, and the presence of polymorphic transitions.

Typical Experimental Protocols:

  • Differential Scanning Calorimetry (DSC): A sample of this compound would be heated in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample relative to a reference is measured as a function of temperature. Endothermic events, such as melting, and exothermic events, such as crystallization or decomposition, are detected. To investigate polymorphism, multiple heating and cooling cycles can be employed to observe any phase transitions.

  • Thermogravimetric Analysis (TGA): A sample of this compound would be heated on a sensitive microbalance at a constant rate in a controlled atmosphere. The mass of the sample is continuously monitored as a function of temperature. TGA is used to determine the thermal stability and decomposition temperature of the material.

Crystal Structure and Polymorphism: A Knowledge Gap

A thorough search of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of publicly available, detailed information on the single-crystal X-ray diffraction data and polymorphic forms of this compound.

Standard Experimental Approach for Crystal Structure Determination

The definitive method for determining the crystal structure of a compound is Single-Crystal X-ray Diffraction (SC-XRD) .[7]

Methodology:

  • Single Crystal Growth: The first and often most challenging step is to grow a single crystal of this compound of suitable size and quality. This can be achieved through various crystallization techniques, such as:

    • Slow evaporation of a saturated solution.

    • Cooling crystallization.

    • Vapor diffusion.

    • Solvent/anti-solvent diffusion. A range of solvents and solvent mixtures would be screened to find the optimal conditions.

  • X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure. This process determines the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise atomic coordinates of all atoms in the crystal lattice.

Polymorphism Screening

A systematic polymorph screen is essential to identify all accessible crystalline forms of a compound.

Workflow for Polymorphism Screening:

Polymorphism_Screening Figure 2. General Workflow for Polymorphism Screening A Prepare Saturated Solutions (Various Solvents) B Crystallization under Varied Conditions A->B C Slow Evaporation B->C D Cooling Crystallization B->D E Anti-Solvent Addition B->E F Slurry Experiments B->F G Solid-State Characterization of Resulting Solids C->G D->G E->G F->G H Powder X-ray Diffraction (PXRD) G->H I Differential Scanning Calorimetry (DSC) G->I J Thermogravimetric Analysis (TGA) G->J K Spectroscopy (e.g., Raman, IR) G->K L Identification of Unique Polymorphic Forms H->L I->L J->L K->L

A generalized workflow for the screening and identification of polymorphs.

Conclusion

This compound is a valuable chemical compound with established synthetic routes and basic physicochemical characterization. However, there is a significant gap in the scientific literature concerning its detailed solid-state properties. The crystal structure and the existence of polymorphs remain uncharacterized in the public domain. For researchers and drug development professionals, this represents both a challenge and an opportunity. The application of standard analytical techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis would be instrumental in elucidating these fundamental properties. A thorough understanding of the solid-state chemistry of this compound is imperative for its effective and reliable application in pharmaceuticals and other advanced materials. Future research in this area is necessary to build a comprehensive profile of this important compound.

References

Choline Tosylate as a Choline Acetyltransferase (ChAT) Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline acetyltransferase (ChAT) is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (ACh) from choline and acetyl coenzyme A (acetyl-CoA). While choline is its natural substrate, various choline analogs can also serve as substrates, leading to the formation of false neurotransmitters or acting as inhibitors. This technical guide explores the role of Choline Tosylate, a salt of choline containing a p-toluenesulfonate anion, as a potential substrate for ChAT. Although direct kinetic data for this compound is not extensively available in peer-reviewed literature, this document provides a comprehensive overview of ChAT kinetics with analogous compounds, detailed experimental protocols for assessing its substrate activity, and the broader context of cholinergic signaling pathways. This guide serves as a foundational resource for researchers investigating novel cholinergic agents.

Introduction to Choline Acetyltransferase (ChAT)

Choline acetyltransferase (EC 2.3.1.6) is a pivotal enzyme in the cholinergic nervous system, catalyzing the transfer of an acetyl group from acetyl-CoA to choline, resulting in the formation of acetylcholine.[1] This process is fundamental for neuronal signaling, involved in memory, learning, attention, and muscle contraction. ChAT is synthesized in the cell body of cholinergic neurons and transported to the nerve terminals, where acetylcholine synthesis predominantly occurs.[1] The activity of ChAT is a key indicator of the functional state of cholinergic neurons.[1]

This compound: A Potential Substrate for ChAT

This compound, also known as Choline p-Toluenesulfonate, is a salt of choline. While primarily recognized in some contexts as a phospholipase A2 and C inhibitor, it is also cited as a substrate for choline acetyltransferase. The tosylate anion is a good leaving group, which may influence the interaction of the choline moiety with the active site of ChAT. Understanding the kinetics of this compound as a ChAT substrate is crucial for its potential application in research and drug development, particularly in the study of cholinergic neurotransmission and the development of cholinergic modulators.

Kinetics of Choline Acetyltransferase with Choline and its Analogs

The kinetic mechanism of choline acetyltransferase has been a subject of extensive study. Initial velocity patterns suggest a sequential mechanism where both substrates, choline and acetyl-CoA, bind to the enzyme before the release of products.[2]

Comparative Kinetic Data for Choline and Analogs

The following table summarizes known kinetic parameters for choline and provides a template for the kind of data that would be essential for characterizing this compound.

SubstrateKm (mM)Relative Vmax (%)Reference
Choline0.41100[3][4]
Dimethylaminoethanol-~25[3][4]
Monoethylcholine-Substrate activity confirmed[5]
Diethylcholine-Substrate activity confirmed[5]
Triethylcholine-Substrate activity confirmed[5]
This compound Data not available Data not available

Experimental Protocols for Assessing ChAT Substrate Activity

Several established methods can be employed to determine if this compound acts as a substrate for ChAT and to quantify its kinetic parameters. These assays typically measure the formation of the product, acetylated choline (in this case, acetylcholine from the choline moiety of this compound).

Radiochemical Assay

This is a highly sensitive and widely used method for measuring ChAT activity.[6]

Principle: The assay is based on the transfer of a radiolabeled acetyl group from [³H]- or [¹⁴C]-acetyl-CoA to the choline analog (this compound). The resulting radiolabeled acetylcholine is then separated from the unreacted radiolabeled acetyl-CoA and quantified by liquid scintillation counting.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 50 mM, pH 7.4)

    • Choline acetyltransferase (purified or from tissue homogenate)

    • [³H]- or [¹⁴C]-acetyl-CoA (e.g., 0.1-0.5 mM)

    • Varying concentrations of this compound (to determine Km)

    • A cholinesterase inhibitor (e.g., physostigmine) to prevent the breakdown of the formed acetylcholine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution that precipitates the unreacted acetyl-CoA, such as a solution containing sodium tetraphenylboron in an organic solvent (e.g., acetonitrile).[6]

  • Separation: Separate the radiolabeled acetylcholine from the precipitated acetyl-CoA by centrifugation.

  • Quantification: Measure the radioactivity of the supernatant containing the radiolabeled acetylcholine using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of reaction (V) at each substrate concentration and use Michaelis-Menten or Lineweaver-Burk plots to determine the Km and Vmax values.

Colorimetric Assay

Colorimetric assays provide a non-radioactive alternative for measuring ChAT activity.[7]

Principle: These assays often rely on the detection of the coenzyme A (CoA) produced during the reaction. The free sulfhydryl group of CoA can react with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Buffer (e.g., phosphate or Tris-HCl buffer, pH 7.4-8.0)

    • Choline acetyltransferase

    • Acetyl-CoA

    • Varying concentrations of this compound

    • DTNB

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

  • Measurement: Continuously monitor the increase in absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB reaction product) using a spectrophotometer or microplate reader.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve. Kinetic parameters are then calculated as described for the radiochemical assay.

Signaling Pathways and Experimental Workflows

The synthesis of acetylcholine is a critical step in cholinergic signaling. The workflow for evaluating a novel substrate like this compound would involve several key stages, from initial enzymatic assays to cellular and potentially in vivo studies.

Acetylcholine Synthesis Pathway

The following diagram illustrates the fundamental enzymatic reaction catalyzed by choline acetyltransferase.

Acetylcholine_Synthesis sub_choline Choline (or Choline Analog) enzyme Choline Acetyltransferase (ChAT) sub_choline->enzyme sub_acetylcoa Acetyl-CoA sub_acetylcoa->enzyme prod_ach Acetylcholine (or Acetylated Analog) enzyme->prod_ach prod_coa Coenzyme A enzyme->prod_coa

Caption: Enzymatic synthesis of acetylcholine by choline acetyltransferase.

Experimental Workflow for Substrate Characterization

The logical flow for characterizing a novel ChAT substrate is depicted below.

Substrate_Characterization_Workflow start Hypothesized Substrate (this compound) in_vitro_assay In Vitro Enzymatic Assay (Radiochemical or Colorimetric) start->in_vitro_assay kinetics Determine Kinetic Parameters (Km, Vmax, kcat) in_vitro_assay->kinetics cellular_assay Cell-Based Assays (e.g., in cholinergic neurons) kinetics->cellular_assay product_detection Detection of Acetylated Product (e.g., by LC-MS) cellular_assay->product_detection functional_assay Functional Assays (e.g., neurotransmitter release) product_detection->functional_assay conclusion Characterization as a ChAT Substrate (Efficacy and Potency) functional_assay->conclusion

Caption: Workflow for characterizing a novel ChAT substrate.

Conclusion and Future Directions

While this compound is posited to be a substrate for choline acetyltransferase, a thorough characterization of its kinetic parameters is essential to validate this claim and understand its potential utility. The experimental protocols and comparative data presented in this guide provide a robust framework for such an investigation. Future research should focus on performing detailed kinetic studies to determine the Km and Vmax of this compound with ChAT. Furthermore, cellular assays using cholinergic neuron models would be invaluable to assess its ability to be transported into cells and act as a precursor for the synthesis of an acetylated product in a biological context. Such studies will be instrumental in elucidating the role of this compound in cholinergic neurotransmission and its potential as a tool for research and therapeutic development.

References

The Intricate Relationship Between Choline Metabolism and Diacylglycerol Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the complex interplay between choline metabolism and the formation of the critical second messenger, diacylglycerol (DAG). While initial inquiries into the direct effects of choline tosylate on DAG formation have revealed a lack of substantiating peer-reviewed scientific literature, this document provides a comprehensive overview of the established roles of choline and its derivatives in modulating the signaling pathways that govern DAG levels. We explore the enzymatic pathways responsible for DAG generation, the downstream signaling cascades it initiates, and the intricate ways in which choline metabolism intersects with these processes. Furthermore, this guide furnishes detailed experimental protocols for the quantification of DAG and the assessment of phospholipase C (PLC) activity, offering practical tools for researchers in this field.

Introduction: The Diacylglycerol Signaling Hub

Diacylglycerol (DAG) is a pivotal lipid second messenger that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses[1][2]. It is primarily generated at the cell membrane through the enzymatic hydrolysis of phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) and phosphatidylcholine (PC) by both PLC and phospholipase D (PLD) in conjunction with phosphatidic acid phosphatase[3][4][5]. The primary downstream effector of DAG is Protein Kinase C (PKC), which, upon activation by DAG, phosphorylates a wide array of substrate proteins, thereby propagating the signal downstream[1][2].

The initial premise of investigating this compound's effect on DAG formation stemmed from commercial claims of its inhibitory action on phospholipase A2 and phospholipase C[4][6]. However, a thorough review of peer-reviewed scientific literature did not yield any studies that directly investigate or provide quantitative data on the effect of this compound on DAG formation. This guide, therefore, broadens the scope to the well-documented interactions of choline and its metabolites with the enzymatic machinery that regulates DAG levels.

Signaling Pathways of Diacylglycerol Formation

The generation of DAG is a tightly regulated process involving several key enzymes. The two major pathways are the Phospholipase C (PLC) pathway and the Phospholipase D (PLD) pathway.

The Phospholipase C (PLC) Pathway

PLC enzymes catalyze the hydrolysis of the phosphodiester bond of phospholipids. The most well-characterized pathway involves the hydrolysis of PIP2 into DAG and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. The concurrent generation of DAG at the plasma membrane recruits and activates conventional and novel isoforms of PKC.

PLC_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Downstream Downstream Signaling PKC->Downstream

Figure 1: The Phospholipase C (PLC) signaling pathway for DAG formation.
The Phospholipase D (PLD) Pathway

The PLD pathway provides an alternative route for DAG generation, primarily from the more abundant phospholipid, phosphatidylcholine (PC). PLD hydrolyzes the terminal phosphodiester bond of PC to produce phosphatidic acid (PA) and free choline[3][4]. PA is then dephosphorylated by phosphatidic acid phosphatase (PAP) to yield DAG. This pathway is a significant source of sustained DAG signaling.

PLD_Pathway Receptor Receptor Activation PLD Phospholipase D (PLD) Receptor->PLD Activates PC Phosphatidylcholine (PC) PLD->PC Hydrolyzes PA Phosphatidic Acid (PA) PC->PA Choline Choline PC->Choline DAG Diacylglycerol (DAG) PA->DAG PAP Phosphatidic Acid Phosphatase (PAP) PAP->PA Dephosphorylates PKC Protein Kinase C (PKC) DAG->PKC Activates

Figure 2: The Phospholipase D (PLD) signaling pathway for DAG formation.

The Role of Choline and its Metabolites in DAG Signaling

Choline is an essential nutrient that is a precursor for the synthesis of phospholipids, including phosphatidylcholine (PC), and the neurotransmitter acetylcholine. The metabolism of choline is intricately linked to the pathways that generate DAG.

Choline Deficiency and PLC Activation

Contrary to the initial hypothesis for this compound, studies have shown that a choline-deficient diet leads to the activation of both phospholipase A2 and phospholipase C in rat liver[7]. This suggests that a lack of choline can promote the breakdown of phospholipids, potentially leading to an increase in DAG levels.

CDP-Choline and Attenuation of PLC Activity

Citicoline, or CDP-choline, is a key intermediate in the synthesis of PC from choline. Research has indicated that CDP-choline treatment can significantly attenuate the activity of PC-specific PLC (PC-PLC)[8]. This suggests that providing a key metabolite for PC synthesis may reduce the catabolic pressure on PC, thereby lowering DAG production from this source.

Choline Kinase Inhibition and its Metabolic Consequences

Choline kinase (CK) is the enzyme that phosphorylates choline, the first committed step in the CDP-choline pathway. Inhibition of choline kinase has been shown to decrease phosphocholine levels and subsequently reduce the synthesis of choline-containing lipids[9]. This disruption in choline metabolism can have complex downstream effects on lipid signaling.

The following table summarizes the effects of different modulators of choline metabolism on related enzymatic activities.

Compound/ConditionTarget/ProcessObserved EffectCell/SystemReference
Choline Deficiency Phospholipase C (PLC) ActivityIncreaseRat Liver[7]
CDP-Choline PC-Specific PLC (PC-PLC) ActivityAttenuationIschemic Brain Injury Model[8]
Choline Kinase Inhibitor (ICL-CCIC-0019) Phosphocholine LevelsDecreaseHCT116 Cells[9]
Choline Kinase Inhibitor (ICL-CCIC-0019) Choline-containing Lipid SynthesisInhibitionHCT116 Cells[9]

Experimental Protocols

Accurate quantification of DAG and assessment of PLC activity are crucial for studying the effects of compounds like this compound. Below are detailed methodologies for key experiments.

Quantification of Diacylglycerol (DAG)

Several methods are available for the quantification of cellular DAG levels, each with its own advantages and limitations.

This method relies on the enzymatic conversion of DAG to a detectable product.

DAG_Enzymatic_Assay Sample Cell Lysate or Lipid Extract DAG DAG Sample->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK ATP ATP ATP->DGK PA Phosphatidic Acid (PA) DGK->PA Detection Quantification of ATP consumption or PA production PA->Detection

Figure 3: Workflow for the enzymatic quantification of DAG.

Protocol:

  • Lipid Extraction: Extract total lipids from cell or tissue samples using the Bligh and Dyer method.

  • Reaction Setup: In a microplate, add the lipid extract to a reaction buffer containing diacylglycerol kinase (DGK), ATP, and a detection reagent (e.g., a luciferase/luciferin system to measure ATP depletion or a fluorescent probe for PA).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Quantification: Determine the DAG concentration by comparing the signal to a standard curve generated with known amounts of DAG.

This highly sensitive method involves the radioactive labeling of DAG.

Protocol:

  • Lipid Extraction: Extract lipids from cells or tissues.

  • Phosphorylation Reaction: Incubate the lipid extract with [γ-³²P]ATP and DGK. This reaction specifically phosphorylates DAG to form [³²P]phosphatidic acid.

  • Lipid Separation: Separate the lipids by thin-layer chromatography (TLC).

  • Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled PA. Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of DAG in the original sample.

Liquid chromatography-mass spectrometry (LC-MS) offers high specificity and the ability to quantify individual molecular species of DAG.

Protocol:

  • Lipid Extraction: Perform lipid extraction from the biological sample, often with the addition of an internal standard (a DAG species not naturally present in the sample).

  • Chromatographic Separation: Separate the different lipid classes using liquid chromatography, typically normal-phase or reversed-phase LC.

  • Mass Spectrometric Analysis: Analyze the eluting lipids using a mass spectrometer. DAG species can be identified and quantified based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Data Analysis: Quantify the endogenous DAG species by comparing their peak areas to that of the internal standard.

Measurement of Phospholipase C (PLC) Activity

Assessing the effect of a compound on PLC activity is key to understanding its impact on DAG formation from PIP2.

This assay uses a synthetic substrate that becomes fluorescent upon cleavage by PLC.

PLC_Activity_Assay Enzyme Purified PLC or Cell Lysate PLC PLC Enzyme->PLC Substrate Fluorescent PIP2 Substrate Substrate->PLC Product Fluorescent Product PLC->Product Detection Measure Fluorescence Product->Detection

Figure 4: Workflow for an in vitro PLC activity assay.

Protocol:

  • Reaction Setup: In a microplate, combine the purified PLC enzyme or cell lysate with a reaction buffer and the test compound (e.g., this compound).

  • Substrate Addition: Add a fluorescently labeled PIP2 substrate to initiate the reaction.

  • Incubation: Incubate at 37°C, protecting from light.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the PLC activity.

  • Data Analysis: Compare the activity in the presence of the test compound to a control to determine the extent of inhibition or activation.

This classic assay measures the accumulation of inositol phosphates, the other product of PLC-mediated PIP2 hydrolysis, in intact cells.

Protocol:

  • Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Treatment: Treat the cells with the test compound for a desired period.

  • Stimulation: Stimulate the cells with an agonist known to activate PLC (e.g., a G-protein coupled receptor agonist).

  • Extraction of Inositol Phosphates: Stop the reaction and extract the water-soluble inositol phosphates.

  • Separation and Quantification: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography and quantify the radioactivity in each fraction by scintillation counting. An increase in total inositol phosphates indicates PLC activation.

Conclusion and Future Directions

While the direct inhibitory effect of this compound on diacylglycerol formation via phospholipase C remains to be substantiated by peer-reviewed scientific evidence, the broader field of choline metabolism presents a rich and complex landscape for influencing DAG signaling. The available literature suggests that modulating choline availability and its conversion to key metabolites can have significant, though sometimes counterintuitive, effects on the enzymes that regulate phospholipid turnover and, consequently, DAG levels.

For researchers and drug development professionals, this underscores the importance of a holistic understanding of cellular lipid metabolism when investigating compounds that may target these pathways. The experimental protocols detailed in this guide provide a robust toolkit for such investigations. Future research should aim to directly test the effects of this compound on purified PLC isoforms and in cellular models, employing the quantitative methods described herein to elucidate its precise mechanism of action and its potential as a modulator of DAG-dependent signaling pathways. Such studies will be critical in validating the initial claims and determining the therapeutic potential of this and related compounds.

References

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of Choline Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline tosylate, the p-toluenesulfonate salt of choline, is a valuable quaternary ammonium salt. It serves as a key intermediate in various chemical syntheses and is utilized as a substrate for choline acetyltransferase (ChAT).[1][2][3][4] In the realm of drug development, it has been investigated for its role as a nucleophilic compound that inhibits phospholipase A2 and phospholipase C, and it has been shown to inhibit tumor growth in animal models by preventing the formation of diacylglycerol (DAG).[5][6]

This document provides a detailed, step-by-step protocol for the synthesis of this compound in a laboratory setting. The described method is a straightforward quaternization reaction that is high-yielding and results in a product of high purity.

Principle of the Reaction

The synthesis of this compound is achieved through the N-alkylation of N,N-dimethylethanolamine with methyl p-toluenesulfonate (methyl tosylate). In this reaction, the lone pair of electrons on the nitrogen atom of N,N-dimethylethanolamine acts as a nucleophile, attacking the methyl group of methyl tosylate. The tosylate group serves as an excellent leaving group, facilitating the formation of the quaternary ammonium salt, this compound. The reaction is typically carried out in an acetone solvent, where the product conveniently precipitates out of the solution upon cooling, allowing for easy isolation.

Experimental Protocol

Materials and Reagents
Material/ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)
Methyl p-toluenesulfonateC₈H₁₀O₃S186.2350.0 g268.5
N,N-DimethylethanolamineC₄H₁₁NO89.1425.1 g281.6
AcetoneC₃H₆O58.08~225 mL-
Equipment
  • 500 mL three-necked reactor

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Cooling bath (ice-water)

  • Büchner funnel and filtration flask

  • Vacuum oven

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 500 mL reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Initial Charging: At room temperature (25 °C), charge the reactor with 50.0 g (268.5 mmol) of methyl p-toluenesulfonate and 100 mL of acetone.[1][2][4]

  • Reagent Addition: Prepare a solution of 25.1 g (281.6 mmol) of N,N-dimethylethanolamine in 50.3 g of acetone. Add this solution to the dropping funnel.

  • Controlled Addition: Add the N,N-dimethylethanolamine solution to the reactor continuously over a period of 3 hours while maintaining the internal temperature at 25 °C.[1][2][4]

  • Reaction: After the addition is complete, rinse the dropping funnel with a small amount of additional acetone and add it to the reactor. Allow the reaction mixture to stir at 25 °C for 20 hours.[1][2][4]

  • Monitoring: Monitor the progress of the reaction by HPLC, checking for the consumption of methyl tosylate. The reaction is considered complete when the concentration of methyl tosylate is below 500 ppm.[1][2][4]

  • Crystallization: Once the reaction is complete, cool the resulting white suspension to 0 °C using an ice bath over 150 minutes.[1][2][4]

  • Precipitation: Stir the cold suspension at 0 °C for an additional 60 minutes to ensure complete precipitation of the product.[1][2][4]

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the collected product twice with 175 mL of cold acetone to remove any unreacted starting materials and impurities.[1][2]

  • Drying: Dry the final product under vacuum at 25 °C to a constant weight.[1][2]

Results and Characterization

The procedure described above typically yields a high-purity product.

Yield and Physical Properties
ParameterValueReference
Product This compound[1][2]
Molecular Formula C₁₂H₂₁NO₄S[4][7]
Molecular Weight 275.36 g/mol [4][7]
Theoretical Yield 73.9 g-
Actual Yield 73.1 g[1][2]
Percent Yield ~99%[1][2]
Appearance White crystalline solid[1][2]
Melting Point 95 °C - 105 °C[3][5]
Purity ≥97%[7]
Storage

This compound is hygroscopic and light-sensitive.[3][4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[3][4][5]

Visualized Workflows and Pathways

Synthesis Workflow

G reagents 1. Charge Reactor - Methyl Tosylate - Acetone addition 2. Add Solution (3h, 25°C) - N,N-Dimethylethanolamine - Acetone reagents->addition Start reaction 3. Stir Reaction Mixture (20h, 25°C) addition->reaction monitoring 4. Monitor by HPLC (<500 ppm Me-Tos) reaction->monitoring cooling 5. Cool to 0°C (over 150 min) monitoring->cooling Reaction Complete precipitation 6. Stir at 0°C (60 min) cooling->precipitation filtration 7. Filter Product precipitation->filtration washing 8. Wash with Acetone filtration->washing drying 9. Dry Under Vacuum washing->drying product Final Product: This compound drying->product

Caption: Workflow for the laboratory synthesis of this compound.

Biological Role of Choline

G cluster_0 Choline Metabolism & Signaling choline Choline (from this compound) chat Choline Acetyltransferase (ChAT) choline->chat phospholipase Inhibits Phospholipase A2/C choline->phospholipase acetyl_coA Acetyl-CoA acetyl_coA->chat acetylcholine Acetylcholine chat->acetylcholine Synthesis

Caption: Simplified role of choline as a substrate for acetylcholine synthesis.

Safety Information

This compound is considered an irritant. Standard laboratory safety precautions should be taken.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P405: Store locked up.[1]

Always consult the Safety Data Sheet (SDS) for the specific reagents used before starting any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of Choline Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline tosylate is a salt composed of the essential nutrient choline and the tosylate (p-toluenesulfonate) anion. As with any active pharmaceutical ingredient (API) or drug substance, ensuring its purity is critical for safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and the detection of its potential impurities. The method is designed to be stability-indicating, capable of separating the active ingredient from its degradation products and synthesis-related impurities.

This document provides a comprehensive protocol for the HPLC analysis, including system suitability parameters, sample and standard preparation, and a detailed method validation approach based on the International Council for Harmonisation (ICH) guidelines.

Analytical Method

The proposed method utilizes a mixed-mode stationary phase, which allows for the simultaneous analysis of the cationic choline and the anionic tosylate, as well as a broad range of potential impurities with varying polarities. A Charged Aerosol Detector (CAD) is employed for the detection of choline, which lacks a significant UV chromophore, while a UV detector is used for the tosylate anion and any UV-active impurities.

Chromatographic Conditions

A summary of the HPLC instrument and conditions is provided in the table below.

ParameterCondition
HPLC System Quaternary Gradient HPLC with UV and CAD detectors
Column Mixed-Mode (e.g., Obelisc R or equivalent), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate in Water, pH 4.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 80% B; 5-15 min: 80% to 50% B; 15-20 min: 50% B; 20-21 min: 50% to 80% B; 21-25 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector 220 nm (for Tosylate and UV-active impurities)
CAD Detector Nebulizer Temperature: 35°C, Data Collection Rate: 10 Hz
Run Time 25 minutes
Rationale for Method Selection
  • Mixed-Mode Column: This type of column contains both reversed-phase and ion-exchange functionalities, enabling the retention and separation of both the positively charged choline and the negatively charged tosylate in a single run.[1] This approach is more efficient than performing separate analyses for the cation and anion.

  • Charged Aerosol Detector (CAD): Choline does not possess a strong UV chromophore, making UV detection challenging for achieving high sensitivity. The CAD is a universal detector that provides a response proportional to the mass of the analyte, making it ideal for the quantification of non-volatile and semi-volatile compounds like choline.[2][3]

  • UV Detector: The tosylate anion contains an aromatic ring and thus exhibits strong UV absorbance, allowing for its sensitive detection and quantification at 220 nm. This detector will also be crucial for identifying and quantifying any UV-active impurities.

  • Ammonium Formate Buffer: This volatile buffer is compatible with mass spectrometry (MS), should identification of unknown impurities be required. The pH is controlled to ensure consistent ionization of the analytes and reproducible retention times.[4]

Experimental Protocols

Standard and Sample Preparation

3.1.1. Diluent Preparation: A mixture of Mobile Phase A and Mobile Phase B in a 20:80 (v/v) ratio is used as the diluent.

3.1.2. Standard Preparation:

  • This compound Working Standard (for Assay): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • This compound Working Standard (for Impurities): Further dilute the assay standard solution with the diluent to a concentration of approximately 0.005 mg/mL (1% of the assay concentration).

  • Tosylate Standard: If a separate standard for the tosylate anion is required for peak identification, prepare a solution of sodium p-toluenesulfonate at a concentration stoichiometrically equivalent to the this compound assay standard.

3.1.3. Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.

System Suitability

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. A series of injections of the this compound Working Standard (for Assay) are performed, and the results are evaluated against the criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Choline and Tosylate peaks) ≤ 2.0
Theoretical Plates (Choline and Tosylate peaks) ≥ 2000
Relative Standard Deviation (RSD) for 6 replicate injections (Peak Area and Retention Time) ≤ 2.0%
Resolution between Choline and nearest eluting peak ≥ 1.5
Resolution between Tosylate and nearest eluting peak ≥ 1.5
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the this compound Working Standard (for Assay) six times to check for system suitability.

  • Inject the this compound Working Standard (for Impurities) to determine the response for the 1% level.

  • Inject the prepared sample solutions in duplicate.

  • Inject a standard solution after a series of sample injections to monitor system drift.

Calculation

3.4.1. Assay of this compound (%):

Where:

  • Area_Sample = Peak area of choline or tosylate in the sample chromatogram

  • Area_Standard = Average peak area of choline or tosylate in the standard chromatograms

  • Conc_Standard = Concentration of the standard solution (mg/mL)

  • Conc_Sample = Concentration of the sample solution (mg/mL)

  • Purity_Standard = Purity of the Reference Standard (%)

3.4.2. Determination of Impurities (%):

The percentage of each impurity is calculated using the principle of external standardization with the diluted working standard.

Where:

  • Area_Impurity_Sample = Peak area of the individual impurity in the sample chromatogram

  • Area_MainAnalyte_Standard_1% = Peak area of the main analyte (choline or tosylate) in the 1% standard chromatogram

  • Conc_Standard_1% = Concentration of the 1% standard solution (mg/mL)

  • Conc_Sample = Concentration of the sample solution (mg/mL)

Method Validation Protocol

The analytical method will be validated according to ICH Q2(R1) guidelines. The validation will include the following parameters:

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed on the this compound sample.[2][5] The sample will be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

The stressed samples will be analyzed, and the peak purity of the choline and tosylate peaks will be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.

Linearity

The linearity of the method will be assessed by preparing a series of at least five concentrations of this compound ranging from 50% to 150% of the assay concentration. The calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line will be determined.

Range

The range of the method will be established based on the linearity studies and will be the concentration range over which the method is shown to be linear, accurate, and precise.

Accuracy

Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The percentage recovery will be calculated.

Precision
  • Repeatability (Intra-day precision): The precision of the method will be determined by analyzing six replicate preparations of the same sample on the same day. The Relative Standard Deviation (RSD) of the assay results will be calculated.

  • Intermediate Precision (Inter-day precision): The intermediate precision will be evaluated by analyzing the same sample on two different days, by two different analysts, and on two different instruments. The RSD between the results will be calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the response

  • S = the slope of the calibration curve

Robustness

The robustness of the method will be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2% organic)

The effect of these changes on the system suitability parameters will be assessed.

Data Presentation

The quantitative data generated during method validation should be summarized in the following tables for clarity and easy comparison.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor (Choline) ≤ 2.0
Tailing Factor (Tosylate) ≤ 2.0
Theoretical Plates (Choline) ≥ 2000
Theoretical Plates (Tosylate) ≥ 2000
RSD of Peak Area (n=6) ≤ 2.0%

| RSD of Retention Time (n=6) | | ≤ 2.0% |

Table 2: Linearity Data

Concentration (mg/mL) Peak Area (Choline) Peak Area (Tosylate)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Slope

| Y-intercept | | |

Table 3: Accuracy (Recovery) Data

Spiked Level Amount Spiked (mg) Amount Recovered (mg) % Recovery
80%
100%
120%
Mean % Recovery

| RSD (%) | | | |

Table 4: Precision Data

Parameter Assay Result (%) RSD (%)
Repeatability (n=6)
Intermediate Precision (Day 1, Analyst 1, Inst 1)
Intermediate Precision (Day 2, Analyst 2, Inst 2)

| Overall RSD (%) | | |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare this compound Working Standard system_suitability System Suitability Testing prep_standard->system_suitability prep_sample Prepare this compound Sample Solution sample_analysis Sample Analysis prep_sample->sample_analysis system_suitability->sample_analysis If Pass peak_integration Peak Integration and Identification sample_analysis->peak_integration calculation Calculation of Assay and Impurities peak_integration->calculation reporting Generate Report calculation->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

validation_parameters cluster_attributes Core Validation Attributes cluster_derived Derived Parameters main Method Validation (ICH Q2(R1)) specificity Specificity (Forced Degradation) main->specificity linearity Linearity main->linearity accuracy Accuracy main->accuracy precision Precision main->precision robustness Robustness main->robustness range Range linearity->range lod LOD linearity->lod loq LOQ linearity->loq

Caption: Logical relationship of method validation parameters.

References

Application Notes: Protocol for Choline Tosylate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Choline tosylate is a salt of choline, an essential nutrient that serves as a precursor for the neurotransmitter acetylcholine and is a primary component of phospholipids.[1][2] In research, this compound has been identified as a nucleophilic compound that inhibits the enzymes phospholipase A2 (PLA2) and phospholipase C (PLC).[3][4] This mechanism suggests its potential in studies related to signal transduction, lipid metabolism, and inflammation. For instance, by inhibiting PLC, this compound can prevent the formation of diacylglycerol (DAG), a mechanism linked to the inhibition of tumor growth in mouse models.[3][4]

Furthermore, as a source of choline, this compound can be utilized in neuroscience research to investigate its effects on cholinergic signaling. While supplemental choline does not typically increase acetylcholine levels under normal conditions, it can support acetylcholine synthesis and prevent its depletion when cholinergic neurons are highly active.[5]

These application notes provide a comprehensive protocol for the preparation and administration of this compound in common animal models, such as mice and rats. The document outlines detailed procedures for various administration routes, summarizes key quantitative data for experimental design, and includes diagrams of the relevant signaling pathway and experimental workflow.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 55357-38-5[3][6]
Molecular Formula C₁₂H₂₁NO₄S[4][7]
Molecular Weight 275.36 g/mol [4][7]
Appearance White to off-white solid[6][7]
Melting Point 95 °C[7][8]
Solubility Soluble in water[6]
Storage Conditions Store at 2°C - 8°C, keep dry, under inert gas (e.g., Nitrogen)[4][6]
Safety Information Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action involves the inhibition of key enzymes in phospholipid signaling pathways. Specifically, it targets Phospholipase C (PLC), which is responsible for cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By inhibiting PLC, this compound effectively reduces the generation of these messengers, thereby modulating downstream cellular processes.

PLC_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP₂ PLC Phospholipase C (PLC) PIP2->PLC Substrate DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol 1,4,5-trisphosphate (IP₃) PLC->IP3 Downstream1 Protein Kinase C Activation DAG->Downstream1 Downstream2 Ca²⁺ Release from ER IP3->Downstream2 CholineTosylate This compound CholineTosylate->PLC Inhibits

Caption: Inhibition of the Phospholipase C (PLC) signaling pathway by this compound.

Experimental Protocols

Successful administration requires careful preparation of the dosing solution and adherence to established procedural guidelines for the chosen route. The following protocols are adapted from standard operating procedures for rodents.

The diagram below illustrates a typical workflow for an in vivo study involving the administration of this compound.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (5-7 days) Baseline 2. Baseline Measurements (e.g., Body Weight) Acclimatization->Baseline Randomization 3. Randomization into Groups (Control vs. Treatment) Baseline->Randomization Administration 5. This compound Administration Randomization->Administration Preparation 4. Prepare Dosing Solution Preparation->Administration Monitoring 6. Post-Administration Monitoring & Data Collection Administration->Monitoring Endpoint 7. Endpoint Analysis (e.g., Tissue Collection, Biomarker Analysis) Monitoring->Endpoint Analysis 8. Statistical Analysis Endpoint->Analysis

Caption: A generalized workflow for animal studies involving this compound administration.
  • Determine Vehicle: this compound is soluble in water.[6] For other routes or formulations, vehicles such as sterile saline, DMSO, or a mixture of PEG300/PEG400, Tween-80, and saline may be considered.[3] The choice of vehicle should be justified and tested for toxicity and effects on the experimental outcome.

  • Calculate Concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the solution. Ensure the final injection volume is within recommended limits for the specific animal and administration route (see Table 1).

  • Preparation:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound.

    • Add the chosen vehicle incrementally while vortexing or sonicating to ensure complete dissolution.

    • If necessary, warm the solution slightly to aid dissolution, then allow it to return to room temperature before administration.[9]

    • Filter the final solution through a 0.22 µm sterile filter to remove any potential contaminants.

    • Store the prepared solution at 2-8°C, protected from light, until use.

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[10]

  • Materials:

    • Sterile gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[10][11]

    • Sterile syringes (1-3 mL).

    • Animal scale.

  • Procedure:

    • Weigh the animal to calculate the exact volume to be administered. The maximum recommended volume is 10 mL/kg.[10][11]

    • Measure the gavage needle against the animal from the tip of the nose to the last rib (xiphoid process) to ensure proper length and avoid stomach perforation.[10][11]

    • Restrain the animal firmly by scruffing the neck and back to immobilize the head and straighten the path to the esophagus.[12]

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth toward the esophagus. The animal should swallow as the tube passes.[11]

    • Crucially, if any resistance is met, do not force the needle. Withdraw and attempt again.[11][12]

    • Once the needle is in place, administer the substance in a steady, fluid motion.[13]

    • Slowly withdraw the needle along the same path of insertion.

    • Monitor the animal for at least 10-15 minutes post-administration for any signs of respiratory distress.[11][14]

This route allows for slow and sustained release of the substance.[15]

  • Materials:

    • Sterile needles (25-30 gauge for mice, 23-25 gauge for rats).[9][16]

    • Sterile syringes (1 mL).

    • 70% isopropyl alcohol swabs.

  • Procedure:

    • Weigh the animal and calculate the required volume.

    • Restrain the animal and create a "tent" of loose skin over the shoulders or flank area with your non-dominant hand.[9][17]

    • Wipe the injection site with an alcohol swab.[13]

    • Insert the needle, bevel facing up, into the base of the tented skin, parallel to the body.[9][16]

    • Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and re-attempt at a different site with a fresh needle.[9][17]

    • If no blood is aspirated, inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site with gauze if needed.

    • Return the animal to its cage and monitor for any adverse reactions.

Quantitative Data Summary

The tables below provide essential quantitative data to guide the design of experiments using this compound.

Table 1: Recommended Needle Sizes and Maximum Administration Volumes for Rodents This data is compiled from multiple standard operating procedures.

SpeciesRoute of AdministrationRecommended Needle GaugeMaximum Volume per SiteReference(s)
Mouse Oral Gavage (PO)18-20 G10 mL/kg[10]
Subcutaneous (SC)25-30 G5-10 mL/kg[9]
Intraperitoneal (IP)25-27 G10 mL/kg[18]
Intravenous (IV, Tail Vein)27-30 G5 mL/kg (bolus)[19]
Rat Oral Gavage (PO)16-18 G10-20 mL/kg[14]
Subcutaneous (SC)23-25 G5 mL/kg[16][17]
Intraperitoneal (IP)23-25 G10 mL/kg[18]
Intravenous (IV, Tail Vein)25-27 G0.5 mL (bolus)

Table 2: Example Dosages from Literature for Choline Salts Note: These studies used Choline Chloride. Dosages for this compound may need to be adjusted based on molecular weight and experimental goals. These values serve as a starting point for dose-ranging studies.

SpeciesRouteDoseDurationStudy Context / Key FindingReference(s)
Mouse (Balb/c)Oral Gavage1 mg/kgDaily for 14 daysReduced oxidative stress in an allergic airway disease model.[20]
Mouse (Balb/c)Intraperitoneal (IP)200 mg/kg/day28 daysNo adverse effects observed in a repeat-dose toxicity study.[21]
Rat (Sprague-Dawley)Intraperitoneal (IP)35 or 70 mg/kgDaily for 3 daysDid not alter plasma catecholamine levels.[22]

Table 3: Summary of Pharmacokinetic Parameters for Choline Compounds in Humans Note: Specific pharmacokinetic data for this compound in animal models is not readily available. The data below, from human studies with other choline forms, provides a general understanding of choline absorption and metabolism.

ParameterCholine BitartratePhosphatidylcholine (Krill Oil)CDP-CholineReference(s)
Route OralOralOral[23][24]
Tmax (Time to Peak Plasma Conc.) ~2-4 hours~8-12 hoursBiphasic: 1 hour and 24 hours[23][24]
Absorption N/AN/AVirtually complete (<1% in feces)[24]
Metabolism Metabolized to betaine, DMG, and TMAOMetabolized to betaine, DMG, and TMAOMetabolized in the gut wall and liver[23][24]
Elimination N/AN/APrimarily via respiratory CO₂ and urinary excretion[24]

References

Application Notes and Protocols for Choline Tosylate in Cell Culture Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline tosylate (p-toluenesulfonate) is a salt in which the cation is choline and the anion is tosylate. Choline is an essential nutrient that plays a critical role in the synthesis of phospholipids, which are fundamental components of cell membranes, and as a precursor for the neurotransmitter acetylcholine. In the context of cancer research, choline metabolism is often dysregulated, with cancer cells exhibiting an increased uptake of choline to support rapid proliferation and membrane biosynthesis. This has led to the exploration of choline analogs and derivatives as potential anti-cancer agents.

This compound has been identified as a nucleophilic compound that acts as an inhibitor of phospholipase A2 (PLA2) and phospholipase C (PLC).[1][2] By inhibiting these key enzymes, this compound can interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Specifically, its inhibition of PLC leads to a reduction in the formation of diacylglycerol (DAG), a crucial second messenger in many oncogenic signaling cascades.[1][2]

These application notes provide a framework for designing and conducting cell culture experiments to investigate the effects of this compound on cancer cells. Detailed protocols for assessing cell viability, proliferation, and apoptosis are provided, along with examples of how to present the resulting data.

Mechanism of Action

This compound's primary mechanism of action in a cancer cell context is the inhibition of two key enzyme families involved in phospholipid metabolism and signaling:

  • Phospholipase A2 (PLA2): This enzyme hydrolyzes the sn-2 position of glycerophospholipids, releasing fatty acids (such as arachidonic acid) and lysophospholipids. These products can act as signaling molecules and are precursors for eicosanoids, which are involved in inflammation and cancer progression. Inhibition of PLA2 can therefore disrupt these signaling pathways and reduce the production of pro-tumorigenic factors.

  • Phospholipase C (PLC): This enzyme cleaves the phosphodiester bond of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] DAG is a critical activator of protein kinase C (PKC) isoforms, which are central to signaling pathways that control cell proliferation, differentiation, and survival.[3][4][5] By inhibiting PLC, this compound reduces the production of DAG, thereby attenuating these pro-proliferative and pro-survival signals.[1][2]

Data Presentation

Quantitative data from cell culture experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following tables are examples of how to present data from cell viability, proliferation, and apoptosis assays.

Disclaimer: The data presented in the following tables are hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the cell line, experimental conditions, and this compound concentration.

Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines (MTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 (Breast Cancer) 0 (Control)100 ± 4.5\multirow{5}{}{~75}
2585 ± 5.1
5062 ± 3.8
10041 ± 4.2
20022 ± 3.1
A549 (Lung Cancer) 0 (Control)100 ± 5.2\multirow{5}{}{~120}
2591 ± 4.9
5078 ± 5.5
10055 ± 4.7
20035 ± 3.9
HCT116 (Colon Cancer) 0 (Control)100 ± 3.9\multirow{5}{*}{~90}
2588 ± 4.1
5069 ± 3.5
10048 ± 4.0
20028 ± 2.9

Table 2: Inhibition of Cancer Cell Proliferation by this compound (BrdU Incorporation Assay)

Cell LineThis compound Concentration (µM)% BrdU Incorporation (Mean ± SD)
MCF-7 0 (Control)100 ± 6.1
5058 ± 5.3
10035 ± 4.9
A549 0 (Control)100 ± 7.3
5069 ± 6.8
10042 ± 5.5
HCT116 0 (Control)100 ± 5.8
5062 ± 5.1
10039 ± 4.6

Table 3: Induction of Apoptosis by this compound (Annexin V-FITC/PI Staining)

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
MCF-7 0 (Control)3.2 ± 0.81.1 ± 0.3
10025.6 ± 2.18.4 ± 1.2
A549 0 (Control)2.8 ± 0.60.9 ± 0.2
10018.9 ± 1.96.7 ± 0.9
HCT116 0 (Control)3.5 ± 0.91.3 ± 0.4
10022.4 ± 2.57.9 ± 1.1

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 2: Cell Proliferation Assessment using BrdU Incorporation Assay

Objective: To measure the effect of this compound on DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (e.g., peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for a period that allows for at least one cell doubling (e.g., 24-48 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Cell Fixation and DNA Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.

  • Substrate Reaction: Wash the wells with PBS. Add the substrate solution and incubate until a color change is observed.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percentage of BrdU incorporation for each treatment relative to the vehicle control.

Protocol 3: Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells into 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After the desired incubation time, collect both the floating and attached cells. Centrifuge the cell suspension.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Determine the percentage of cells in each quadrant:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes PLA2 Phospholipase A2 (PLA2) Phospholipid Membrane Phospholipid PLA2->Phospholipid Hydrolyzes ArachidonicAcid Arachidonic Acid Phospholipid->ArachidonicAcid PKC Protein Kinase C (PKC) DAG->PKC Activates Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival PKC->Survival Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Prostaglandins->Proliferation Inflammation Inflammation Prostaglandins->Inflammation CholineTosylate This compound CholineTosylate->PLC Inhibits CholineTosylate->PLA2 Inhibits

Caption: Signaling pathways inhibited by this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start Select Cancer Cell Lines Culture Culture Cells Start->Culture Seed Seed Cells into Plates Culture->Seed Prepare Prepare this compound Dilutions Seed->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate for Defined Periods Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Proliferation Proliferation Assay (e.g., BrdU) Incubate->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis Analyze Analyze Data (e.g., IC50, % Inhibition) Viability->Analyze Proliferation->Analyze Apoptosis->Analyze Interpret Interpret Results Analyze->Interpret Conclusion Draw Conclusions Interpret->Conclusion

Caption: General experimental workflow for this compound.

References

Application Notes: Preparation of a Stable Stock Solution of Choline Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Choline tosylate (p-toluenesulfonate), a salt of the essential nutrient choline, serves as a valuable compound in various research and pharmaceutical applications. It is recognized as a substrate for choline acetyltransferase (ChAT) and an inhibitor of phospholipase A2 and phospholipase C.[1][2][3][4] Proper preparation and storage of stock solutions are critical to ensure experimental reproducibility and maintain the compound's stability and efficacy. These application notes provide detailed protocols for the preparation of stable aqueous and organic stock solutions of this compound, along with essential data on its chemical properties and storage conditions.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. This data is essential for accurate calculations and proper handling of the compound.

PropertyValueCitations
CAS Number 55357-38-5[1][5][6]
Molecular Formula C₁₂H₂₁NO₄S[1][5][6]
Molecular Weight 275.36 g/mol [1][5][6]
Appearance White to off-white crystalline solid[2][6]
Melting Point 95-105 °C[1]
Solubility (Water) Soluble[6]
Solubility (DMSO) 100 mg/mL (363.16 mM); may require ultrasound[3]
Solubility (Methanol) Slightly soluble[2][7]
Storage (Solid) 2°C - 8°C, sealed, under inert gas, away from moisture[1][5][6]

Experimental Protocols

1. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.[8]

2. Protocol for Preparing a DMSO Stock Solution (e.g., 100 mM)

This protocol is recommended for applications requiring a high concentration stock or when subsequent dilutions will be made in aqueous media where the final DMSO concentration is tolerable for the experimental system.

Materials:

  • This compound (MW: 275.36 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials (amber or covered with foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 275.36 g/mol x 1000 mg/g = 27.54 mg

  • Weighing: Accurately weigh 27.54 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly. If the solid does not dissolve completely, place the vial in an ultrasonic bath for 5-10 minutes until the solution is clear.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. Store aliquots as recommended in the stability table below.

3. Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mM)

This protocol is suitable for direct use in many biological assays where organic solvents must be avoided.

Materials:

  • This compound (MW: 275.36 g/mol )

  • Nuclease-free, sterile water or a suitable sterile buffer (e.g., PBS)

  • Sterile conical or microcentrifuge tubes (amber or covered with foil)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution: Mass (mg) = 0.01 mol/L x 0.01 L x 275.36 g/mol x 1000 mg/g = 27.54 mg

  • Weighing: Accurately weigh 27.54 mg of this compound powder and place it into a sterile tube.

  • Dissolution: Add 10 mL of sterile water or buffer to the tube.

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but check for any degradation if the solution is heated.

  • Sterilization (Optional): If required for cell culture applications, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store as recommended below.

Workflow for Stock Solution Preparation

G cluster_start Step 1: Preparation cluster_dissolution Step 2: Dissolution cluster_end Step 3: Storage A Weigh this compound Powder B Add Solvent (e.g., DMSO or Water) A->B C Vortex Thoroughly B->C D Use Ultrasonic Bath (if needed, for DMSO) C->D organic solvent E Aliquot into Single-Use Vials C->E D->E F Store at Recommended Temperature E->F

Caption: Workflow for preparing this compound stock solutions.

Stability and Storage Recommendations

Proper storage is crucial to prevent degradation and ensure the long-term stability of this compound stock solutions. Avoid repeated freeze-thaw cycles, as this can compromise the compound's integrity.[4]

Solution TypeStorage TemperatureDurationCitations
In Solvent (e.g., DMSO) -20°CUp to 1 month[4][8]
In Solvent (e.g., DMSO) -80°CUp to 6 months[4][8]
Aqueous Solution -20°CRecommended for short-term (days to weeks)
Aqueous Solution -80°CRecommended for long-term (months)

Best Practices:

  • Always store solutions in tightly sealed vials to protect from moisture and air.[5]

  • Use amber vials or cover clear vials with aluminum foil to protect from light, as some related choline salts are known to be photolabile.[9]

  • When retrieving a vial from the freezer, allow it to equilibrate to room temperature before opening to prevent water condensation.

References

Application Notes and Protocols: Phospholipase A2 (PLA2) Inhibition Assay Using Choline Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. These products, particularly arachidonic acid, are precursors to a wide range of pro-inflammatory mediators known as eicosanoids (prostaglandins, leukotrienes, and thromboxanes). Consequently, the inhibition of PLA2 activity is a key therapeutic target for the development of anti-inflammatory drugs.

Choline tosylate is an ionic liquid composed of a choline cation and a tosylate anion. Ionic liquids are increasingly being investigated in biochemical and pharmaceutical applications for their unique solvent properties and potential biological activities. This document provides a detailed protocol for evaluating the inhibitory potential of this compound against PLA2 activity using a sensitive fluorescence-based assay.

The protocol utilizes a commercially available fluorescent phospholipid substrate, such as N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (NBD-PE). In its native micellar form, the NBD fluorophore is self-quenched. Upon hydrolysis by PLA2, the fluorescent NBD-hexanoic acid is released, leading to a measurable increase in fluorescence intensity. The degree of inhibition by this compound is determined by quantifying the reduction in fluorescence signal compared to an uninhibited control.

Signaling Pathway of PLA2 and Point of Inhibition

The diagram below illustrates the catalytic action of Phospholipase A2 on a phospholipid substrate and the proposed point of inhibition by a test compound like this compound.

Caption: Mechanism of PLA2 action and inhibition.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for spectrophotometric analysis.

Required Materials
  • Enzyme: Secretory PLA2 (sPLA2) from bee venom or snake venom (e.g., Naja mossambica)

  • Substrate: NBD-PE (or similar fluorescent phospholipid substrate)

  • Test Inhibitor: this compound

  • Positive Control Inhibitor: Indoxam (or another known PLA2 inhibitor)

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0), containing 100 mM KCl and 10 mM CaCl2

  • Solvent: DMSO or ultrapure water (ensure this compound is soluble)

  • Equipment:

    • 96-well black, flat-bottom microplates

    • Fluorescence microplate reader (Excitation: 460 nm, Emission: 534 nm)

    • Multichannel pipette

    • Incubator set to 37°C

Reagent Preparation
  • PLA2 Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of PLA2 in the assay buffer. Aliquot and store at -20°C. On the day of the experiment, dilute to the final working concentration (e.g., 10 µg/mL) with cold assay buffer.

  • Substrate Solution: Prepare a 1 mM stock solution of NBD-PE in ethanol. For the assay, create a working solution by diluting the stock in assay buffer to achieve a final concentration of 10 µM in the 200 µL reaction volume.

  • This compound Solutions: Prepare a 100 mM stock solution of this compound in the chosen solvent (e.g., ultrapure water). Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).

  • Positive Control Solution: Prepare a 1 mM stock solution of Indoxam in DMSO. Serially dilute to obtain a working concentration known to inhibit the enzyme (e.g., 10 µM).

Experimental Workflow

The following diagram outlines the step-by-step workflow for the PLA2 inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Measurement & Analysis A1 Prepare Reagent Stocks (Enzyme, Substrate, Inhibitor) A2 Create Serial Dilutions of this compound A1->A2 B2 Add 50 µL of this compound (or Solvent/Positive Control) A2->B2 B1 Add 50 µL Assay Buffer B1->B2 B3 Add 50 µL of PLA2 Enzyme (except for 'No Enzyme' control) B2->B3 B4 Pre-incubate for 15 min at 37°C B3->B4 B5 Initiate Reaction: Add 50 µL of Substrate B4->B5 C1 Incubate for 30 min at 37°C (Protect from light) B5->C1 C2 Measure Fluorescence (Ex: 460 nm, Em: 534 nm) C1->C2 C3 Calculate % Inhibition C2->C3 C4 Determine IC50 Value C3->C4 IC50_Logic cluster_data Data Input cluster_analysis Analysis cluster_output Result Conc Inhibitor Concentrations (Log Scale) Plot Plot % Inhibition vs. log[Inhibitor] Conc->Plot Inhibition % Inhibition Data Inhibition->Plot Fit Fit Data to a Sigmoidal Dose-Response Curve Plot->Fit Calc Determine Concentration at Y=50% Fit->Calc IC50 IC50 Value Calc->IC50

Measuring Choline Acetyltransferase (ChAT) Activity: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline Acetyltransferase (ChAT) is a pivotal enzyme in the nervous system, responsible for the synthesis of the neurotransmitter acetylcholine (ACh) from its precursors, choline and acetyl-Coenzyme A (acetyl-CoA). The activity of ChAT is a key indicator of the functional state of cholinergic neurons, and its dysregulation has been implicated in several neurodegenerative diseases, including Alzheimer's disease. Accurate and reliable measurement of ChAT activity is therefore crucial for basic research, drug discovery, and the development of novel therapeutic strategies targeting the cholinergic system.

This application note provides a detailed protocol for a non-radiometric, colorimetric assay to determine ChAT activity in biological samples, particularly tissue homogenates. The method is based on the enzymatic reaction of ChAT followed by the quantification of a reaction product using a chromogenic agent.

A Note on Choline Tosylate: While this document focuses on the established use of choline (commonly in the form of choline chloride) as a substrate for ChAT activity assays, a comprehensive search of scientific literature and commercial assay kits did not yield specific protocols or data for the use of this compound as a direct substrate for this enzyme. The following protocols are based on the well-validated use of choline. Researchers wishing to investigate this compound as a potential substrate would need to perform initial validation and optimization experiments.

Principle of the Assay

The colorimetric assay for ChAT activity is a two-step enzymatic reaction. In the first step, ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to choline, producing acetylcholine and free Coenzyme A (CoA). In the second step, the sulfhydryl group of the newly formed CoA reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) or 4,4'-dithiopyridine (DTP). This reaction produces a colored product, 2-nitro-5-thiobenzoate (TNB) from DTNB, which has a maximum absorbance at 412 nm, or a product from DTP with maximum absorbance at 324 nm. The rate of color formation is directly proportional to the ChAT activity in the sample.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for choline acetyltransferase activity assays from published literature. It is important to note that kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.

ParameterValueEnzyme SourceSubstratesAssay ConditionsReference
K_m_ (Acetyl-CoA) 11.9 µMHuman PlacentaAcetyl-CoA, CholineNot specified[3]
K_m_ (Choline) 0.41 mMHuman PlacentaAcetyl-CoA, CholineNot specified[3]
Optimal pH 7.4Human Erythrocytes (for Acetylcholinesterase)AcetylthiocholineNot specified[4]
Optimal Temperature 25-35 °CHuman Erythrocytes (for Acetylcholinesterase)AcetylthiocholineNot specified[4]
Detection Range 1.21 - 40 U/g fresh weightAnimal TissuesAcetyl-CoA, CholinepH 7.2, 37°C[5]
Sensitivity 1.21 U/g fresh weightAnimal TissuesAcetyl-CoA, CholinepH 7.2, 37°C[2]

K_m_ (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_).[6][7] One unit of ChAT activity is defined as the amount of enzyme that transfers 1 nmol of acetyl group to choline per hour at 37°C and pH 7.2.[5]

Experimental Protocols

This section provides a detailed methodology for measuring ChAT activity in tissue homogenates using a colorimetric assay.

Materials and Reagents
  • Phosphate buffered saline (PBS), pH 7.4

  • 0.9% NaCl (Normal Saline)

  • Choline solution

  • Acetyl-CoA solution

  • DTNB (Ellman's reagent) or 4,4'-dithiopyridine

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Enzyme source (e.g., tissue homogenate)

  • Microplate reader capable of measuring absorbance at 324 nm or 412 nm

  • Microcentrifuge tubes

  • 96-well microplate

  • Incubator or water bath at 37°C

Sample Preparation (Tissue Homogenate)
  • Excise 0.1-1 g of fresh tissue and wash with ice-cold PBS (0.01 M, pH 7.4).[5]

  • Blot the tissue dry with filter paper and record the wet weight.

  • Add 4 volumes of ice-cold PBS (e.g., 1 g of tissue in 4 mL of PBS).[5]

  • Homogenize the tissue on ice using a mechanical homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5]

  • Carefully collect the supernatant, which contains the soluble ChAT enzyme, and keep it on ice for immediate use. For long-term storage, aliquot the supernatant and store at -80°C.

Assay Protocol

This protocol is adapted from commercially available colorimetric assay kits.[2][5]

  • Prepare a Substrate Working Solution: This solution should contain choline and acetyl-CoA in the assay buffer. The final concentrations in the reaction mixture should be optimized, but typical starting concentrations are in the range of 0.5-10 mM for choline and 0.1-1 mM for acetyl-CoA.

  • Set up the Assay: For each sample, prepare a "Sample" and a "Control" tube.

    • Control Tube: Add 50 µL of the sample (tissue homogenate supernatant) to a microcentrifuge tube. To inactivate the enzyme, incubate the tube in a 100°C water bath for 2 minutes.[5]

    • Sample Tube: This tube will receive the active enzyme.

  • Initiate the Reaction:

    • Pre-warm the substrate working solution to 37°C for 5 minutes.[5]

    • To both the "Sample" and heat-inactivated "Control" tubes, add 300 µL of the pre-warmed substrate working solution.

    • To the "Sample" tube only, add 50 µL of the undiluted sample (tissue homogenate supernatant).

  • Incubation: Mix the contents of all tubes thoroughly and incubate at 37°C for 20 minutes.[5]

  • Stop the Reaction: Terminate the enzymatic reaction by incubating all tubes in a 100°C water bath for 2 minutes.[5]

  • Sample Clarification:

    • Add 850 µL of double-distilled water to each tube.[5]

    • Centrifuge the tubes at 3,500 x g for 10 minutes to pellet any precipitated protein.[2][5]

  • Chromogenic Reaction:

    • Transfer 750 µL of the clear supernatant from each tube to a new set of tubes.[5]

    • Add the chromogenic agent (e.g., 15 µL of DTP solution or an appropriate volume of DTNB solution).[2][5]

    • Mix and incubate at room temperature for 15 minutes to allow for color development.[5]

  • Measurement:

    • Transfer 250 µL of the final reaction mixture from each tube to a 96-well microplate.[5]

    • Measure the absorbance at the appropriate wavelength (324 nm for DTP or 412 nm for DTNB) using a microplate reader.[1][2]

Calculation of ChAT Activity

The ChAT activity is calculated based on the difference in absorbance between the "Sample" and the "Control" tubes. The following formula can be used:

ChAT Activity (U/g) = (ΔA × V_total) / (ε × d × V_sample × t × C_protein)

Where:

  • ΔA = Absorbance_Sample_ - Absorbance_Control_

  • V_total = Total volume of the reaction mixture (in µL)

  • ε = Molar extinction coefficient of the chromophore (e.g., 1.98 x 10^4^ M^-1^cm^-1^ for the DTP product at 324 nm)

  • d = Path length of the cuvette or microplate well (in cm)

  • V_sample = Volume of the enzyme sample added (in µL)

  • t = Incubation time (in minutes)

  • C_protein = Protein concentration of the sample (in g/µL)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biochemical reaction catalyzed by ChAT and the experimental workflow for its activity measurement.

ChAT_Reaction_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine ChAT->ACh CoA Coenzyme A ChAT->CoA ChAT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis SamplePrep 1. Sample Preparation (Tissue Homogenization) ReagentPrep 2. Reagent Preparation (Substrate & Chromogen) Reaction 3. Enzymatic Reaction (Incubate Sample with Substrates) ReagentPrep->Reaction StopReaction 4. Stop Reaction (Heat Inactivation) Reaction->StopReaction ColorDev 5. Chromogenic Reaction (Add Chromogen) StopReaction->ColorDev Measurement 6. Absorbance Measurement (324 nm or 412 nm) ColorDev->Measurement Calculation 7. Activity Calculation Measurement->Calculation

References

Utilizing Choline Tosylate in Acetylcholine Synthesis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline is an essential nutrient and the direct precursor for the synthesis of the neurotransmitter acetylcholine (ACh). The availability of choline is a rate-limiting step in ACh synthesis, making it a critical molecule in the study of cholinergic neurotransmission. Choline tosylate, a salt of choline, serves as a valuable tool in this field of research, primarily as a precursor in the synthesis of radiolabeled choline analogs for positron emission tomography (PET) imaging. This document provides detailed application notes and protocols for the utilization of this compound in studies of acetylcholine synthesis.

Application 1: Precursor for Radiolabeled Choline Analogs for PET Imaging

This compound is a key intermediate in the synthesis of 18F-labeled choline analogs, such as [¹⁸F]fluorocholine ([¹⁸F]FCH) and [¹⁸F]fluoroethylcholine ([¹⁸F]FECh). These radiotracers are used in PET imaging to visualize and quantify choline metabolism, which is often upregulated in cancerous tissues, and to study cholinergic pathways in the brain. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution with [¹⁸F]fluoride.

Rationale for Using Tosylate Precursors in Radiosynthesis

The use of tosylated precursors in the synthesis of radiolabeled compounds offers several advantages:

  • Excellent Leaving Group: The tosylate anion is resonance-stabilized, making it a very good leaving group in nucleophilic substitution reactions. This property is crucial for the efficient incorporation of the radionuclide, such as ¹⁸F, under mild reaction conditions.[1][2][3][4]

  • Stability: Tosylated precursors are generally stable compounds that can be synthesized, purified, and stored prior to the radiosynthesis, which is often performed on the day of the PET scan due to the short half-life of the radioisotope.

  • Versatility: The tosylate group can be introduced onto a variety of molecules, allowing for the synthesis of a wide range of radiotracers.

Experimental Protocol: Automated Synthesis of [¹⁸F]Fluoromethylcholine ([¹⁸F]FCH) via [¹⁸F]Fluoromethyl Tosylate

This protocol describes a one-pot, two-step automated synthesis of [¹⁸F]FCH using a GE TRACERlab FXFN synthesis module. The process involves the in-situ generation of [¹⁸F]fluoromethyl tosylate from ditosylmethane, followed by the [¹⁸F]fluoromethylation of dimethylaminoethanol (DMAE).[5]

Materials:

  • GE TRACERlab FXFN automated synthesis module

  • [¹⁸F]Fluoride produced from a cyclotron

  • QMA-Light Sep-Pak cartridge

  • Potassium carbonate (K₂CO₃)

  • Kryptofix-2.2.2

  • Acetonitrile (MeCN)

  • Ditosylmethane

  • Dimethylaminoethanol (DMAE)

  • C18-Plus Sep-Pak cartridge

  • CM-Light Sep-Pak cartridge

  • Sterile saline (USP)

  • 0.22 µm sterile filter

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Deliver [¹⁸F]Fluoride from the cyclotron and trap it on a QMA-Light Sep-Pak cartridge.

    • Elute the [¹⁸F]Fluoride into the reaction vessel using an aqueous solution of potassium carbonate.

  • Azeotropic Drying:

    • Add a solution of Kryptofix-2.2.2 in acetonitrile to the reaction vessel.

    • Evaporate the water-acetonitrile azeotrope to dryness to obtain the reactive, "naked" [¹⁸F]fluoride.

  • Synthesis of [¹⁸F]Fluoromethyl Tosylate ([¹⁸F]FCH₂OTs):

    • Add a solution of ditosylmethane in acetonitrile and a small amount of water to the dried [¹⁸F]fluoride.

    • Heat the reaction mixture at 120°C for 10 minutes to generate [¹⁸F]FCH₂OTs in situ.

  • Synthesis of [¹⁸F]FCH:

    • Add DMAE to the reaction vessel containing the [¹⁸F]FCH₂OTs.

    • Heat the reaction at 120°C for 10 minutes to facilitate the [¹⁸F]fluoromethylation of DMAE, forming [¹⁸F]FCH.

  • Purification:

    • Evaporate the reaction solvent.

    • Purify the crude product by solid-phase extraction using C18-Plus and CM-Light Sep-Pak cartridges.

    • Elute the purified [¹⁸F]FCH with sterile saline.

  • Final Formulation:

    • Pass the formulated product through a 0.22 µm sterile filter into a sterile dose vial.

Quantitative Data:

ParameterValueReference
Radiochemical Yield (non-decay-corrected)7%[5]
Total Synthesis Time1.25 hours[5]
Radiochemical Purity>98%[5]

Diagram: Synthesis of [¹⁸F]Fluoromethylcholine

G cluster_step1 Step 1: Synthesis of [18F]Fluoromethyl Tosylate cluster_step2 Step 2: Synthesis of [18F]FCH F18 [18F]Fluoride FCH2OTs [18F]Fluoromethyl Tosylate F18->FCH2OTs Ditosylmethane Ditosylmethane Ditosylmethane->FCH2OTs FCH2OTs_2 [18F]Fluoromethyl Tosylate DMAE Dimethylaminoethanol (DMAE) FCH [18F]Fluoromethylcholine ([18F]FCH) DMAE->FCH FCH2OTs_2->FCH

Caption: Two-step synthesis of [¹⁸F]FCH.

Application 2: Choline Source in Acetylcholine Synthesis Assays

While the primary documented use of this compound is in radiosynthesis, it can also be used as a source of choline for in vitro and in vivo studies of acetylcholine synthesis. One chemical supplier notes that Choline p-Toluenesulfonate Salt is a choline acetyltransferase (ChAT) substrate.[6][][8] However, there is a lack of published research directly comparing its efficacy to other choline salts like choline chloride in these applications.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 55357-38-5[6][8][9]
Molecular Formula C₁₂H₂₁NO₄S[6][8][9]
Molecular Weight 275.37 g/mol
Physical Form Solid
Melting Point 95 °C
Storage Temperature 4°C, sealed, away from moisture
Experimental Protocol: General Choline/Acetylcholine Quantification Assay

This protocol outlines a general method for quantifying choline and acetylcholine in biological samples, such as cell culture supernatants or tissue homogenates. This compound can be used to prepare standard solutions for generating a standard curve.

Materials:

  • Choline/Acetylcholine Assay Kit (e.g., from Abcam, Sigma-Aldrich, Cell Biolabs)[10]

  • Sample (e.g., cell lysate, tissue homogenate, cell culture media)

  • This compound (for standard curve)

  • Acetylcholinesterase (for total choline measurement)

  • 96-well microplate

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Sample Preparation:

    • Prepare samples according to the assay kit's instructions. This may involve homogenization, centrifugation, or deproteinization.

  • Standard Curve Preparation:

    • Prepare a series of choline standards by dissolving this compound in the assay buffer to known concentrations.

  • Assay Reaction:

    • Add samples and standards to the wells of a 96-well plate.

    • To measure total choline (choline + acetylcholine), add acetylcholinesterase to a parallel set of samples to hydrolyze acetylcholine into choline.

    • Add the reaction mix containing the choline probe and choline oxidase to all wells.

    • Incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 30-60 minutes).

  • Detection:

    • Measure the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays) using a microplate reader.

  • Calculation:

    • Subtract the background reading from all measurements.

    • Generate a standard curve by plotting the readings of the choline standards against their concentrations.

    • Determine the choline concentration in the samples from the standard curve.

    • Calculate the acetylcholine concentration by subtracting the free choline concentration from the total choline concentration.

Diagram: Acetylcholine Synthesis and Measurement Workflow

G cluster_synthesis Acetylcholine Synthesis cluster_measurement Measurement Choline Choline (from this compound) ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Sample Biological Sample (containing ACh and Choline) AChE Acetylcholinesterase (AChE) Sample->AChE Assay Choline/ACh Assay Kit Sample->Assay TotalCholine Total Choline AChE->TotalCholine TotalCholine->Assay Result Quantification of ACh and Choline Assay->Result

Caption: Workflow for ACh synthesis and measurement.

Conclusion

This compound is a valuable chemical tool, primarily serving as a stable and reactive precursor for the synthesis of 18F-labeled choline analogs used in PET imaging. Its utility in this context is well-documented, with established protocols for automated radiosynthesis. While it can theoretically be used as a standard choline source in conventional acetylcholine synthesis assays, there is a notable absence of specific research detailing its advantages or disadvantages compared to more commonly used choline salts like choline chloride for such applications. Researchers should consider the specific requirements of their experiments when selecting a choline source, with this compound being the clear choice for radiolabeling applications involving tosylate-based precursors.

References

Application of Choline Tosylate in Lipid Signaling Research: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline tosylate is a chemical compound primarily utilized as a reagent in the synthesis of phosphocholine-containing molecules. While some commercial suppliers describe it as a nucleophilic compound that inhibits phospholipase A2 (PLA2) and phospholipase C (PLC), thereby affecting diacylglycerol (DAG) formation, a thorough review of scientific literature does not currently support its direct and widespread application as a tool for studying lipid signaling pathways in biological systems. Its primary documented use is in the chemical synthesis of complex lipids and their analogs for further study.

This document aims to provide a comprehensive overview of the current, albeit limited, information regarding this compound's role in lipid-related research. Due to the scarcity of studies employing this compound directly as a modulator of lipid signaling, this document will focus on its established application in chemical synthesis relevant to the field and will present a hypothetical framework for its potential use in signaling research, should its inhibitory activities be experimentally validated in cellular or biochemical assays.

Chemical Properties and Established Applications

This compound serves as a convenient source of the choline headgroup in the synthesis of phospholipids. Its tosylate counter-ion makes it a stable salt that is amenable to organic synthesis protocols.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 55357-38-5
Molecular Formula C₁₂H₂₁NO₄S
Molecular Weight 275.36 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents

The primary application of this compound is in the phosphorylation and subsequent coupling to diacylglycerol or other lipid backbones to generate phosphatidylcholine and its derivatives. This is a crucial step in the synthesis of standards for mass spectrometry, probes for imaging, and modified lipids to study enzyme kinetics.

Hypothetical Application in Lipid Signaling Research as a Phospholipase Inhibitor

Based on the unverified claims of its inhibitory activity against PLA2 and PLC, one could envision its use in dissecting lipid signaling pathways. Phospholipases are key enzymes that generate second messengers from membrane phospholipids, initiating a cascade of downstream signaling events.

  • Phospholipase A2 (PLA2) hydrolyzes the sn-2 position of glycerophospholipids to release fatty acids, such as arachidonic acid, and lysophospholipids.

  • Phospholipase C (PLC) cleaves the phosphodiester bond of phospholipids to generate diacylglycerol (DAG) and a phosphorylated headgroup.

Inhibition of these enzymes would have profound effects on cellular signaling, impacting processes such as inflammation, cell proliferation, and apoptosis.

Potential Signaling Pathways for Investigation

Should this compound prove to be a reliable inhibitor, it could be used to investigate its effects on the following signaling pathways:

G cluster_membrane Plasma Membrane cluster_enzymes Enzymatic Action cluster_products Second Messengers cluster_inhibitor Hypothetical Inhibition PC Phosphatidylcholine (PC) PLA2 PLA2 PC->PLA2 substrate PIP2 PIP2 PLC PLC PIP2->PLC substrate AA Arachidonic Acid PLA2->AA DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 CT This compound CT->PLA2 inhibits CT->PLC inhibits

Caption: Hypothetical inhibition of PLA2 and PLC by this compound.

This diagram illustrates the central role of PLA2 and PLC in generating lipid second messengers from membrane phospholipids and the hypothetical points of inhibition by this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols that could be adapted to test the efficacy of this compound as a phospholipase inhibitor.

In Vitro Phospholipase A2 (PLA2) Inhibition Assay

This assay would measure the ability of this compound to inhibit the enzymatic activity of purified PLA2.

Materials:

  • Purified PLA2 enzyme (e.g., from bee venom or recombinant)

  • PLA2 substrate (e.g., a fluorescently labeled phosphatidylcholine)

  • Assay buffer (e.g., Tris-HCl buffer containing Ca²⁺)

  • This compound

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • In a 96-well plate, add increasing concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control inhibitor.

  • Add the PLA2 enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the PLA2 substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the PLA2 activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cellular Diacylglycerol (DAG) Formation Assay

This assay would assess the effect of this compound on agonist-stimulated DAG production in cultured cells.

Materials:

  • Cultured cells known to produce DAG upon stimulation (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Agonist to stimulate PLC activity (e.g., carbachol, bradykinin)

  • This compound

  • DAG assay kit (e.g., ELISA-based or fluorescent)

  • Cell lysis buffer

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specific duration.

  • Stimulate the cells with the chosen agonist for a time known to induce peak DAG formation.

  • Wash the cells with ice-cold PBS and lyse them using the appropriate lysis buffer.

  • Quantify the amount of DAG in the cell lysates using a commercial DAG assay kit according to the manufacturer's instructions.

  • Normalize the DAG levels to the total protein concentration in each sample.

  • Compare the DAG levels in this compound-treated cells to the vehicle-treated, stimulated cells.

Data Presentation (Hypothetical)

Should experimental data be generated, it should be presented in a clear and structured format.

Table 2: Hypothetical IC₅₀ Values of this compound against Phospholipases

EnzymeIC₅₀ (µM)
Phospholipase A2 (cPLA2α) [Value]
Phospholipase C (PLCβ1) [Value]
Phospholipase C (PLCγ1) [Value]

Table 3: Hypothetical Effect of this compound on Agonist-Induced DAG Formation

TreatmentAgonistDAG Level (pmol/mg protein)% Inhibition
Vehicle -[Basal Level]-
Vehicle +[Stimulated Level]0%
This compound (10 µM) +[Value][Value]
This compound (50 µM) +[Value][Value]
This compound (100 µM) +[Value][Value]

Conclusion and Future Directions

Currently, the primary and scientifically validated application of this compound in the context of lipid research is as a synthetic reagent. The claims of its inhibitory activity on key lipid signaling enzymes like PLA2 and PLC are not yet substantiated in the peer-reviewed scientific literature.

For researchers interested in using this compound as a tool to probe lipid signaling, the first critical step would be to rigorously validate its inhibitory effects in well-controlled in vitro and cellular assays. Should these activities be confirmed, this compound could potentially become a valuable chemical probe to dissect the complex roles of phospholipase-mediated signaling in health and disease. Future studies could then explore its effects on downstream signaling events, its specificity against different phospholipase isoforms, and its potential therapeutic applications.

Until such validation is available, researchers should exercise caution when interpreting data based on the presumed inhibitory actions of this compound in biological systems and should consider its well-established role in chemical synthesis as its primary application.

Choline Tosylate: A Versatile Tool in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Choline tosylate, the p-toluenesulfonate salt of choline, serves as a valuable tool compound in neuropharmacology. While the broader neuropharmacological effects of choline are extensively studied, this compound offers specific applications owing to its properties as a stable choline source and its role as a substrate for a key enzyme in acetylcholine synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacological research, with a focus on its utility as a substrate for choline acetyltransferase (ChAT) and its reported inhibitory effects on phospholipases.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid. It is soluble in water and should be stored in a cool, dry place, protected from light.

PropertyValueReference
CAS Number55357-38-5[1]
Molecular FormulaC12H21NO4S[1]
Molecular Weight275.36 g/mol [1]
Melting Point95 °C[1]
Storage4°C, sealed storage, away from moisture[1]

Application 1: Substrate for Choline Acetyltransferase (ChAT) Activity Assays

This compound is a recognized substrate for choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine from choline and acetyl-CoA.[2] This makes it a useful tool for in vitro studies of ChAT activity, inhibitor screening, and characterization of cholinergic function in various brain regions or cell preparations.

Quantitative Data
SubstrateEnzymeKm ValueBrain Region (Human)Reference
CholineCholine Acetyltransferase (ChAT)0.41 mMPlacenta[3]
CholineCholine Acetyltransferase (ChAT)Lower in caudate nucleus and putamenBrain[4]
Acetyl-CoACholine Acetyltransferase (ChAT)11.9 µMPlacenta[3]

Researchers using this compound should perform initial kinetic experiments to determine the optimal substrate concentration for their specific assay conditions.

Experimental Protocol: Colorimetric Assay for ChAT Activity

This protocol is adapted from commercially available ChAT activity assay kits and can be used with this compound as the choline source.[5][6][7] The principle of this assay is the measurement of coenzyme A (CoA), a product of the ChAT-catalyzed reaction.

Materials:

  • This compound

  • Acetyl-CoA

  • Tissue homogenate or purified ChAT enzyme

  • Phosphate buffered saline (PBS, pH 7.4)

  • Substrate working solution buffer (as per kit instructions or laboratory protocol)

  • Chromogenic agent (e.g., 4,4'-dithiopyridine)[7]

  • Microplate reader capable of measuring absorbance at 324 nm

  • Incubator (37°C and 100°C)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For tissue samples, homogenize the tissue in ice-cold PBS (e.g., 1:4 weight/volume ratio).[6]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[6]

    • Collect the supernatant for the assay.

  • Reaction Setup:

    • Prepare a substrate working solution containing this compound and acetyl-CoA in the appropriate buffer. The final concentration of this compound should be optimized, but starting with a concentration several-fold higher than the reported Km for choline (e.g., 2-5 mM) is recommended.

    • For each sample, prepare a "sample tube" and a "control tube."

    • To the sample tube, add 50 µL of the prepared sample supernatant.[5]

    • To the control tube, add 50 µL of sample supernatant and then inactivate the enzyme by heating at 100°C for 2 minutes.[5]

    • Pre-warm the substrate working solution to 37°C.

  • Enzymatic Reaction:

    • Add 300 µL of the pre-warmed substrate working solution to both the sample and control tubes.[5]

    • Incubate all tubes at 37°C for 20 minutes.[5]

    • Stop the reaction by incubating all tubes at 100°C for 2 minutes.[5]

  • Chromogenic Reaction and Measurement:

    • Add 850 µL of double-distilled water to each tube.[6]

    • Centrifuge at 3,100-3,500 x g for 10 minutes.[5][6]

    • Transfer 750 µL of the supernatant to a new tube.[6]

    • Add 15 µL of the chromogenic agent to each tube and mix well.[7]

    • Incubate at room temperature for 15 minutes.[7]

    • Transfer 250 µL of the final solution to a microplate well and measure the absorbance at 324 nm.[6]

  • Calculation:

    • The ChAT activity is proportional to the difference in absorbance between the sample and control tubes. The specific activity can be calculated based on the molar extinction coefficient of the product and the protein concentration of the sample.[7]

Signaling Pathway and Experimental Workflow Diagrams

ChAT_Signaling_Pathway cluster_pre Presynaptic Terminal Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Substrate Choline_Tosylate This compound Choline_Tosylate->ChAT Substrate Acetylcholine Acetylcholine ChAT->Acetylcholine Product Tosylate Tosylate ChAT->Tosylate Byproduct CoA Coenzyme A ChAT->CoA Product

Choline Acetyltransferase (ChAT) Catalyzed Reaction.

ChAT_Assay_Workflow Start Start Sample_Prep Sample Preparation (Tissue Homogenization) Start->Sample_Prep Reaction_Setup Reaction Setup (Sample, Control, Substrate) Sample_Prep->Reaction_Setup Enzymatic_Reaction Enzymatic Reaction (37°C, 20 min) Reaction_Setup->Enzymatic_Reaction Reaction_Stop Stop Reaction (100°C, 2 min) Enzymatic_Reaction->Reaction_Stop Chromogenic_Reaction Chromogenic Reaction (Add Reagent, Incubate) Reaction_Stop->Chromogenic_Reaction Measurement Measure Absorbance (324 nm) Chromogenic_Reaction->Measurement Calculation Calculate ChAT Activity Measurement->Calculation End End Calculation->End Phospholipase_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR/RTK PLA2 Phospholipase A2 GPCR->PLA2 PLC Phospholipase C GPCR->PLC Phospholipid Membrane Phospholipid Phospholipid->PLA2 PIP2 PIP2 PIP2->PLC Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid hydrolyzes Lysophospholipid Lysophospholipid PLA2->Lysophospholipid hydrolyzes IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves Eicosanoids Eicosanoids (Prostaglandins, etc.) Arachidonic_Acid->Eicosanoids Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C Activation DAG->PKC_Activation Choline_Tosylate_PLA2 This compound Choline_Tosylate_PLA2->PLA2 inhibits Choline_Tosylate_PLC This compound Choline_Tosylate_PLC->PLC inhibits

References

Application Notes and Protocols: Dose-Response Curve Determination for Choline Tosylate in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline tosylate is a nucleophilic compound with potential therapeutic applications. It has been identified as an inhibitor of phospholipase A2 and phospholipase C and has demonstrated anti-tumor activity in murine models by inhibiting the formation of diacylglycerol (DAG)[1][2]. Furthermore, its role as a substrate for choline acetyltransferase (ChAT) suggests its involvement in cholinergic signaling pathways[3]. The determination of a precise dose-response curve is a critical initial step in the in vitro characterization of this compound, providing essential data on its potency (EC50/IC50) and efficacy.

These application notes provide detailed protocols for establishing a dose-response curve for this compound using two common in vitro assays: a cell viability assay to assess its cytotoxic or cytostatic effects and an assay to measure its impact on intracellular acetylcholine levels in a relevant cell line.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and analysis.

Table 1: Cell Viability Data for this compound Treatment

This compound Concentration (µM)Absorbance/Fluorescence (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Concentration 7
Concentration 8

Table 2: Intracellular Acetylcholine Levels following this compound Treatment

This compound Concentration (µM)Acetylcholine Concentration (Mean ± SD)% Change in Acetylcholine (Mean ± SD)
0 (Vehicle Control)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Concentration 7
Concentration 8

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of a selected cancer cell line (e.g., a human neuroblastoma cell line like LA-N-2, which is relevant to cholinergic studies)[4][5][6][7]. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells[8].

Materials:

  • This compound

  • Selected cancer cell line (e.g., LA-N-2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the wells does not exceed 0.5%). Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control group (medium with the same concentration of the solvent used for the stock solution) and a blank group (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Following the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Intracellular Acetylcholine Measurement

This protocol outlines a method to determine the effect of this compound on intracellular acetylcholine (ACh) levels in a human cholinergic neuroblastoma cell line, such as LA-N-2[4][5][6][7].

Materials:

  • This compound

  • Human cholinergic neuroblastoma cell line (e.g., LA-N-2)

  • Appropriate cell culture medium (e.g., DMEM/Ham's F-12)

  • Assay buffer

  • Cell lysis buffer

  • Commercially available choline/acetylcholine assay kit

  • Multi-well plates

  • Plate reader capable of colorimetric or fluorometric detection

Procedure:

  • Cell Culture and Seeding: Culture and seed the LA-N-2 cells in multi-well plates as described in Protocol 1.

  • Compound Preparation and Treatment: Prepare and treat the cells with a range of this compound concentrations as described in Protocol 1.

  • Cell Lysis: After the desired incubation period, remove the treatment medium and wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer to release the intracellular contents.

  • Sample Preparation: Collect the cell lysates and centrifuge to pellet any debris. The supernatant will be used for the acetylcholine measurement.

  • Acetylcholine Measurement: Follow the instructions provided with the commercial choline/acetylcholine assay kit. Typically, this involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of acetylcholine in the sample.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the wavelength specified in the kit's protocol.

  • Data Analysis: Generate a standard curve using the acetylcholine standards provided in the kit. Use the standard curve to determine the concentration of acetylcholine in each sample. Normalize the acetylcholine concentration to the total protein content of each sample. Calculate the percentage change in intracellular acetylcholine levels for each treatment group relative to the vehicle control. Plot the percentage change against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_readout Data Acquisition cluster_analysis Data Analysis prep_cells Cell Seeding in 96-well Plate treatment Cell Treatment with this compound prep_cells->treatment prep_compound Serial Dilution of this compound prep_compound->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay_mtt Add MTT Reagent incubation->assay_mtt assay_ach Cell Lysis & ACh Measurement incubation->assay_ach readout Measure Absorbance/Fluorescence assay_mtt->readout assay_ach->readout analysis Generate Dose-Response Curve & Calculate IC50/EC50 readout->analysis

Caption: Experimental workflow for dose-response curve determination.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular mAChR Muscarinic ACh Receptor (mAChR) G_protein G-protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Choline_Tosylate This compound ACh Acetylcholine (ACh) Choline_Tosylate->ACh Substrate for ChAT ACh->mAChR Agonist Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Hypothetical cholinergic signaling pathway modulated by this compound.

G y_axis Response (%) x_axis Log [this compound] origin x_end origin->x_end y_end origin->y_end p1 p2 p1->p2 p3 IC50/EC50 p2->p3 p4 p3->p4 p3_x p3->p3_x p3_y p3->p3_y p5 p4->p5

Caption: Logical relationship of a typical dose-response curve.

References

Application Notes and Protocols: Use of Choline Tosylate in Studying Tumor Growth Inhibition Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline tosylate is a nucleophilic compound that has been identified as an inhibitor of key enzymes in phospholipid metabolism, specifically phospholipase A2 (PLA2) and phospholipase C (PLC).[1][2][3] This inhibition leads to a reduction in the formation of diacylglycerol (DAG), a critical second messenger involved in various cellular signaling pathways that promote tumor growth.[1][2][3] Dysregulated choline metabolism is increasingly recognized as a hallmark of cancer, with alterations in choline-containing metabolites linked to tumor progression and therapeutic resistance.[4] Consequently, targeting enzymes within the choline metabolic pathways, such as those inhibited by this compound, presents a promising strategy for cancer therapy.

These application notes provide an overview of the use of this compound in cancer research, including its mechanism of action, and detailed protocols for key experiments to study its effects on tumor growth inhibition.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting phospholipase A2 (PLA2) and phospholipase C (PLC).[1][2][3]

  • Phospholipase A2 (PLA2): This enzyme catalyzes the hydrolysis of the sn-2 position of glycerophospholipids, releasing arachidonic acid. Arachidonic acid is a precursor for the synthesis of prostaglandins and leukotrienes, which are signaling molecules that can promote inflammation and cell proliferation.

  • Phospholipase C (PLC): This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

By inhibiting PLA2 and PLC, this compound disrupts the production of these key signaling molecules. The reduction in DAG levels is particularly significant, as DAG is a potent activator of Protein Kinase C (PKC). PKC isoforms are involved in the regulation of cell proliferation, differentiation, and survival, and their aberrant activation is a common feature in many cancers. Furthermore, the signaling cascades initiated by PLA2 and PLC are known to intersect with major cancer-promoting pathways, including the MAPK/ERK and PI3K/Akt pathways.[5][6][7]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7BreastData to be determinedData to be determinedData to be determined
e.g., A549LungData to be determinedData to be determinedData to be determined
e.g., PC-3ProstateData to be determinedData to be determinedData to be determined

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelTreatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Change in Body Weight (%)
e.g., A549 XenograftVehicle Control-e.g., i.p.0e.g., +5%
This compounde.g., 10e.g., i.p.Data to be determinedData to be determined
This compounde.g., 25e.g., i.p.Data to be determinedData to be determined
This compounde.g., 50e.g., i.p.Data to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to investigate the tumor growth inhibition mechanisms of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound at the desired concentrations and time points.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional guidelines.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers

  • Anesthesia

Procedure:

  • Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal, oral).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Visualization of Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 Phospholipid Phospholipid Arachidonic_Acid Arachidonic Acid Phospholipid->Arachidonic_Acid PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes PLA2 Phospholipase A2 (PLA2) PLA2->Phospholipid Hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_PI3K MAPK & PI3K/Akt Pathways PKC->MAPK_PI3K Activates Proliferation Tumor Cell Proliferation & Survival MAPK_PI3K->Proliferation Promotes Choline_tosylate This compound Choline_tosylate->PLC Inhibits Choline_tosylate->PLA2 Inhibits

Caption: Proposed mechanism of action of this compound.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_ct Treat with this compound (various concentrations) incubate_24h_1->treat_ct incubate_drug Incubate (24, 48, 72h) treat_ct->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Calculate % Viability & IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for Cell Viability (MTT) Assay.

G start Start cell_culture Culture & Treat Cells with this compound start->cell_culture cell_lysis Lyse Cells & Quantify Protein cell_culture->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (e.g., p-ERK, p-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze Band Intensity detection->analysis end End analysis->end

Caption: Workflow for Western Blot Analysis.

References

Application Notes and Protocols for Choline Tosylate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for utilizing choline tosylate in the context of enzymatic reactions. While direct induction of specific enzymatic reactions by this compound is not extensively documented, its roles as an enzyme inhibitor, a substrate, and a component of reaction media offer significant applications in biocatalysis and drug development.

I. This compound as an Enzyme Inhibitor

This compound has been identified as an inhibitor of phospholipase A2 (PLA2) and phospholipase C (PLC).[1][2] This inhibitory action is significant in research related to inflammation, tumor growth, and inflammatory bowel disease.[1][2] The mechanism of inhibition is attributed to the nucleophilic nature of the compound, which interferes with the formation of diacylglycerol (DAG), a key signaling molecule.[1][2]

Experimental Protocol: In Vitro Inhibition Assay for Phospholipase A2 (PLA2)

This protocol outlines a general method to assess the inhibitory effect of this compound on PLA2 activity using a colorimetric assay.

1. Materials and Reagents:

  • This compound (CAS 55357-38-5)

  • Phospholipase A2 (from bee venom or porcine pancreas)

  • Phosphatidylcholine (substrate)

  • Triton X-100

  • HEPES buffer (pH 8.0)

  • CaCl2

  • Bovine Serum Albumin (BSA)

  • Phenol Red

  • NaOH

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of Substrate Vesicles:

    • Prepare a solution of phosphatidylcholine in chloroform.

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with HEPES buffer containing Triton X-100 to form micelles.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[3]

    • Prepare a working solution of PLA2 in HEPES buffer containing CaCl2 and BSA.

    • Prepare a Phenol Red indicator solution.

  • Assay Protocol:

    • To each well of a 96-well plate, add the substrate vesicles, HEPES buffer, and Phenol Red.

    • Add varying concentrations of this compound (and a vehicle control) to the wells.

    • Initiate the reaction by adding the PLA2 solution.

    • Monitor the absorbance at 558 nm over time. The hydrolysis of phosphatidylcholine by PLA2 releases fatty acids, causing a pH change that is detected by the Phenol Red indicator.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Plot the percentage of PLA2 inhibition against the concentration of this compound to determine the IC50 value.

II. This compound as an Enzyme Substrate

This compound is recognized as a substrate for choline acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine from choline and acetyl-CoA.[4][5] This application is particularly relevant in neuroscience research and the development of therapies targeting cholinergic pathways.

Experimental Protocol: Choline Acetyltransferase (ChAT) Activity Assay

This protocol describes a method to measure ChAT activity using this compound as a substrate, based on the quantification of the product, acetylcholine.

1. Materials and Reagents:

  • This compound (CAS 55357-38-5)

  • Choline Acetyltransferase (recombinant or from tissue homogenate)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Phosphate buffer (pH 7.4)

  • EDTA

  • Physostigmine (an acetylcholinesterase inhibitor)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and electrochemical detector.

2. Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a reaction buffer containing phosphate buffer, EDTA, and physostigmine.

    • Prepare stock solutions of this compound and acetyl-CoA in the reaction buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, this compound, and acetyl-CoA.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the ChAT enzyme preparation.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding ice-cold perchloric acid to precipitate the protein.

  • Quantification of Acetylcholine:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Filter the supernatant.

    • Analyze the supernatant for acetylcholine content using HPLC with electrochemical detection.

  • Data Analysis:

    • Generate a standard curve using known concentrations of acetylcholine.

    • Calculate the amount of acetylcholine produced in the enzymatic reaction.

    • Express ChAT activity as nmol of acetylcholine formed per minute per mg of protein.

III. Choline-Based Formulations in Biocatalysis

While this compound itself is not typically used to induce reactions, choline-based compounds, particularly in the form of Deep Eutectic Solvents (DESs), have shown significant promise in enhancing enzymatic reactions.[6][7] These DESs, often formed with choline chloride or choline acetate and a hydrogen bond donor (e.g., glycerol, urea), can improve enzyme stability, activity, and substrate solubility.[6][7]

Application Example: Lipase-Catalyzed Epoxidation in a Choline-Based DES

This example demonstrates the use of a choline chloride-based DES to improve the enzymatic epoxidation of linseed oil.[6]

Experimental Workflow: Enzymatic Epoxidation in a DES

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_des Prepare Choline Chloride: Glycerol DES (1:2 molar ratio) mix Combine Linseed Oil, Oleic Acid, and DES in a reactor prep_des->mix prep_reactants Prepare Linseed Oil, Oleic Acid, and H2O2 prep_reactants->mix prep_enzyme Immobilized Lipase (Novozym 435) add_enzyme Add Immobilized Lipase prep_enzyme->add_enzyme add_h2o2 Slowly add H2O2 (e.g., 1 mL/h) mix->add_h2o2 add_h2o2->add_enzyme react Stir at controlled temperature (e.g., 50-60°C) for 20h add_enzyme->react separate Separate Product from DES and Enzyme react->separate analyze Determine Epoxy Value and Double Bond Conversion (FTIR, NMR) separate->analyze

Caption: Workflow for lipase-catalyzed epoxidation using a choline-based DES.

Quantitative Data Summary

ParameterCholine Chloride-Xylitol DESCholine Chloride-Glycerol DESCholine Chloride-Urea DESReference
Double Bond Conversion (%)82.577.876.8[6]
Epoxy Value8.978.468.35[6]
Optimal Temperature (°C)606060[6]

Signaling Pathway: Inhibition of Phospholipase C

PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC Substrate DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Induces Choline_Tosylate This compound Choline_Tosylate->PLC Inhibits

Caption: Inhibition of the Phospholipase C signaling pathway by this compound.

IV. Safety and Handling

This compound is an irritant and is hygroscopic and light-sensitive.[4][8] It should be handled with appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[2][4]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup and consult relevant safety data sheets before use.

References

Application Notes and Protocols for Choline Tosylate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline tosylate (CAS No: 55357-38-5), also known as choline p-toluenesulfonate, is a quaternary ammonium salt. It serves as a useful intermediate in chemical synthesis and is recognized for its role as a substrate for choline acetyltransferase (ChAT) and as an inhibitor of phospholipase A2 and phospholipase C.[1][2] These properties make it a valuable tool in drug development and neuroscience research. This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory environment, along with protocols for common experimental applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C12H21NO4S[1]
Molecular Weight 275.36 g/mol [1]
Appearance White to off-white crystalline solid[3]
Melting Point 95-105 °C[4]
Solubility Slightly soluble in DMSO and Methanol[3]
Hygroscopicity Hygroscopic[3]
Light Sensitivity Light Sensitive[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[5] Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Summary
HazardGHS ClassificationPrecautionary Statement(s)Reference(s)
Skin Irritation Category 2 (H315: Causes skin irritation)P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation Category 2A (H319: Causes serious eye irritation)P280, P305+P351+P338, P337+P313
Respiratory Irritation Category 3 (H335: May cause respiratory irritation)P261, P271, P304+P340, P312[6]
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield (8-inch minimum).
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Experimental Protocols

Protocol 1: Colorimetric Assay for Choline Acetyltransferase (ChAT) Activity

This protocol is adapted from commercially available colorimetric assay kits and is suitable for determining ChAT activity in tissue homogenates using this compound as a substrate.[7][8]

Principle: Choline acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to choline (from this compound) to form acetylcholine and Coenzyme A (CoA). The produced CoA reacts with 4,4'-dithiopyridine (DTDP) to generate a colored product that can be measured spectrophotometrically at 324 nm. The activity of ChAT is directly proportional to the rate of color formation.[7]

Materials:

  • This compound

  • Acetyl-CoA

  • 4,4'-dithiopyridine (DTDP)

  • Tissue homogenate containing ChAT

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Microplate reader capable of measuring absorbance at 324 nm

  • 96-well UV microplate

  • Incubator

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize tissue samples in an appropriate buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a stock solution of Acetyl-CoA in the assay buffer.

    • Prepare a stock solution of DTDP in a suitable solvent as recommended by the supplier.

    • Prepare a substrate working solution by mixing the this compound and Acetyl-CoA stock solutions in the assay buffer.

  • Assay Protocol:

    • Add the substrate working solution to the wells of a 96-well plate.

    • Add the tissue supernatant (enzyme source) to the sample wells. For a control, add buffer instead of the enzyme.

    • Add the DTDP solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

    • Measure the absorbance at 324 nm using a microplate reader.

  • Calculation: Calculate the ChAT activity based on the change in absorbance over time, corrected for the blank reading. The activity is typically expressed in U/g of tissue.

Protocol 2: Phospholipase C (PLC) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on Phospholipase C activity using a fluorescence-based method.[9][10]

Principle: PLC hydrolyzes a fluorescently labeled phospholipid substrate (e.g., a derivative of phosphatidylinositol 4,5-bisphosphate, PIP2), resulting in a change in fluorescence. An inhibitor, such as this compound, will reduce the rate of substrate hydrolysis, leading to a diminished change in the fluorescence signal.[9]

Materials:

  • This compound (as the potential inhibitor)

  • Purified Phospholipase C (PLC) enzyme

  • Fluorescent PLC substrate

  • Assay buffer (e.g., HEPES buffer, pH 7.2, containing KCl, CaCl2, EGTA, and DTT)

  • Cholate and fatty acid-free BSA (to aid in substrate presentation)

  • 96-well black microplate (for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the fluorescent PLC substrate.

    • Prepare the assay buffer.

    • Prepare a solution of purified PLC enzyme in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the assay buffer.

    • Add varying concentrations of this compound to the test wells. Add solvent only to the control wells.

    • Add the PLC enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorescent PLC substrate to all wells.

    • Immediately begin monitoring the change in fluorescence over time using a fluorescence microplate reader.

  • Data Analysis: Determine the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rate as a function of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Handling and Storage

  • Handling: Handle this compound in a well-ventilated area, preferably under a chemical fume hood.[11] Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents. Due to its hygroscopic and light-sensitive nature, it should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[3] Recommended storage temperature is between 2-8°C.[4]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[6]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

  • Spills: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled material and place it in a suitable container for disposal. Avoid dispersal of dust in the air. Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[8]

Toxicological and Environmental Information

Acute Toxicity
Environmental Impact

This compound is a quaternary ammonium compound (QAC). QACs are known to be toxic to many aquatic organisms.[14] They can persist in indoor environments and have been detected in wastewater, surface water, and sediment.[2][11] Therefore, it is crucial to prevent the release of this compound into the environment.

Visualizations

Signaling Pathway Diagrams

Acetylcholine_Synthesis_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm Pyruvate Pyruvate Acetyl-CoA_mito Acetyl-CoA Pyruvate->Acetyl-CoA_mito Pyruvate Dehydrogenase Complex Acetyl-CoA_cyto Acetyl-CoA Acetyl-CoA_mito->Acetyl-CoA_cyto Transport ChAT Choline Acetyltransferase (ChAT) Acetyl-CoA_cyto->ChAT Choline_tosylate This compound (Choline source) Choline_tosylate->ChAT Acetylcholine Acetylcholine ChAT->Acetylcholine Synthesis

Caption: Acetylcholine synthesis pathway with this compound as a substrate.

PLC_Signaling_Pathway GPCR G-Protein Coupled Receptor (GPCR) G_protein Gq/11 G-protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes Choline_tosylate This compound (Inhibitor) Choline_tosylate->PLC Inhibits DAG Diacylglycerol (DAG) PIP2->DAG Generates IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ release from ER IP3->Ca_release Stimulates

Caption: Phospholipase C signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Assessing the Purity of Synthesized Choline Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive assessment of the purity of synthesized Choline tosylate, an ionic liquid with increasing applications in pharmaceutical and chemical industries. Accurate determination of purity is critical to ensure reproducibility of experimental data and the safety and efficacy of final products.

Overview of Purity Assessment Techniques

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is suitable for the separation and quantification of the choline cation and the tosylate anion, as well as non-ionic impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful method for determining the absolute purity of the compound without the need for a specific this compound reference standard. Additional techniques such as Karl Fischer titration and Ion Chromatography are essential for quantifying water content and residual halide impurities, respectively.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the reaction of N,N-dimethylethanolamine with a tosylating agent, such as methyl tosylate. Potential impurities that may be present in the final product include:

  • Unreacted Starting Materials: N,N-dimethylethanolamine and methyl tosylate.

  • Side Products: Impurities arising from side reactions during synthesis.

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Water: Due to the hygroscopic nature of many ionic liquids.

  • Halide Ions: If halide-containing precursors were used in the synthesis of starting materials.

A thorough purity assessment should aim to identify and quantify these potential contaminants.

Data Presentation

A summary of the key analytical techniques and their applications in assessing the purity of this compound is presented in the table below.

Analytical TechniqueParameter MeasuredTypical Application
Quantitative ¹H NMR (qNMR) Absolute Purity, Identification and Quantification of Organic ImpuritiesPrimary method for determining the molar purity of the synthesized this compound.
HPLC with Charged Aerosol Detection (CAD) or UV Detection Relative Purity, Quantification of Choline and Tosylate Ions, Detection of Non-volatile ImpuritiesOrthogonal method to confirm purity and quantify the active ions and non-volatile impurities.
Ion Chromatography (IC) Halide Content (e.g., Cl⁻, Br⁻)Quantification of inorganic anionic impurities.
Karl Fischer Titration Water ContentDetermination of residual water in the sample.
Mass Spectrometry (MS) Molecular Weight ConfirmationConfirmation of the identity of the synthesized this compound and characterization of unknown impurities.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical technique for determining the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity.[1]

Experimental Protocol:

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum with at least one signal that does not overlap with any signals from this compound or expected impurities. The standard should be stable, non-volatile, and accurately weighed. Maleic acid or dimethyl sulfone are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in which both the sample and the standard are fully soluble.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of all protons, which is crucial for accurate integration. A D1 of 30 seconds is generally sufficient.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the N(CH₃)₃ protons) and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I_sample = Integral of the this compound signal

    • N_sample = Number of protons giving rise to the selected this compound signal

    • I_std = Integral of the internal standard signal

    • N_std = Number of protons giving rise to the selected internal standard signal

    • MW_sample = Molecular weight of this compound (275.36 g/mol )[2]

    • m_sample = Mass of the this compound sample

    • MW_std = Molecular weight of the internal standard

    • m_std = Mass of the internal standard

    • P_std = Purity of the internal standard

Expected ¹H NMR Chemical Shifts (in D₂O):

  • Choline: ~3.2 ppm (s, 9H, N(CH₃)₃), ~3.5 ppm (t, 2H, N-CH₂), ~4.0 ppm (t, 2H, CH₂-OH)

  • Tosylate: ~2.4 ppm (s, 3H, Ar-CH₃), ~7.4 ppm (d, 2H, Ar-H), ~7.7 ppm (d, 2H, Ar-H)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with a mixed-mode column and a charged aerosol detector (CAD) or a UV detector is a versatile method for the simultaneous analysis of the choline cation and the tosylate anion, as well as potential non-ionic impurities.[3]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) and/or a UV-Vis Detector.

  • Column: Mixed-mode column (e.g., Obelisc R, 4.6 x 150 mm, 5 µm) capable of retaining both polar and non-polar analytes.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 20 80
    15 80 20
    20 80 20
    21 20 80

    | 25 | 20 | 80 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • CAD: Nebulizer Temperature: 35 °C, Evaporation Tube Temperature: 40 °C.

    • UV: 220 nm (for the tosylate anion) and 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (20:80 A:B) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

  • Quantification of the choline and tosylate ions can be performed using external standards.

Ion Chromatography (IC) for Halide Determination

Ion chromatography is a sensitive method for the determination of anionic impurities, particularly halides like chloride and bromide, which may be present from the starting materials.

Experimental Protocol:

  • Instrumentation: Ion chromatograph with a conductivity detector and an anion-exchange column.

  • Column: High-capacity anion-exchange column (e.g., Dionex IonPac AS14A or similar).

  • Eluent: 8.0 mM Sodium carbonate / 1.0 mM Sodium bicarbonate solution.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 25 µL.

  • Detection: Suppressed conductivity.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in deionized water to a concentration of approximately 100 mg/L.

  • Quantification: Create a calibration curve using certified standards of the halide ions of interest (e.g., chloride, bromide).

Karl Fischer Titration for Water Content

This method is used to determine the water content in the synthesized this compound.

Experimental Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Methodology:

    • Standardize the Karl Fischer reagent with a certified water standard.

    • Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

    • The titration proceeds automatically until all the water has reacted.

    • The water content is calculated by the instrument and is typically expressed in ppm or percentage.

Mandatory Visualizations

Experimental_Workflow_qNMR cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (High Field, Long D1) transfer->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Signals (Sample & Standard) process->integrate calculate Calculate Purity using Formula integrate->calculate Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh this compound dissolve Dissolve in Mobile Phase weigh_sample->dissolve inject Inject Sample dissolve->inject separate Separation on Mixed-Mode Column inject->separate detect Detection (CAD/UV) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate Logical_Relationship_Purity_Assessment main Purity Assessment of This compound qnmr qNMR (Absolute Purity) main->qnmr hplc HPLC (Relative Purity, Ions) main->hplc ic Ion Chromatography (Halides) main->ic kf Karl Fischer (Water Content) main->kf ms Mass Spectrometry (Identity) main->ms

References

Troubleshooting & Optimization

Troubleshooting low yield in Choline tosylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Choline tosylate.

Troubleshooting Low Yield in this compound Synthesis

This section provides a question-and-answer guide to address common issues encountered during the synthesis of this compound that may lead to low product yield.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yield in this compound synthesis can stem from several factors. The most common culprits include:

  • Presence of Moisture: Both starting materials, methyl tosylate and N,N-dimethylethanolamine, are sensitive to moisture. Water can hydrolyze methyl tosylate to p-toluenesulfonic acid, rendering it inactive for the quaternization reaction.

  • Suboptimal Reaction Temperature: While the reaction proceeds at room temperature, significant deviations can negatively impact the yield. Higher temperatures can promote side reactions, such as Hofmann elimination, leading to the formation of byproducts.

  • Incorrect Stoichiometry: An improper molar ratio of N,N-dimethylethanolamine to methyl tosylate can result in incomplete conversion of the limiting reagent. A slight excess of the amine is sometimes used to ensure full consumption of the tosylate.

  • Impure Reactants or Solvents: The purity of N,N-dimethylethanolamine, methyl tosylate, and the solvent (e.g., acetone) is critical. Impurities can interfere with the reaction or lead to the formation of undesired side products.

  • Insufficient Reaction Time: The quaternization reaction requires a sufficient amount of time to proceed to completion. Premature workup of the reaction will result in a lower yield.

Q2: I observe the formation of a sticky or oily product instead of a crystalline solid. What could be the reason?

A2: The formation of a non-crystalline product can be attributed to several factors:

  • Hygroscopic Nature of the Product: this compound is hygroscopic and can absorb moisture from the atmosphere, leading to the formation of a viscous oil or sticky solid. It is crucial to handle the product under anhydrous conditions.

  • Presence of Impurities: Unreacted starting materials or byproducts can prevent the crystallization of the final product.

  • Oligomerization: Although less common in this specific reaction, side reactions leading to the formation of short polymer chains (oligomers) can result in a gummy product. This is more likely if the reactants contain impurities with multiple reactive sites.

Q3: How can I confirm the purity of my starting materials and the final product?

A3: Several analytical techniques can be employed to assess the purity of your compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify impurities in both the starting materials and the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities. A well-developed HPLC method can be used to monitor the progress of the reaction and assess the purity of the final product.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the desired product and identify any byproducts.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 95 °C for this compound) is a good indicator of purity. A broad melting range suggests the presence of impurities.[1]

Q4: What are the potential side reactions in this synthesis, and how can I minimize them?

A4: The primary side reaction of concern is the hydrolysis of methyl tosylate in the presence of water. To minimize this, ensure all glassware is thoroughly dried, and use anhydrous solvents. Another potential, though less common, side reaction at elevated temperatures is the Hofmann elimination of the quaternary ammonium product. Sticking to the recommended reaction temperature (around 25 °C) is the best way to avoid this.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this compound synthesis?

A: Acetone is a commonly used and effective solvent for this reaction as it facilitates the dissolution of the reactants and the precipitation of the product upon completion.[1] Other polar apathetic solvents may also be suitable, but acetone is well-documented for this synthesis.

Q: What is the recommended storage condition for this compound?

A: this compound is sensitive to light and moisture (hygroscopic).[1] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1]

Q: Can I use a different tosylating agent?

A: While methyl tosylate is the specified reagent in the provided protocol, other tosylating agents like tosyl chloride could potentially be used. However, this would require significant modification of the reaction conditions, including the addition of a base to neutralize the HCl byproduct, and may introduce different side reactions.

Q: How can I effectively remove unreacted starting materials during purification?

A: Unreacted N,N-dimethylethanolamine and methyl tosylate can be removed by washing the crude product with a solvent in which the product is insoluble but the starting materials are soluble. The provided protocol suggests washing the this compound precipitate with acetone, which is effective for this purpose.[1]

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. The data presented is illustrative and based on general principles of quaternization reactions. Actual results may vary.

ParameterConditionExpected Yield (%)Potential Issues
Reaction Temperature 15 °C85-90Slower reaction rate
25 °C (Optimal)>95-
40 °C70-80Increased side reactions (e.g., Hofmann elimination)
Reaction Time 10 hours75-85Incomplete reaction
20 hours (Optimal)>95-
30 hours>95No significant improvement, potential for byproduct formation
Stoichiometry (Amine:Tosylate) 1:1.180-90Excess tosylate may remain
1.05:1 (Optimal)>95Ensures complete consumption of tosylate
1.2:1>95Excess amine needs to be washed away
Moisture Content Anhydrous>95-
Trace moisture60-80Hydrolysis of methyl tosylate
Significant moisture<50Significant hydrolysis of methyl tosylate

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • Methyl tosylate

  • N,N-dimethylethanolamine

  • Acetone (anhydrous)

  • 500 mL reactor with a dropping funnel and stirrer

  • HPLC system for reaction monitoring

Procedure:

  • Charge a 500 mL reactor with 50 g (268.5 mmol) of methyl tosylate and 100 mL of acetone at 25 °C.

  • Prepare a solution of 25.1 g (281.6 mmol) of N,N-dimethylethanolamine in 50.3 g of acetone.

  • Add the N,N-dimethylethanolamine solution to the reactor continuously over 3 hours at 25 °C.

  • Rinse the dropping funnel with additional acetone and add it to the reactor.

  • Stir the reaction mixture at 25 °C for 20 hours.

  • Monitor the reaction progress by HPLC until the concentration of methyl tosylate is below 500 ppm.

  • Once the reaction is complete, cool the resulting suspension to 0 °C over 150 minutes.

  • Stir the suspension at 0 °C for 60 minutes.

  • Collect the product by filtration.

  • Wash the collected solid twice with 175 mL of acetone.

  • Dry the product under vacuum at 25 °C to obtain this compound as a white crystalline solid.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_moisture Check for Moisture in Reactants and Solvents start->check_moisture check_temp Verify Reaction Temperature start->check_temp check_stoichiometry Confirm Stoichiometry of Reactants start->check_stoichiometry check_time Ensure Sufficient Reaction Time start->check_time check_purity Analyze Purity of Starting Materials start->check_purity solution_dry Use Anhydrous Solvents and Reagents check_moisture->solution_dry Moisture Detected solution_temp Maintain Temperature at 25 °C check_temp->solution_temp Incorrect Temperature solution_stoichiometry Use Slight Excess of Amine check_stoichiometry->solution_stoichiometry Incorrect Ratio solution_time Allow for at least 20 hours check_time->solution_time Time too Short solution_purity Purify Starting Materials if Necessary check_purity->solution_purity Impurities Found

Caption: A troubleshooting flowchart for low yield in this compound synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reactions Side Reactions MT Methyl Tosylate CT This compound (Desired Product) MT->CT hydrolysis Hydrolysis of Methyl Tosylate MT->hydrolysis + H2O DMAE N,N-Dimethylethanolamine DMAE->CT elimination Hofmann Elimination (at high temp) CT->elimination High Temp

Caption: Reaction pathway for this compound synthesis and potential side reactions.

References

Technical Support Center: Optimizing HPLC Separation of Choline Tosylate and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the HPLC analysis of Choline tosylate and its potential impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound, offering potential causes and solutions in a structured question-and-answer format.

Q1: Why am I seeing poor peak shape (fronting or tailing) for the choline peak?

Poor peak shape for the highly polar choline molecule is a common issue. Several factors related to the column, mobile phase, and sample preparation can contribute to this problem.

  • Potential Cause 1: Inappropriate Column Chemistry. Standard C18 columns are often unsuitable for retaining and resolving highly polar compounds like choline.

    • Solution: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column. HILIC columns utilize a polar stationary phase with a high organic mobile phase to retain and separate polar analytes. Mixed-mode columns combine HILIC and/or ion-exchange with reversed-phase properties, offering unique selectivity for polar and ionic compounds.[1]

  • Potential Cause 2: Incorrect Mobile Phase pH or Buffer Concentration. The ionization state of choline and potential impurities, as well as the column's stationary phase, is highly dependent on the mobile phase pH. Insufficient buffer capacity can lead to peak tailing.

    • Solution: Optimize the mobile phase pH. For HILIC separations of choline, a mobile phase containing an ammonium acetate or ammonium formate buffer at a mid-range pH often provides good peak shape.[2] Ensure the buffer concentration is adequate (typically 10-20 mM) to maintain a stable pH and minimize secondary interactions.[3]

  • Potential Cause 3: Sample Solvent Mismatch. Injecting the sample in a solvent significantly stronger (more aqueous in HILIC) than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If solubility is an issue, use a solvent with a similar or weaker elution strength.

Q2: My retention times are drifting, what could be the cause?

Retention time instability can compromise the reliability of your analytical method. The most common culprits are related to the column equilibration and the mobile phase.

  • Potential Cause 1: Insufficient Column Equilibration. HILIC columns, in particular, require longer equilibration times compared to reversed-phase columns to establish a stable water layer on the stationary phase.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection and between gradient runs.[4]

  • Potential Cause 2: Mobile Phase Instability or Inaccurate Preparation. Changes in the mobile phase composition, such as evaporation of the organic solvent or inconsistent preparation, will lead to retention time shifts.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped. Use a calibrated pH meter and precise volumetric measurements for mobile phase preparation.

  • Potential Cause 3: Temperature Fluctuations. Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

Q3: I am not seeing one or more of the expected impurities, or the peaks are very small.

The absence or low response of impurity peaks could be due to the detection method or the chromatographic conditions.

  • Potential Cause 1: Inappropriate Detector for Non-UV Active Impurities. Several potential impurities of this compound, such as N,N-dimethylethanolamine and betaine, lack a significant UV chromophore.

    • Solution: Utilize a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors are mass-based and do not require the analyte to have a chromophore, making them ideal for detecting a wide range of compounds.[5][6] CAD is often more sensitive and provides a more consistent response across different analytes compared to ELSD.[6][7]

  • Potential Cause 2: Impurity Co-elution with the Main Peak or Other Components. The impurity peak may be hidden under the large this compound peak or another peak.

    • Solution: Adjust the mobile phase composition (organic solvent percentage, buffer concentration, or pH) to alter the selectivity of the separation. A gradient elution may be necessary to resolve closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities of this compound?

Potential impurities can originate from the synthesis process or degradation.

  • Process-Related Impurities:

    • p-Toluenesulfonic acid (counter-ion)

    • Methyl p-toluenesulfonate (genotoxic impurity from the reaction of p-toluenesulfonic acid with methanol)

    • Ethyl p-toluenesulfonate (genotoxic impurity from the reaction of p-toluenesulfonic acid with ethanol)

    • N,N-dimethylethanolamine (starting material)

  • Degradation Products:

    • Betaine aldehyde

    • Betaine

Q2: Which type of HPLC column is best suited for analyzing this compound and its impurities?

A HILIC (Hydrophilic Interaction Liquid Chromatography) column is highly recommended for the separation of the polar choline and its related polar impurities.[2][8] A mixed-mode column with both HILIC and ion-exchange characteristics can also provide excellent selectivity for both the cationic choline and the anionic tosylate counter-ion.[1][9]

Q3: What detection method should I use?

Since several potential impurities lack a UV chromophore, a universal detector is preferable. A Charged Aerosol Detector (CAD) is an excellent choice due to its high sensitivity and consistent response for non-volatile analytes, regardless of their chemical structure.[6][7] An Evaporative Light Scattering Detector (ELSD) is another option. If all target analytes have a chromophore, a UV detector can be used.

Q4: How can I confirm the identity of the impurity peaks?

The most definitive way to identify impurity peaks is by using a mass spectrometer (MS) detector coupled to the HPLC. By comparing the mass-to-charge ratio of the eluting peaks with the known molecular weights of the potential impurities, their identities can be confirmed.

Experimental Protocol: Proposed HILIC-CAD Method

This section provides a detailed experimental protocol for the separation of this compound and its key impurities.

Parameter Condition
HPLC System UHPLC or HPLC system with a quaternary pump and autosampler
Column HILIC Column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 0-1 min: 95% B; 1-8 min: 95% to 70% B; 8-8.1 min: 70% to 95% B; 8.1-12 min: 95% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector Charged Aerosol Detector (CAD)
CAD Settings Evaporation Temperature: 35 °C; Gas Regulator: 35 psi
Sample Diluent Acetonitrile/Water (95:5, v/v)

Quantitative Data Summary

The following table presents hypothetical, yet realistic, retention times and resolution values for this compound and its impurities based on the proposed HILIC-CAD method.

Compound Expected Retention Time (min) Resolution (Rs) from Choline
Methyl Tosylate2.1> 5.0
p-Toluenesulfonic Acid3.5> 4.0
N,N-dimethylethanolamine4.8> 3.0
Choline 6.2 -
Betaine Aldehyde7.1> 2.0
Betaine8.5> 3.0

Visualizations

experimental_workflow prep Sample Preparation (Dissolve in ACN/H2O) hplc HPLC System (HILIC Column) prep->hplc Inject cad CAD Detector hplc->cad Eluent data Data Acquisition & Processing cad->data Signal troubleshooting_logic start Poor Peak Shape? cause1 Check Column Chemistry (HILIC/Mixed-Mode?) start->cause1 Yes cause2 Check Mobile Phase (pH, Buffer Strength) start->cause2 Yes cause3 Check Sample Solvent start->cause3 Yes solution1 Use appropriate column cause1->solution1 solution2 Optimize mobile phase cause2->solution2 solution3 Match sample solvent to mobile phase cause3->solution3

References

Technical Support Center: Choline Tosylate Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Choline tosylate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is described as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2][3] For in vivo studies, it is often prepared in a co-solvent system, such as 10% DMSO in saline or corn oil.[4][5][6] Its solubility in aqueous solutions like cell culture media can be limited.

Q2: I am observing precipitation or cloudiness after adding this compound to my cell culture medium. What could be the cause?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low intrinsic aqueous solubility: this compound has limited solubility in aqueous environments.

  • High concentration: The desired final concentration in the media may exceed its solubility limit.

  • Media composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[7][8]

  • pH of the media: The pH of the cell culture medium can influence the charge state and solubility of the compound.

  • Temperature: Temperature can affect the solubility of chemical compounds.

  • Improper dissolution of the stock solution: If the initial stock solution in a solvent like DMSO is not fully dissolved, it will lead to precipitation when diluted in the aqueous media.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[4][5] It is capable of dissolving this compound at high concentrations, for example, 100 mg/mL (363.16 mM), although this may require sonication to achieve complete dissolution.[5]

Q4: Can I use other solvents to prepare the stock solution?

Methanol is also mentioned as a solvent in which this compound is slightly soluble.[1][2][3] However, DMSO is generally preferred for cell culture applications due to its miscibility with aqueous media and relatively lower toxicity to cells at low concentrations (typically <0.5%). The choice of solvent should always be tested for its effect on the specific cell line being used.

Q5: What is the mechanism of action of this compound?

This compound is a nucleophilic compound that acts as an inhibitor of phospholipase A2 (PLA2) and phospholipase C (PLC).[4][9] By inhibiting these enzymes, it can prevent the formation of diacylglycerol (DAG), a second messenger involved in various signaling pathways.[4][5][9] This mechanism has been shown to inhibit tumor growth in mice.[4][9]

Troubleshooting Guide

This guide provides a step-by-step approach to address solubility issues with this compound in your cell culture experiments.

Problem: Precipitate formation upon addition of this compound to cell culture media.

Step 1: Optimize the Stock Solution Preparation

  • Ensure Complete Dissolution: Visually inspect your DMSO stock solution to ensure there are no visible particles. If necessary, use gentle warming (e.g., a 37°C water bath) or sonication to aid dissolution.[5]

  • Use a High-Quality Solvent: Use anhydrous, cell culture grade DMSO to prepare your stock solution.

  • Filter Sterilization: After complete dissolution, it is advisable to filter-sterilize the high-concentration stock solution using a 0.22 µm syringe filter compatible with DMSO.

Step 2: Modify the Dilution Protocol

  • Pre-warm the Media: Before adding the this compound stock solution, warm the cell culture medium to 37°C.

  • Serial Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. For example, add the stock to a smaller, intermediate volume of media first, mix well, and then transfer this to the final volume.

  • Rapid Mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion. This prevents localized high concentrations that can lead to precipitation.

Step 3: Adjust Experimental Parameters

  • Lower the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.

  • Test Different Media Formulations: The composition of cell culture media can vary. If possible, test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640, Ham's F-12) to see if one formulation is more amenable.

  • pH Adjustment: While most cell culture media are buffered, you can check the pH after adding this compound. However, be cautious with pH adjustments as this can affect cell viability.

Step 4: Consider the Use of a Co-solvent System

For particularly challenging solubility issues, and if compatible with your experimental design, you can explore a co-solvent system similar to those used for in vivo preparations. This should be a last resort and requires careful validation for cytotoxicity.

  • Example Co-solvent System (for reference, requires cell-specific validation): A stock solution could be prepared in a mixture of DMSO and a biocompatible surfactant like Tween-80 before final dilution in media.[4] The final concentration of these solvents must be kept very low to avoid toxicity.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventReported SolubilityConcentration (Molar)NotesReference(s)
DMSO100 mg/mL363.16 mMMay require sonication for complete dissolution.[5]
MethanolSlightly solubleNot specified[1][2][3]
10% DMSO in Saline≥ 2.5 mg/mL≥ 9.08 mMClear solution; for in vivo use.[4]
10% DMSO in Corn Oil≥ 2.5 mg/mL≥ 9.08 mMClear solution; for in vivo use.[4][5][6]
10% DMSO, 40% PEG300, 5% Tween-80 in Saline≥ 2.5 mg/mL≥ 9.08 mMClear solution; for in vivo use.[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 275.36 g/mol )

    • Anhydrous, cell culture grade DMSO

    • Sterile, conical tube

    • Vortex mixer

    • Water bath or sonicator (optional)

    • Sterile 0.22 µm syringe filter (DMSO-compatible)

    • Sterile microcentrifuge tubes for aliquots

  • Procedure:

    • Weigh out 27.54 mg of this compound powder and place it in a sterile conical tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles. If present, place the tube in a 37°C water bath for 5-10 minutes or sonicate for short bursts until the solution is clear.

    • Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media

  • Materials:

    • 100 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Determine the final desired concentration of this compound in your experiment.

    • Calculate the volume of the 100 mM stock solution needed. Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

    • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sonicate Warm/Sonicate (if needed) dissolve->sonicate filter Filter Sterilize (0.22 µm) sonicate->filter aliquot Aliquot and Store at -20°C filter->aliquot add_stock Add Stock Solution Dropwise aliquot->add_stock Dilute prewarm Pre-warm Cell Culture Media (37°C) prewarm->add_stock mix Mix Gently add_stock->mix use Use Immediately mix->use

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane choline_tosylate This compound pla2 Phospholipase A2 (PLA2) choline_tosylate->pla2 inhibits plc Phospholipase C (PLC) choline_tosylate->plc inhibits phospholipids Membrane Phospholipids phospholipids->plc dag Diacylglycerol (DAG) plc->dag downstream Downstream Signaling (e.g., PKC activation, cell proliferation) dag->downstream

Caption: Simplified signaling pathway of this compound.

References

Managing the hygroscopicity of Choline tosylate during weighing and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on managing the hygroscopic nature of Choline tosylate during weighing and storage.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1] this compound is a hygroscopic compound, meaning it will readily take up water from the air. This can lead to several issues in a laboratory setting:

  • Inaccurate Weighing: Absorption of moisture will lead to an overestimation of the compound's mass, resulting in errors in solution concentration and subsequent experiments.

  • Physical Changes: The powder may become clumpy, sticky, or even dissolve, making it difficult to handle and dispense accurately.[2]

  • Chemical Degradation: The presence of water can potentially lead to the degradation of the compound over time, affecting its purity and stability.

Q2: How should I store this compound to minimize moisture absorption?

A2: Proper storage is critical for maintaining the integrity of this compound. The following conditions are recommended:

  • Temperature: Store at 2-8°C.[3]

  • Atmosphere: Store under an inert gas, such as nitrogen or argon.[3]

  • Container: Keep the compound in a tightly sealed, airtight container.

  • Location: Store in a desiccator or a dry box to provide an additional layer of protection against ambient humidity.

Q3: I opened my container of this compound and it appears clumpy. Can I still use it?

A3: Clumping is a sign of moisture absorption. While you may be able to break up the clumps with a spatula, the material's water content is no longer negligible.[2] For applications requiring high accuracy, it is crucial to determine the water content of the material before use. For less sensitive applications, you may be able to proceed after breaking up the clumps, but be aware of the potential for inaccuracy.

Q4: How can I accurately weigh this compound?

A4: Due to its hygroscopic nature, weighing this compound requires specific techniques to minimize exposure to atmospheric moisture. The recommended method is "weighing by difference" performed in a controlled environment. A detailed protocol is provided in the Troubleshooting Guide below. For the highest accuracy, weighing should be performed inside a glove box with a controlled, low-humidity atmosphere.

Q5: How can I determine the water content of my this compound sample?

A5: The most accurate method for determining the water content of a hygroscopic solid is Karl Fischer titration. Thermogravimetric Analysis (TGA) can also be used to determine the mass loss upon heating, which is often primarily due to water. Detailed protocols for both methods are provided in the Experimental Protocols section.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weight of this compound continuously increases on the analytical balance. The compound is absorbing moisture from the air.Minimize the exposure time of the compound to the atmosphere. Use the "weighing by difference" technique. For best results, perform weighing inside a glove box.
The powder is difficult to handle and transfer due to stickiness. Significant moisture has been absorbed by the material.Transfer the material to a desiccator to remove some of the surface moisture. For future use, ensure storage conditions are strictly followed. Consider determining the water content before use.
Inconsistent results in experiments using this compound. The actual concentration of the prepared solution is lower than calculated due to weighing hydrated material.Determine the water content of your this compound stock using Karl Fischer titration or TGA and adjust the mass used for solution preparation accordingly. Always handle the compound in a way that minimizes moisture absorption.

Quantitative Data Summary

Table 1: Moisture Absorption of Choline and a Choline Chloride-Based Deep Eutectic Solvent (DES)

CompoundRelative Humidity (RH)Weight Change (%)Reference
Choline90%~150%
Ethaline (1:2 Choline chloride:Ethylene glycol)Ambient, over 14 days~3.3%[2][4]

Note: This data is for related choline compounds and is intended to highlight the general hygroscopic nature of this class of materials.

Experimental Protocols

Protocol 1: Weighing this compound by Difference

This protocol describes how to accurately weigh a hygroscopic solid by measuring the difference in mass of the container before and after transferring the solid.

Methodology:

  • Place a clean, dry weighing vessel (e.g., a vial with a cap) on the analytical balance and tare it.

  • Add an estimated amount of this compound, more than the target weight, to the weighing vessel inside a low-humidity environment (e.g., a glove box or under a nitrogen blanket) if possible.

  • Tightly cap the weighing vessel and transfer it to the analytical balance.

  • Record the initial mass of the weighing vessel containing the this compound (M1).

  • Quickly transfer a portion of the this compound from the weighing vessel to your receiving container (e.g., a flask).

  • Immediately recap the weighing vessel.

  • Place the weighing vessel back on the analytical balance and record the final mass (M2).

  • The mass of the transferred this compound is M1 - M2.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content of this compound using volumetric Karl Fischer titration.

Methodology:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh approximately 0.1-0.5 g of this compound into a gas-tight syringe or a sample boat.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned Karl Fischer titration vessel.

  • Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the mass of the sample. The result is typically expressed as a percentage of water by weight.

Protocol 3: Determination of Volatile Content by Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to determine the mass loss of this compound upon heating, which can be attributed to the evaporation of absorbed water and other volatile impurities.

Methodology:

  • Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: In a low-humidity environment, load 5-10 mg of this compound into a TGA pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature to a temperature above the boiling point of water (e.g., 120°C) at a controlled heating rate (e.g., 10°C/min).

    • Use an inert purge gas (e.g., nitrogen) to carry away any evolved volatiles.

  • Data Analysis: The TGA thermogram will show a mass loss step corresponding to the evaporation of water. The percentage of mass loss can be quantified to determine the water content.

Visualizations

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing Procedure cluster_calc Calculation start Start Weighing Process prep_vessel Prepare clean, dry weighing vessel with cap start->prep_vessel add_sample Add excess this compound to vessel in controlled environment prep_vessel->add_sample weigh1 Weigh vessel + sample (M1) add_sample->weigh1 transfer Quickly transfer portion of sample to receiving container weigh1->transfer weigh2 Reweigh vessel + remaining sample (M2) transfer->weigh2 calculate Calculate transferred mass (M1 - M2) weigh2->calculate end_process End calculate->end_process

Caption: Workflow for weighing this compound by difference.

Storage_Decision_Tree start Receiving this compound check_seal Is the container seal intact? start->check_seal store_properly Store at 2-8°C under inert gas in a desiccator. check_seal->store_properly Yes inspect_material Visually inspect the material for clumping or wetness. check_seal->inspect_material No material_ok Material appears as a free-flowing powder. store_properly->material_ok Upon opening material_not_ok Material is clumpy or appears wet. inspect_material->material_not_ok use_directly Proceed with weighing, taking necessary precautions. material_ok->use_directly determine_water Determine water content (e.g., Karl Fischer Titration) before use. material_not_ok->determine_water

Caption: Decision tree for handling and storing this compound.

References

Identifying and minimizing Choline tosylate interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from Choline tosylate in their biochemical assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in biochemical research?

This compound is a salt composed of a choline cation and a tosylate (p-toluenesulfonate) anion. In biochemical research, it is utilized for several purposes:

  • Enzyme Substrate: It serves as a substrate for enzymes like choline acetyltransferase (ChAT).[1]

  • Enzyme Inhibitor: It has been shown to inhibit phospholipase A2 and phospholipase C.[2][3]

  • Excipient: Due to its salt nature, it can be used as a counter-ion or excipient in the formulation of other compounds.[4]

  • Chemical Intermediate: It is used as an intermediate in chemical synthesis.[5][6]

Q2: Why can this compound potentially interfere with biochemical assays?

This compound has two components that can independently or synergistically interfere with biochemical assays:

  • The Tosylate Anion: Tosylates are known to be reactive electrophiles. This reactivity allows them to covalently modify nucleophilic amino acid residues in proteins, such as aspartate, glutamate, and tyrosine.[7] This modification can alter a protein's structure and function, leading to artifactual results.

  • The Choline Cation: Choline is a quaternary ammonium compound. Molecules of this class can interact with cell membranes, potentially disrupting cellular integrity in cell-based assays.[8] They can also possess their own biological activities which may confound the interpretation of experimental results.[7]

Q3: What types of assays are most susceptible to this compound interference?

Based on its chemical properties, this compound could potentially interfere with a range of assays, including:

  • Enzyme Assays: Direct inhibition or activation through covalent modification of the enzyme or other proteins in the assay mixture.

  • Fluorescence-Based Assays: The tosylate moiety may quench the fluorescence of reporter molecules.

  • Cell-Based Assays: The choline component could affect cell viability, membrane potential, or signaling pathways, leading to misleading results.

  • Protein-Protein Interaction Assays: Modification of binding interfaces on proteins could disrupt or artifactually stabilize interactions.

Q4: At what concentrations might this compound interference be observed?

The concentration at which this compound may cause interference is highly dependent on the specific assay and its components. As a general guideline, interference from excipients is more likely to be observed at higher concentrations (e.g., in the micromolar to millimolar range). However, even at lower concentrations, the possibility of interference cannot be entirely ruled out, especially in sensitive assays or with prolonged incubation times.

Troubleshooting Guide

Q5: My enzyme activity is unexpectedly low when I use a compound formulated with this compound. How can I determine if this compound is the cause?

To investigate if this compound is inhibiting your enzyme, you can perform the following control experiments:

  • Test this compound alone: Run the assay with this compound at the same concentration present in your compound's formulation.

  • Dose-response curve: Determine the IC50 of this compound in your assay to understand its inhibitory potency.

  • Pre-incubation experiment: Incubate the enzyme with this compound for varying amounts of time before adding the substrate. A time-dependent increase in inhibition may suggest covalent modification.

  • Dialysis or jump-dilution: If the inhibition is reversible, its effects should be diminished after removing the this compound by dialysis or by a rapid dilution of the pre-incubated enzyme-inhibitor complex.[9]

Quantitative Data Summary: Hypothetical Enzyme Inhibition by this compound

Assay ComponentThis compound Concentration (µM)% Inhibition (No Pre-incubation)% Inhibition (30 min Pre-incubation)
Enzyme + Substrate000
1515
102560
1007095

This table illustrates a hypothetical scenario where pre-incubation with this compound increases its inhibitory effect, suggesting a time-dependent mechanism like covalent modification.

Experimental Protocol: Testing for Time-Dependent Enzyme Inhibition

Objective: To determine if the inhibitory effect of this compound is time-dependent.

Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • Assay buffer

  • This compound stock solution

  • Microplate reader or spectrophotometer

Method:

  • Prepare a series of enzyme solutions in assay buffer.

  • To half of the solutions, add this compound to a final concentration that gives partial inhibition (e.g., IC25 or IC50 determined from a standard assay). To the other half, add an equivalent volume of vehicle (e.g., assay buffer).

  • Incubate all enzyme solutions at the assay temperature.

  • At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot from each enzyme solution and initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction rate immediately.

  • Plot the enzyme activity as a function of pre-incubation time for both the this compound-treated and vehicle-treated samples. A decrease in activity over time in the presence of this compound compared to the vehicle control indicates time-dependent inhibition.

Q6: I am observing a lower-than-expected signal in my fluorescence-based assay when this compound is present. How can I check for fluorescence quenching?

Fluorescence quenching can be investigated with the following steps:

  • Control for quenching: In a cell-free version of your assay, measure the fluorescence of your probe in the presence and absence of this compound at the relevant concentration.

  • Tryptophan fluorescence quenching: If your protein of interest has intrinsic tryptophan fluorescence, you can monitor changes in this signal upon addition of this compound. A decrease in fluorescence intensity may indicate binding and quenching.[3][10]

Experimental Protocol: Tryptophan Fluorescence Quenching Assay

Objective: To assess the potential of this compound to quench the intrinsic fluorescence of a protein.

Materials:

  • Purified protein of interest (containing tryptophan residues)

  • Assay buffer

  • This compound stock solution

  • Fluorometer

Method:

  • Prepare a solution of the purified protein in assay buffer at a concentration that gives a stable and measurable tryptophan fluorescence signal (Excitation ~295 nm, Emission scan ~310-500 nm).[3]

  • Record the baseline fluorescence spectrum of the protein solution.

  • Titrate small aliquots of a concentrated this compound stock solution into the protein solution. After each addition, mix gently and record the fluorescence spectrum.

  • Correct for the inner filter effect by measuring the absorbance of this compound at the excitation and emission wavelengths.[3]

  • Plot the change in fluorescence intensity as a function of this compound concentration. A significant decrease in fluorescence suggests quenching.

Q7: My cell-based assay is showing unexpected results (e.g., high cytotoxicity, altered signaling) when my test compound is formulated with this compound. What should I do?

For cell-based assays, it is crucial to assess the effects of this compound itself on the cells:

  • Cell viability assay: Treat your cells with a range of this compound concentrations to determine its cytotoxicity. Use a standard assay such as MTT or trypan blue exclusion.

  • Control for vehicle effects: Always include a "vehicle" control in your experiments, which in this case would be the formulation buffer containing this compound at the same concentration used for your test compound.

  • Signaling pathway controls: If you suspect interference with a specific signaling pathway, use known agonists and antagonists of that pathway as controls in the presence and absence of this compound to see if the cellular responses are altered.

Q8: How can I remove this compound from my sample before running my assay?

If this compound is confirmed to be interfering, you may need to remove it from your sample. The appropriate method will depend on the nature of your analyte.

  • Solid-Phase Extraction (SPE): For removing quaternary ammonium compounds from aqueous samples, SPE with a suitable sorbent can be effective.[6][7][8]

  • Dialysis/Buffer Exchange: For macromolecular samples like proteins, dialysis or buffer exchange can remove small molecules like this compound.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound Removal

Objective: To remove this compound from a small molecule sample in an aqueous solution.

Materials:

  • SPE cartridge with a suitable sorbent (e.g., mixed-mode cation exchange)

  • Sample containing the analyte and this compound

  • Wash and elution solvents (to be optimized based on the analyte's properties)

  • Collection tubes

  • Vacuum manifold (optional)

Method:

  • Condition the SPE cartridge: Follow the manufacturer's instructions to activate and equilibrate the sorbent.

  • Load the sample: Pass the sample solution through the cartridge. The quaternary ammonium group of choline should be retained on a cation exchange sorbent.

  • Wash: Wash the cartridge with a solvent that removes weakly bound impurities but retains the analyte of interest.

  • Elute: Elute the analyte of interest with a solvent that disrupts its interaction with the sorbent.

  • Analyze: Analyze the eluted fraction to confirm the presence of the analyte and the absence (or significant reduction) of this compound.

Visualizations

Troubleshooting_Workflow start Unexpected Assay Result with This compound Formulation is_ct_suspected Is this compound (CT) a suspected interferent? start->is_ct_suspected run_controls Run Control Experiments: - CT alone - Dose-response of CT is_ct_suspected->run_controls Yes no_interference No Interference Observed. Troubleshoot other assay components. is_ct_suspected->no_interference No run_controls->no_interference No Interference interference_confirmed Interference Confirmed run_controls->interference_confirmed Interference Detected identify_mechanism Identify Interference Mechanism interference_confirmed->identify_mechanism covalent_mod Covalent Modification? (Time-dependent inhibition, Mass Spec) identify_mechanism->covalent_mod Enzyme Assay fluorescence_quench Fluorescence Quenching? (Quenching assay) identify_mechanism->fluorescence_quench Fluorescence Assay cell_effects Cellular Effects? (Viability, signaling controls) identify_mechanism->cell_effects Cell-based Assay mitigate Mitigate Interference covalent_mod->mitigate fluorescence_quench->mitigate cell_effects->mitigate remove_ct Remove CT from sample (SPE, Dialysis) mitigate->remove_ct modify_assay Modify Assay Protocol (e.g., change fluorescent probe, reduce incubation time) mitigate->modify_assay end Reliable Assay Results remove_ct->end modify_assay->end

Caption: Troubleshooting workflow for this compound interference.

Signaling_Pathway_Control cluster_0 Control Condition cluster_1 Test Condition agonist Agonist receptor Receptor agonist->receptor downstream Downstream Signaling & Readout receptor->downstream compare Compare Readouts downstream->compare agonist_ct Agonist + This compound receptor_ct Receptor agonist_ct->receptor_ct downstream_ct Downstream Signaling & Readout receptor_ct->downstream_ct downstream_ct->compare no_effect No Interference compare->no_effect Readouts are similar effect Potential Interference compare->effect Readouts differ

Caption: Logic for a cell-based signaling pathway control experiment.

References

Strategies to improve the stability of Choline tosylate for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Choline tosylate for long-term experiments.

Troubleshooting Guides

Proactively address potential stability issues with this compound by consulting the following troubleshooting guide. This table summarizes potential problems, their causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Verify storage conditions (cool, dry, and dark). Use a desiccator for storage. Minimize exposure to atmospheric moisture during weighing and preparation.[1][2] Prepare solutions fresh whenever possible.
Changes in physical appearance (e.g., clumping, discoloration) Absorption of moisture due to the hygroscopic nature of the salt.[1][3] Potential degradation over time.Store in a tightly sealed container within a desiccator.[1][2] If clumping occurs, the material may have been compromised. Consider using a fresh batch for sensitive experiments. For discoloration in solutions, consider the addition of a stabilizing agent like a hydroxylamine salt at a low concentration (<1 wt%).[4]
pH shift in unbuffered solutions Potential for degradation of the choline moiety, which can be pH-dependent.For aqueous solutions used in long-term experiments, use a buffered system to maintain a stable pH, ideally in the neutral to slightly acidic range.
Loss of potency in prepared solutions Hydrolytic degradation or photolysis, especially under prolonged storage or exposure to light. Choline salicylate, a similar compound, is known to be photolabile.[5][6]Store stock solutions at low temperatures (-20°C or 4°C) and protect from light by using amber vials or wrapping containers in foil.[7] For critical experiments, quantify the concentration of this compound before use if the solution has been stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and dark place.[8] Due to its hygroscopic nature, it is highly recommended to store it in a tightly sealed container inside a desiccator to minimize moisture absorption.[1][2][3]

Q2: How should I handle this compound in the laboratory to prevent degradation?

A2: To prevent moisture absorption, handle this compound in a low-humidity environment, such as a glove box or a controlled-atmosphere chamber, if possible.[9] If such an environment is not available, minimize the time the container is open to the atmosphere. Use dry spatulas and glassware. For solution preparation, use anhydrous solvents where appropriate.

Q3: What is the recommended procedure for preparing stable aqueous solutions of this compound for long-term experiments?

A3: For long-term experiments, it is advisable to prepare fresh solutions. If storage is necessary, use a buffered solution (pH 6-7) to maintain stability. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.[7]

Q4: Can I heat solutions of this compound to aid in dissolution?

A4: Gentle heating can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation.[1] Based on studies of similar choline salts, breakdown can occur more rapidly at elevated temperatures.[7]

Q5: What are the potential degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented, potential degradation can occur at the choline moiety. Under certain conditions, choline can undergo oxidation to form betaine aldehyde and then betaine.[10][11] In strongly basic conditions, Hofmann elimination is a possibility. The tosylate anion is generally very stable.

Quantitative Data on Stability

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate the impact of storage on its purity.

Storage Condition Duration Purity (%) Appearance
25°C, ambient humidity1 month98.5Slight clumping
25°C, ambient humidity3 months95.2Significant clumping
25°C, in desiccator3 months99.5Free-flowing powder
4°C, in desiccator12 months99.8Free-flowing powder
Aqueous Solution (pH 7), 4°C, dark1 week99.7Clear solution
Aqueous Solution (pH 7), 25°C, light1 week97.1Slight discoloration
Aqueous Solution (pH 9), 25°C, dark1 week96.5-

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution

This protocol outlines a method to assess the stability of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade water
  • pH buffer (e.g., phosphate buffer, pH 7.0)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Volumetric flasks and pipettes
  • Amber vials

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired aqueous buffer.
  • Divide the stock solution into several amber vials.
  • Store the vials under different conditions to be tested (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).
  • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.
  • Analyze the sample by HPLC. A suitable method could involve a C18 column with a mobile phase of methanol and water with a modifier like acetic acid, and UV detection around 220 nm (for the tosylate chromophore).[5]
  • Quantify the peak area of the this compound peak at each time point.
  • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

Visualizations

Signaling Pathways and Workflows

degradation_pathway choline_tosylate This compound choline Choline choline_tosylate->choline Dissociation betaine_aldehyde Betaine Aldehyde choline->betaine_aldehyde Oxidation (Choline Oxidase) betaine Betaine betaine_aldehyde->betaine Oxidation (Betaine Aldehyde Dehydrogenase)

Caption: Inferred biological degradation pathway of the choline moiety.

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep_solution->aliquot storage_conditions Store at Different Temperatures and Light Exposures aliquot->storage_conditions sampling Sample at Predetermined Time Intervals storage_conditions->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis quantification Quantify Peak Area hplc_analysis->quantification data_analysis Data Analysis and Stability Assessment quantification->data_analysis Calculate % Remaining

Caption: Workflow for assessing the stability of this compound solutions.

Caption: Troubleshooting decision tree for stability issues.

References

Common pitfalls in phospholipase A2 assays using Choline tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for phospholipase A2 (PLA2) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)
General Questions

Q1: What are the most common types of phospholipase A2 assays?

A1: The most common types of PLA2 assays include fluorescent, colorimetric, titrimetric, and radiometric assays.[1][2][3] Fluorescent assays are widely used due to their high sensitivity and suitability for high-throughput screening.[1][4][5]

Q2: I am using choline tosylate in my experiment and encountering issues. Is it a suitable substrate for PLA2 assays?

A2: this compound is not a standard substrate for phospholipase A2. PLA2 enzymes hydrolyze the sn-2 position of phospholipids.[6][7] While phosphatidylcholine is a common substrate, choline itself is a product of phospholipase D (PLD) activity.[8][9] Tosylate-containing compounds can act as reactive molecules in biochemical assays, potentially leading to assay interference by modifying protein residues.[10] It is crucial to determine if this compound is interfering with your assay components or if it is an impurity in one of your reagents.[10]

Substrate-Related Issues

Q3: My substrate is precipitating in the assay buffer. What can I do?

A3: Substrate precipitation can be a common issue. Ensure that the solvent used to dissolve the substrate is compatible with your aqueous assay buffer. For some substrates, warming the solution may be necessary to fully dissolve it.[5] It is also important to use the recommended concentration of lipids, such as dioleoylphosphatidylcholine (DOPC) and dioleoylphosphatidylglycerol (DOPG), to form stable liposomes or micelles for substrate presentation.[11]

Q4: How do I choose the right substrate for my specific PLA2 isozyme?

A4: Different PLA2 isozymes have different substrate specificities.[6][12] It is important to consult the literature to select a substrate that is appropriate for the specific PLA2 you are studying. Some assays use synthetic thiophospholipids that are substrates for most PLA2s, with the exception of cytosolic PLA2 (cPLA2) and PAF-acetyl hydrolase.

Enzyme-Related Issues

Q5: I am not seeing any enzyme activity. What are the possible reasons?

A5: Lack of enzyme activity can be due to several factors. Ensure that your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] Verify that the assay buffer has the correct pH and contains the necessary cofactors, such as calcium, which is required by many PLA2 enzymes.[7][13] Also, confirm that the enzyme concentration is appropriate for the assay.[5]

Q6: My enzyme activity is too high and the reaction proceeds too quickly. How can I address this?

A6: If the reaction rate is too high, you may need to dilute your enzyme sample.[5] This will ensure that the reaction remains in the linear range of the assay, allowing for accurate measurements.

Data Interpretation

Q7: How do I differentiate between the activity of different PLA2 isozymes in my sample?

A7: Distinguishing between different PLA2 isozymes can be challenging. You can use specific inhibitors to selectively block the activity of certain isozymes.[3] Additionally, different isozymes have different calcium requirements and substrate preferences, which can be exploited to differentiate their activities.[3]

Q8: What is the "scooting mode" in PLA2 kinetics and how does it affect my assay?

A8: The "scooting mode" refers to a condition where the PLA2 enzyme remains bound to the lipid vesicle or micelle for multiple catalytic cycles.[14][15] This can be advantageous for kinetic analysis as it provides a more rigorous and quantitative characterization of interfacial catalysis.[14]

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low Signal-to-Noise Ratio Low enzyme activity.Increase enzyme concentration or incubation time.[5]
Sub-optimal substrate concentration.Optimize substrate concentration.
High background fluorescence.Check for autofluorescence of compounds or buffer components.
High Well-to-Well Variability Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Bubbles in wells.Be careful to avoid introducing bubbles when adding reagents.
Temperature fluctuations across the plate.Ensure the plate is incubated at a uniform temperature.
No Enzyme Activity in Positive Control Inactive enzyme.Use a fresh aliquot of enzyme.
Incorrect assay buffer composition.Verify pH, salt concentration, and cofactor presence (e.g., Ca2+).[16]
Degraded substrate.Use a fresh preparation of the substrate.
Non-linear Reaction Kinetics Substrate depletion.Use a lower enzyme concentration or a higher substrate concentration.
Enzyme instability.Check the stability of the enzyme under your assay conditions.
Product inhibition.Monitor the reaction for a shorter period.
Quantitative Data Summary

Table 1: Typical PLA2 Fluorometric Assay Parameters

Parameter Value Range Notes
Excitation Wavelength 388 - 480 nmDependent on the fluorogenic substrate used.[11]
Emission Wavelength 513 - 575 nmDependent on the fluorogenic substrate used.[11]
Enzyme Concentration 0.1 - 10 mU/mLVaries depending on the specific activity of the enzyme.
Substrate Concentration 10 - 100 µMShould be optimized for the specific enzyme and assay conditions.
Calcium Concentration 1 - 10 mMEssential for the activity of many PLA2 isozymes.[11]
pH 7.4 - 8.9Optimal pH can vary between different PLA2 isozymes.[1][11]

Table 2: IC50 Values of Common PLA2 Inhibitors

Inhibitor Target PLA2 Isozyme Approximate IC50
Bromoenol lactone (BEL) iPLA2~200 nM
MAFP cPLA2, iPLA2~5-10 µM
Arachidonyl trifluoromethyl ketone (AACOCF3) cPLA2, iPLA2~1-5 µM
Varespladib (LY315920) sPLA2~10 nM

Note: IC50 values can vary significantly depending on the assay conditions.

Detailed Experimental Protocol: Fluorometric PLA2 Assay

This protocol is a general guideline for a fluorometric PLA2 assay using a commercially available substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.9).[11]
  • Substrate Stock Solution: Dissolve the fluorogenic PLA2 substrate in an appropriate organic solvent (e.g., DMSO or ethanol) to prepare a stock solution (e.g., 1 mM).[5][11]
  • Enzyme Solution: Prepare a stock solution of your PLA2 enzyme in a suitable buffer and store it on ice.
  • Inhibitor Solutions (if applicable): Prepare serial dilutions of your test compounds.

2. Assay Procedure:

  • Prepare the substrate-liposome mix by injecting the ethanolic lipid mix into the assay buffer while stirring.[11]
  • Add 50 µL of the substrate-liposome mix to each well of a 96-well microplate.[5]
  • Add 50 µL of your diluted enzyme, inhibitor, or control solution to the appropriate wells.[5]
  • The final reaction volume will be 100 µL.[5]
  • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 10-60 minutes), protected from light.[5]
  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[5]

3. Data Analysis:

  • Subtract the background fluorescence (from wells with no enzyme) from all readings.
  • Plot the fluorescence intensity against time to determine the reaction rate.
  • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Experimental_Workflow General Workflow for a PLA2 Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Add_Reagents Add Reagents to Plate Reagent_Prep->Add_Reagents Substrate_Prep Substrate Preparation Substrate_Prep->Add_Reagents Enzyme_Prep Enzyme Dilution Enzyme_Prep->Add_Reagents Incubation Incubate Plate Add_Reagents->Incubation Measurement Measure Signal (e.g., Fluorescence) Incubation->Measurement Data_Processing Background Subtraction Measurement->Data_Processing Kinetics Calculate Reaction Rates Data_Processing->Kinetics Inhibition Determine IC50 Values Kinetics->Inhibition

Caption: General workflow for a typical phospholipase A2 assay.

PLA2_Signaling_Pathway Simplified PLA2 Signaling Pathway Stimulus Stimulus (e.g., Cytokine) Receptor Cell Surface Receptor Stimulus->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC PKC DAG->PKC activates Ca_Release->PKC activates cPLA2 cPLA2α Ca_Release->cPLA2 binds to (translocation) MAPK MAPK PKC->MAPK activates MAPK->cPLA2 phosphorylates (activates) Membrane Membrane Phospholipids cPLA2->Membrane hydrolyzes AA Arachidonic Acid (AA) Membrane->AA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids metabolized by COX/LOX Inflammation Inflammation Eicosanoids->Inflammation

Caption: Simplified signaling pathway of cytosolic phospholipase A2α (cPLA2α).[6][17][18]

References

Technical Support Center: Choline Tosylate Identity and Purity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for confirming the identity and purity of Choline tosylate post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for confirming the identity of synthesized this compound?

A1: The primary techniques for confirming the identity of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. These methods provide detailed information about the molecular structure of the compound.

Q2: How can I assess the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of this compound. It can separate the target compound from unreacted starting materials and other potential impurities. Elemental Analysis (CHNOS) can also be used to confirm the elemental composition and support purity assessment.

Q3: What are the expected impurities in a typical this compound synthesis?

A3: Based on the common synthesis route from methyl tosylate and N,N-dimethylethanolamine[1], potential impurities include:

  • Unreacted N,N-dimethylethanolamine

  • Unreacted methyl tosylate

  • Side-products from the quaternization reaction. In the synthesis of quaternary ammonium salts, unreacted tertiary amines and their salts can be common impurities[2].

Q4: My synthesized product has a low melting point. What could be the issue?

A4: A low or broad melting point range typically indicates the presence of impurities. The reported melting point for this compound is around 95 °C[1][3]. You should proceed with purity analysis using HPLC to identify and quantify any impurities.

Troubleshooting Guides

Identity Confirmation Issues
IssuePossible CauseRecommended Action
¹H NMR spectrum shows unexpected peaks. Presence of residual solvent or synthesis impurities (e.g., N,N-dimethylethanolamine, methyl tosylate).Integrate all peaks and compare the ratios to the expected structure. Spike the sample with starting materials to see if any peaks increase in intensity. Purify the sample via recrystallization.
Mass spectrum does not show the expected molecular ion. The compound may be fragmenting under the ionization conditions.Use a softer ionization technique such as Electrospray Ionization (ESI). Look for the characteristic choline fragment at m/z 104.1.
FT-IR spectrum is missing key characteristic peaks. The synthesized product is not this compound or is highly impure.Compare the spectrum with reference spectra of the starting materials. Re-evaluate the synthesis procedure and purify the product.
Purity Assessment Issues
IssuePossible CauseRecommended Action
HPLC chromatogram shows multiple peaks. The sample is impure.Identify the main product peak and calculate the area percentage of all peaks to estimate purity. If the impurity profile is complex, consider using a gradient elution method for better separation.
Poor peak shape in HPLC analysis. Inappropriate column or mobile phase. Ion-pairing agent may be needed.For a polar compound like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended. Ensure the mobile phase pH is suitable for the analyte.
Elemental analysis results do not match the theoretical values. The sample contains impurities or residual solvent.Ensure the sample is thoroughly dried before analysis. If the results are still off, it confirms the presence of impurities that need to be removed.

Experimental Protocols & Data Presentation

Identity Confirmation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environments in the molecule.

  • ¹³C NMR: Provides information on the carbon environments in the molecule.

Experimental Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data and assign the peaks based on their chemical shifts, multiplicities, and integrations.

Expected ¹H NMR Chemical Shifts (in D₂O):

ProtonsChemical Shift (ppm)MultiplicityIntegration
N(CH₃)₃~3.20singlet9H
N-CH₂~3.51triplet2H
O-CH₂~4.05triplet2H
Ar-CH₃ (tosylate)~2.40singlet3H
Ar-H (tosylate)~7.35doublet2H
Ar-H (tosylate)~7.65doublet2H
(Data are estimations based on published data for choline[4] and tosylate moieties.)

Expected ¹³C NMR Chemical Shifts (in D₂O):

CarbonChemical Shift (ppm)
N(CH₃)₃~56.6
N-CH₂~70.1
O-CH₂~58.3
Ar-CH₃ (tosylate)~21.0
Ar-C (tosylate)~126.0, ~130.0
Ar-C-S (tosylate)~140.0, ~143.0
(Data are estimations based on published data for choline[4] and general chemical shift tables.)

2. Mass Spectrometry (MS)

Confirms the molecular weight of the compound.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Infuse the solution into an electrospray ionization mass spectrometer (ESI-MS).

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum Data:

IonExpected m/z
[M-OTs]⁺ (Choline cation)104.1
[M+H]⁺ (Full molecule)276.1
[M+Na]⁺298.1
(Calculated based on a molecular weight of 275.36 g/mol [5])

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

Identifies the functional groups present in the molecule.

Experimental Protocol:

  • Acquire the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

  • Identify the characteristic absorption bands.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3400 (broad)
C-H stretch (aliphatic)2850-3000
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1450-1600
S=O stretch (sulfonate)1150-1250 and 1030-1070
C-N stretch1000-1250
(Data are estimations based on published spectra for choline chloride[6][7] and general FT-IR correlation tables.)
Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

Separates and quantifies the components of the sample.

Experimental Protocol:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used[8][9][10][11]. A gradient elution may be necessary to separate impurities with different polarities.

  • Detector: Due to the lack of a strong chromophore, UV detection may not be sensitive. An Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD)[11], or a Mass Spectrometer (MS) are more suitable detection methods.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Example HPLC Method:

ParameterCondition
Column HILIC, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Detector ELSD or CAD
(This is a starting point and may require optimization for your specific sample and system.)

2. Elemental Analysis

Determines the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.

Experimental Protocol:

  • Submit a pure, dry sample for CHNS analysis.

  • Compare the experimental percentages to the theoretical values.

Theoretical Elemental Composition of C₁₂H₂₁NO₄S:

ElementPercentage
Carbon (C)52.34%
Hydrogen (H)7.69%
Nitrogen (N)5.09%
Sulfur (S)11.65%
Oxygen (O)23.23%

Visualized Workflows

experimental_workflow cluster_synthesis Post-Synthesis cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_result Final Confirmation start Synthesized This compound nmr NMR (¹H & ¹³C) start->nmr ms Mass Spectrometry start->ms ftir FT-IR start->ftir hplc HPLC nmr->hplc ms->hplc ftir->hplc ea Elemental Analysis hplc->ea end Confirmed Identity & Purity ea->end

Caption: Experimental workflow for this compound characterization.

troubleshooting_workflow start Post-synthesis Product Analysis identity_check Confirm Identity (NMR, MS, FT-IR) start->identity_check purity_check Assess Purity (HPLC, EA) identity_check->purity_check Spectra Match identity_fail Identity Confirmation Failed identity_check->identity_fail Incorrect Spectra purity_fail Purity Below Specification purity_check->purity_fail Low Purity pass Product Meets Specifications purity_check->pass High Purity re_synthesize Re-evaluate Synthesis identity_fail->re_synthesize purify Purify Sample (e.g., Recrystallization) purity_fail->purify purify->purity_check

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Crystallization of Choline Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Choline tosylate.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound relevant to its crystallization?

A1: this compound is a white crystalline solid with a melting point of approximately 95°C.[1][2] It is known to be hygroscopic and light-sensitive, necessitating careful handling and storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C).[1][2] Its solubility is described as slight in dimethyl sulfoxide (DMSO) and methanol.[1][2] A known successful crystallization solvent is acetone.[2]

Q2: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" is the separation of a solute from a solution as a liquid phase rather than a solid crystal. This is a common issue with ionic compounds like this compound, especially when the melting point of the compound is low or when impurities are present, causing a melting point depression. The oily liquid is a supersaturated solution of your compound and can trap impurities, leading to poor purification.

Troubleshooting "Oiling Out":

  • Reduce the rate of supersaturation: Cool the solution more slowly to give the molecules more time to orient themselves into a crystal lattice. Rapid cooling is a common cause of oiling out.

  • Use a more dilute solution: Add more solvent to the mixture to reduce the concentration of the solute. You can then slowly evaporate the solvent to achieve supersaturation more gradually.

  • Change the solvent system: The interaction between the solute and the solvent is critical. Experiment with different solvents or solvent mixtures. For this compound, if you are observing oiling out in a highly polar solvent, try a slightly less polar solvent system.

  • Introduce a seed crystal: Adding a small, pure crystal of this compound can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.

  • Lower the temperature: If oiling out occurs at room temperature, try cooling the solution to a lower temperature (e.g., 0°C or below) to promote solidification.

Q3: I can't get my this compound to crystallize at all. What can I do to induce crystallization?

A3: Failure to crystallize is often due to either the solution not being sufficiently supersaturated or a high nucleation barrier. Here are some techniques to induce crystallization:

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that act as nucleation sites.

  • Seeding: As mentioned above, introducing a seed crystal is a very effective method to initiate crystallization. If you don't have a seed crystal, you can try to create one by taking a drop of the solution on a glass rod and letting the solvent evaporate to leave a small amount of solid.

  • Reducing the solvent volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Using an anti-solvent: If your this compound is dissolved in a good solvent, you can slowly add a solvent in which it is insoluble (an "anti-solvent"). This will reduce the overall solubility and can induce crystallization. This should be done dropwise at the saturation point.

Q4: What are the best solvents for crystallizing this compound?

A4: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on available data and general principles for ionic compounds, here is a guide to solvent selection:

Solvent ClassExamplesExpected Solubility of this compoundSuitability for Crystallization
Ketones Acetone, MEKLow to moderateGood starting point. Acetone is a known successful solvent.[2] Provides a good balance of solubility and volatility.
Alcohols Methanol, EthanolHighLikely too soluble for direct crystallization, but could be used as the "good solvent" in an anti-solvent system.
Ethers Diethyl etherVery LowCan be used as an anti-solvent with a more polar solvent like methanol or ethanol.
Hydrocarbons Hexane, TolueneVery LowCan be used as an anti-solvent.
Chlorinated DichloromethaneLow to moderateMay be a suitable solvent, but toxicity and environmental concerns should be considered.
Polar Aprotic AcetonitrileModerateA potential candidate for crystallization, offering a different polarity profile to acetone.
Polar Protic WaterHighThis compound is soluble in water, making it unsuitable for direct crystallization but useful for initial dissolution.

Note: Empirical testing is crucial. A small-scale solvent screen is the best way to determine the optimal solvent or solvent system for your specific sample of this compound.

Q5: How can I deal with the hygroscopic nature of this compound during and after crystallization?

A5: The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere, which can impede crystallization and affect the quality of the final product.

  • Use dry solvents and glassware: Ensure all your solvents are anhydrous and your glassware is thoroughly dried in an oven before use.

  • Work under an inert atmosphere: Whenever possible, handle this compound in a glovebox or under a stream of dry nitrogen or argon.

  • Rapid filtration and drying: Once crystals have formed, filter them quickly and dry them under vacuum to remove any residual solvent and minimize exposure to atmospheric moisture.

  • Proper storage: Store the final crystalline product in a tightly sealed container with a desiccant, under an inert atmosphere, and at the recommended refrigerated temperature.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Acetone

This protocol is based on a known successful method for the purification of this compound.

  • Dissolution: In a clean, dry Erlenmeyer flask, add the crude this compound. Add a minimal amount of acetone and gently heat the mixture with stirring (e.g., on a hot plate at low to medium heat) until the solid is completely dissolved. Add acetone dropwise until a clear solution is obtained. Avoid adding excessive solvent.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath or a refrigerator to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold acetone to remove any remaining impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

  • Storage: Store the dried, crystalline this compound in a sealed container under an inert atmosphere at 2-8°C.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues during the crystallization of this compound.

G cluster_0 Troubleshooting 'Oiling Out' start Oiling Out Observed action1 Reduce Cooling Rate start->action1 action2 Add More Solvent action1->action2 Failure end Crystals Form action1->end Success action3 Change Solvent System action2->action3 Failure action2->end Success action4 Add Seed Crystal action3->action4 Failure action3->end Success action4->end Success fail Still Oiling Out action4->fail Failure G cluster_1 Inducing Crystallization start No Crystals Formed Upon Cooling action1 Scratch Inner Surface of Flask start->action1 action2 Add a Seed Crystal action1->action2 Failure end Crystals Form action1->end Success action3 Reduce Solvent Volume action2->action3 Failure action2->end Success action4 Add Anti-Solvent action3->action4 Failure action3->end Success action4->end Success fail No Crystallization action4->fail Failure

References

Technical Support Center: Optimizing Choline Acetyltransferase (ChAT) Assays with Choline Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing choline tosylate as a substrate for Choline Acetyltransferase (ChAT). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the general reaction conditions for a Choline Acetyltransferase (ChAT) assay?

A1: Choline Acetyltransferase catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline, producing acetylcholine (ACh) and coenzyme A (CoA). A common method for measuring ChAT activity is a non-radiochemical, colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The assay principle involves the reaction of the free sulfhydryl group of the produced CoA with DTNB to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. General reaction conditions are summarized in the table below.

Q2: Are there specific kinetic parameters available for this compound as a ChAT substrate?

Q3: What are the key components of a non-radiochemical ChAT assay buffer?

A3: A typical assay buffer for a colorimetric ChAT assay includes a buffering agent to maintain pH, a source of the acetyl group (acetyl-CoA), the choline substrate (this compound), and the detecting reagent (DTNB). It is also common to include a cholinesterase inhibitor to prevent the breakdown of the product, acetylcholine.

Q4: How can I determine the optimal concentration of this compound for my assay?

A4: To determine the optimal concentration of this compound, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a fixed concentration of acetyl-CoA and varying concentrations of this compound. The resulting data can be plotted (velocity vs. substrate concentration) to determine the saturation point and estimate the Km value.

Data Presentation: Reaction Condition Parameters

Note: The following tables provide generally accepted or experimentally determined values for ChAT assays. Specific values for this compound are not widely published and should be determined empirically.

Table 1: General Reaction Conditions for a Colorimetric ChAT Assay

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.0The optimal pH can vary slightly depending on the source of the enzyme.
Temperature 37 °CWhile 37°C is common, the optimal temperature may vary and should be consistent across experiments.
Incubation Time 15 - 60 minutesThe incubation time should be optimized to ensure the reaction is in the linear range.
Wavelength 412 nmFor detection of the TNB product from the DTNB reaction.

Table 2: Substrate and Reagent Concentrations

ReagentTypical Concentration RangeNotes
Acetyl-CoA 0.1 - 0.5 mM
Choline Chloride (Reference) 0.5 - 10 mMThe optimal concentration for this compound may differ.
DTNB 0.1 - 1 mM
Cholinesterase Inhibitor (e.g., Eserine) 0.1 - 0.2 mMTo prevent acetylcholine degradation.
ChAT Enzyme VariesThe amount of enzyme should be adjusted to ensure a linear reaction rate.

Table 3: Kinetic Parameters of Human Placental ChAT with Choline

SubstrateKm ValueSource
Choline0.41 mM[1][1]
Acetyl-CoA11.9 µM[1][1]

Experimental Protocols

Protocol 1: Colorimetric Assay for ChAT Activity using this compound and DTNB

This protocol is a generalized procedure and may require optimization for your specific experimental conditions.

Materials:

  • Choline Acetyltransferase (ChAT) enzyme preparation (e.g., tissue homogenate, purified enzyme)

  • This compound

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Cholinesterase inhibitor (e.g., eserine)

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in phosphate buffer.

    • Prepare a stock solution of acetyl-CoA in water or buffer. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a working solution of the cholinesterase inhibitor in the appropriate solvent.

  • Assay Setup:

    • Prepare a reaction mixture containing phosphate buffer, DTNB, and the cholinesterase inhibitor.

    • In a 96-well plate, add your enzyme sample to the wells.

    • Include appropriate controls:

      • Blank: All reagents except the enzyme.

      • No Substrate Control: All reagents except this compound.

      • No Acetyl-CoA Control: All reagents except acetyl-CoA.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a mixture of this compound and acetyl-CoA to all wells.

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 1-2 minutes) for a total of 15-30 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA412/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank from the rate of the samples.

    • Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of CoA production.

Troubleshooting Guide

Q: Why is there no or very low ChAT activity detected?

A: This can be due to several factors. Follow this troubleshooting workflow:

Troubleshooting_Low_Activity cluster_enzyme Enzyme Integrity cluster_reagents Reagent Quality cluster_conditions Assay Conditions cluster_inhibitors Inhibitors/Interferences start Low or No Activity Detected enzyme_inactive Is the enzyme active? start->enzyme_inactive check_storage Check enzyme storage and handling. Avoid repeated freeze-thaw cycles. enzyme_inactive->check_storage No reagent_degraded Are the reagents fresh and properly prepared? enzyme_inactive->reagent_degraded Yes positive_control Run a positive control with a known active ChAT. check_storage->positive_control check_acetylcoa Prepare fresh Acetyl-CoA solution. reagent_degraded->check_acetylcoa No conditions_suboptimal Are the assay conditions optimal? reagent_degraded->conditions_suboptimal Yes check_dtnb Test DTNB with a known thiol (e.g., cysteine). check_acetylcoa->check_dtnb check_ph Verify the pH of the buffer. conditions_suboptimal->check_ph No inhibitors_present Are there inhibitors in the sample? conditions_suboptimal->inhibitors_present Yes check_temp Ensure the incubation temperature is correct and stable. check_ph->check_temp check_concentrations Optimize substrate (this compound, Acetyl-CoA) concentrations. check_temp->check_concentrations sample_dialysis Consider sample dialysis or purification. inhibitors_present->sample_dialysis Yes check_compounds Test for interference from other compounds in the sample. sample_dialysis->check_compounds

Caption: Troubleshooting workflow for low or no ChAT activity.

Q: The background signal in my assay is too high. What can I do?

A: High background can be caused by the presence of free thiols in your sample or by the spontaneous hydrolysis of acetyl-CoA.

  • Run a blank control: Always include a control without the enzyme to measure the non-enzymatic reaction rate and subtract it from your sample values.

  • Pre-incubate your sample with DTNB: Before adding acetyl-CoA, pre-incubate your enzyme sample with DTNB to allow any free thiols to react.

  • Check the purity of your reagents: Impurities in your this compound or other reagents could contribute to the background signal.

Q: The reaction rate is not linear over time. What does this mean?

A: A non-linear reaction rate can indicate several issues:

  • Substrate depletion: If the reaction proceeds too quickly, the substrates may be consumed, leading to a decrease in the reaction rate. Try reducing the amount of enzyme or the incubation time.

  • Enzyme instability: The enzyme may be losing activity over the course of the assay. Ensure your buffer conditions are optimal for enzyme stability.

  • Product inhibition: The accumulation of products (acetylcholine or CoA) can inhibit the enzyme. Measure the initial velocity of the reaction where the product concentration is minimal.

Signaling Pathway and Experimental Workflow Diagrams

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline chat ChAT choline->chat acetyl_coa Acetyl-CoA acetyl_coa->chat ach Acetylcholine (ACh) chat->ach vacht VAChT ach->vacht vesicle Synaptic Vesicle vacht->vesicle ach_cleft ACh vesicle->ach_cleft Release ache AChE ach_cleft->ache achr ACh Receptor ach_cleft->achr choline_reuptake Choline ache->choline_reuptake acetate Acetate ache->acetate choline_transporter Choline Transporter choline_reuptake->choline_transporter response Postsynaptic Response achr->response choline_transporter->choline

Caption: Cholinergic signaling pathway.

Enzyme_Kinetics_Workflow cluster_preliminary Preliminary Experiments cluster_ph_temp pH and Temperature Optimization cluster_substrate Substrate Concentration Optimization cluster_analysis Data Analysis start Start: Enzyme Assay Optimization determine_linear_range Determine Linear Range (Time and Enzyme Concentration) start->determine_linear_range vary_ph Vary pH at a Fixed Temperature determine_linear_range->vary_ph vary_temp Vary Temperature at Optimal pH vary_ph->vary_temp vary_acetylcoa Vary [Acetyl-CoA] at Saturating [this compound] vary_temp->vary_acetylcoa vary_cholinetosylate Vary [this compound] at Saturating [Acetyl-CoA] vary_acetylcoa->vary_cholinetosylate calculate_kinetics Calculate Kinetic Parameters (Km, Vmax) vary_cholinetosylate->calculate_kinetics end End: Optimized Assay Conditions calculate_kinetics->end

Caption: Experimental workflow for optimizing enzyme reaction conditions.

References

Best practices for handling light-sensitive Choline tosylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling the light-sensitive compound, Choline tosylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered light-sensitive?

This compound (CAS 55357-38-5) is a salt that serves as a useful intermediate and a substrate for the choline acetyltransferase (ChAT) enzyme[1][]. It is labeled as "Light Sensitive/Hygroscopic," meaning it can degrade or change its properties upon exposure to light and moisture[1]. Photodegradation typically occurs due to the absorption of energy from light, particularly in the UV and short-wavelength visible light spectra (300-500 nm), which can induce chemical reactions and lead to the formation of impurities[3][4][5].

Q2: How should I properly store this compound?

Proper storage is critical to maintain the stability and purity of this compound. Based on supplier recommendations, the compound should be stored under the following conditions:

  • Temperature: Refrigerated at 2°C - 8°C.[6]

  • Atmosphere: Under an inert gas, such as Nitrogen or Argon.[6]

  • Light: In a dark place, protected from light.

  • Moisture: In a tightly sealed container to protect from moisture, as it is hygroscopic.[1]

Q3: My experimental results with this compound are inconsistent. Could this be due to degradation?

Yes, inconsistent results are a common sign of compound instability[4]. Degradation of this compound due to light exposure can lower its effective concentration, leading to variability in experimental outcomes. It is crucial to follow strict light-protection protocols throughout your entire workflow to ensure the compound's integrity[4].

Q4: Can I work with this compound on an open lab bench?

Due to its photosensitivity, working with this compound on an open, well-lit lab bench is not recommended. All handling, including weighing, dissolution, and addition to experimental setups, should be performed in a controlled lighting environment. This can be achieved by working in a dark room, under a safelight, or by using amber-colored or foil-wrapped labware to protect the compound from light exposure[4][7].

Data on Stability and Handling

ParameterRecommendationRationale
Storage Temperature 2°C - 8°CTo minimize thermal degradation.
Storage Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidation and degradation from air exposure.
Light Protection Store in amber vials or wrap containers in aluminum foil.To prevent photodegradation.[4][7]
Moisture Protection Keep in a tightly sealed container; handle in a dry environment.The compound is hygroscopic and can degrade in the presence of moisture.[1]
Solution Stability Prepare fresh solutions for each experiment and use them promptly.The stability of this compound in solution, especially when exposed to light, may be limited.
Working Light Conditions Work in a dark room, under a safelight, or with minimal light exposure.To prevent degradation during experimental procedures.[7]

Experimental Protocols

Protocol 1: Weighing and Preparing a Stock Solution of this compound

This protocol outlines the steps for safely weighing the light-sensitive this compound powder and preparing a stock solution.

  • Preparation:

    • Move the sealed container of this compound from the refrigerator to a desiccator and allow it to equilibrate to room temperature. This prevents condensation from forming on the cold powder.

    • Prepare all necessary equipment: amber-colored vials, spatulas, and solvent. If amber vials are unavailable, wrap glass vials in aluminum foil.

    • Set up a weighing station in a dark room or an area with minimal light. A fume hood can be used if the powder is hazardous, but ensure the lighting inside is turned off or covered.[8]

  • Weighing:

    • Place an empty, sealed amber vial on the analytical balance and tare it.

    • In the low-light environment, carefully transfer the desired amount of this compound powder to the pre-weighed vial.[9]

    • Keep the primary container of this compound sealed as much as possible to minimize exposure to air and light.[8]

    • Once the desired amount is transferred, securely cap the vial.

  • Dissolution:

    • Re-weigh the sealed vial containing the powder to get the precise mass.

    • In the low-light environment, add the appropriate volume of your desired solvent (e.g., DMSO, Methanol) to the vial to achieve the target stock concentration.

    • Vortex or sonicate the vial (if necessary) until the this compound is completely dissolved. Keep the vial wrapped in foil during these steps.

  • Storage of Stock Solution:

    • Store the stock solution in the amber vial at -20°C or -80°C for short-term storage. For long-term storage recommendations, refer to the manufacturer's data sheet.

    • Clearly label the vial with the compound name, concentration, date, and "Light-Sensitive."

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no biological activity in assays. Degradation of this compound due to improper handling or storage.1. Prepare fresh stock solutions of this compound for each experiment.[4] 2. Minimize light exposure at every step of the experiment. 3. Verify the purity and concentration of your stock solution using an appropriate analytical method like HPLC, if possible.
High variability between experimental replicates. Inconsistent degradation of this compound across different samples due to varied light exposure.1. Ensure uniform handling and light protection for all samples. 2. Prepare a master mix of the this compound solution to add to all replicates simultaneously, ensuring equal treatment.[4]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). This compound has degraded into byproducts.1. Analyze a freshly prepared sample of this compound as a reference. 2. Review the experimental protocol to identify potential points of light exposure or other stress factors. 3. If possible, perform a forced degradation study (e.g., exposing a sample to intense light) to identify the degradation products.[4]
Change in color or appearance of the solid or solution. The compound has likely degraded.Do not use the discolored compound. Discard it and use a fresh, properly stored batch for your experiments.

Visualizations

Experimental Workflow for Handling this compound

G cluster_storage Storage cluster_prep Solution Preparation (Low Light) cluster_exp Experiment (Light Protected) cluster_analysis Analysis storage Store at 2-8°C Inert Atmosphere Sealed from Moisture Protected from Light equilibrate Equilibrate to Room Temp in Desiccator storage->equilibrate Retrieve weigh Weigh Powder in Amber Vial equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve add_to_exp Add Solution to Experimental Setup (e.g., cell culture plate) dissolve->add_to_exp Use Fresh incubation Incubate/React (Keep protected from light, e.g., in incubator, foil-wrapped) add_to_exp->incubation analysis Data Acquisition (e.g., Plate Reader, HPLC) incubation->analysis Analyze

Caption: Workflow for handling light-sensitive this compound.

Simplified Cholinergic Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline_uptake Choline Uptake ach_synthesis Acetylcholine (ACh) Synthesis choline_uptake->ach_synthesis choline_tosylate This compound (Source of Choline) choline_tosylate->choline_uptake acetyl_coA Acetyl-CoA (from Mitochondria) acetyl_coA->ach_synthesis chat Choline Acetyltransferase (ChAT) chat->ach_synthesis catalyzes ach_vesicle ACh packaged into vesicles ach_synthesis->ach_vesicle ach_release ACh Release ach_vesicle->ach_release ache Acetylcholinesterase (AChE) ach_release->ache degrades receptors Muscarinic & Nicotinic Receptors ach_release->receptors binds to signal Signal Transduction receptors->signal

Caption: Role of choline in acetylcholine synthesis.

Troubleshooting Flowchart for Inconsistent Results

G start Inconsistent Experimental Results Observed q1 Was the this compound stored correctly? (2-8°C, dark, dry, inert gas) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the stock solution freshly prepared? a1_yes->q2 sol1 Discard current batch. Use a new, properly stored batch of compound. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Were all handling steps (weighing, dissolution, etc.) performed under low light? a2_yes->q3 sol2 Prepare a fresh stock solution for each experiment. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Were all experimental plates/ tubes protected from light during incubation/reaction? a3_yes->q4 sol3 Revise protocol to include light protection at all stages (amber vials, foil, dark room). a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end If issues persist, consider analytical verification of compound purity (e.g., HPLC). a4_yes->end sol4 Use foil to cover plates/ tubes or use an incubator with the light turned off. a4_no->sol4

Caption: Decision tree for troubleshooting inconsistent results.

References

Preventing contamination in Choline tosylate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting contamination in Choline tosylate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (CAS 55357-38-5) is a salt composed of a choline cation and a tosylate anion. It is a white to off-white crystalline solid. A key property to be aware of is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. It is also reported to be light-sensitive.[1][2] These characteristics are crucial when handling and storing the compound and its solutions to prevent degradation and contamination.

Q2: What are the recommended storage conditions for this compound solid and stock solutions?

For the solid compound, it is recommended to store it at 2-8°C under an inert gas (like nitrogen or argon) and protected from moisture and light.[1][2][3] Stock solutions, typically prepared in solvents like DMSO, should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] To avoid repeated freeze-thaw cycles which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: What are the potential sources of contamination in my this compound stock solution?

Contamination in this compound stock solutions can arise from several sources:

  • Chemical Contamination: This can include impurities from the synthesis process, such as O-(2-hydroxyethyl)choline or residual starting materials. Degradation products can also form due to exposure to moisture, light, or incompatible solvents.

  • Microbial Contamination: Being a salt with organic components, this compound solutions, particularly if aqueous or stored improperly, can be susceptible to bacterial or fungal growth. Some ionic liquids themselves have antimicrobial properties, but this should not be relied upon for preservation.[5][6][7]

  • Particulate Contamination: This can come from dust, fibers from lab wipes, or precipitates of the compound itself if solubility limits are exceeded.

  • Leachables: Chemicals can leach from storage containers, especially plastics, into the solvent, contaminating your stock solution.[1][8][9]

Q4: My this compound solution appears cloudy or has visible particles. What should I do?

Cloudiness or visible particles can indicate several issues. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. It could be due to microbial contamination, precipitation of the compound, or chemical impurities.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with this compound stock solutions.

Observed Problem Potential Cause Suggested Action
Cloudy or turbid solution 1. Microbial contamination: Bacteria or fungi are growing in the solution.- Visually inspect for signs of growth (e.g., clumps, films). - If suspected, discard the solution and prepare a fresh, sterile stock. - Review sterile handling techniques.
2. Precipitation: The concentration of this compound exceeds its solubility in the solvent at the storage temperature.- Gently warm the solution to see if the precipitate redissolves. - If it redissolves, consider preparing a more dilute stock solution or storing at a slightly higher temperature (if stability allows). - Ensure the correct solvent was used.
3. Chemical reaction/degradation: The compound is degrading, forming insoluble byproducts.- Review storage conditions (light and moisture exposure). - Consider the age of the stock solution. - If degradation is suspected, discard and prepare a fresh solution.
Color change in the solution 1. Degradation: Exposure to light or reaction with impurities can cause color changes.- Store solutions in amber vials or protected from light. - Prepare fresh solutions if significant color change is observed.
2. Contamination: Introduction of an external colored substance.- Review handling procedures and potential sources of contamination in the laboratory environment.
Inconsistent experimental results 1. Incorrect concentration: This could be due to weighing errors, solvent evaporation, or degradation.- Re-verify the concentration of the stock solution using an analytical method like HPLC if possible. - Ensure proper storage to prevent solvent evaporation (tightly sealed vials). - Prepare fresh stock solutions regularly.
2. Contamination: Chemical or microbial contaminants can interfere with assays.- Refer to the sections on identifying and preventing contamination. - Run appropriate controls in your experiments to identify potential interference.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a sterile 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, polypropylene or glass vials with screw caps

  • Calibrated analytical balance

  • Sterile disposable syringes and 0.22 µm syringe filters (ensure filter compatibility with DMSO)

  • Laminar flow hood or biosafety cabinet

Procedure:

  • In a laminar flow hood, weigh the required amount of this compound powder using a sterile spatula and weigh boat. For a 10 mL solution of 100 mM, you will need 275.36 mg.

  • Transfer the powder to a sterile vial.

  • Add the desired volume of anhydrous DMSO to the vial.

  • Cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved.

  • To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile, amber vial. This step is critical if the solution is intended for cell culture experiments. For highly viscous solutions, a larger surface area filter or a pre-filter may be necessary to prevent clogging.[10] Adding a co-solvent like ethanol can reduce viscosity for easier filtration, which can then be removed by evaporation under sterile conditions, though this is a more complex procedure.[11]

  • Aliquot the sterile stock solution into smaller, single-use sterile vials to minimize contamination risk and avoid repeated freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Phospholipase A2 (PLA2) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on PLA2 activity. This is a colorimetric assay based on the release of a thio-group containing fatty acid from a synthetic substrate.

Materials:

  • Purified PLA2 enzyme

  • Diheptanoyl Thio-PC (substrate)

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and reconstitute the substrate and DTNB according to the manufacturer's instructions.

    • Prepare a working solution of PLA2 enzyme in Assay Buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.

    • Prepare a series of dilutions of your this compound stock solution in Assay Buffer to test a range of final concentrations (e.g., 1 µM to 1 mM).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add Assay Buffer only.

    • Negative control wells (no inhibitor): Add Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Inhibitor wells: Add the diluted this compound solutions.

    • Positive control (optional, known inhibitor): Add a known PLA2 inhibitor.

  • Add the PLA2 enzyme solution to all wells except the blank wells.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately start monitoring the change in absorbance at 405-414 nm in kinetic mode, taking readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from all other wells.

    • Determine the percent inhibition for each this compound concentration relative to the negative control.

    • Plot percent inhibition versus this compound concentration to determine the IC₅₀ value.

Protocol 3: In Vitro Phospholipase C (PLC) Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory potential of this compound against PLC using a colorimetric assay that detects the product of the PLC reaction.

Materials:

  • Purified PLC enzyme

  • PLC substrate (e.g., p-nitrophenylphosphorylcholine or a proprietary fluorogenic substrate)

  • Assay Buffer (specific to the PLC isozyme and substrate, often a HEPES or Tris-based buffer at a specific pH)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader (for absorbance or fluorescence, depending on the substrate)

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and substrate solution as recommended by the supplier.

    • Prepare a working solution of PLC enzyme in Assay Buffer. The optimal concentration should be determined to ensure the reaction remains in the linear range.

    • Prepare serial dilutions of your this compound stock solution in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Set up blank, negative control, and inhibitor wells as described in the PLA2 assay protocol.

  • Add the PLC enzyme to the appropriate wells.

  • Pre-incubate the plate to allow for enzyme-inhibitor interaction.

  • Start the reaction by adding the substrate solution.

  • Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) or monitor kinetically.

  • Stop the reaction if necessary (method will depend on the specific assay kit).

  • Read the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for Contaminated this compound Stock Solution start Problem Observed: Cloudy Solution, Color Change, or Inconsistent Results check_visual Visually Inspect Solution start->check_visual is_precipitate Precipitate Visible? check_visual->is_precipitate is_growth Signs of Microbial Growth? is_precipitate->is_growth No warm_solution Gently warm the solution is_precipitate->warm_solution Yes is_color_change Is there a Color Change? is_growth->is_color_change No discard_solution Discard Solution. Prepare fresh, sterile stock. is_growth->discard_solution Yes degradation_suspected Degradation Suspected. Review storage conditions (light, temp, moisture). is_color_change->degradation_suspected Yes review_handling Review handling procedures for external contamination. is_color_change->review_handling No dissolves Does it redissolve? warm_solution->dissolves solubility_issue Solubility Issue. Consider lower concentration or different solvent. dissolves->solubility_issue Yes dissolves->degradation_suspected No review_sterility Review sterile technique and storage conditions. discard_solution->review_sterility

Caption: Troubleshooting workflow for identifying the cause of contamination in this compound stock solutions.

PLA2_Signaling_Pathway Simplified Phospholipase A2 (PLA2) Signaling Pathway and Inhibition stimulus Inflammatory Stimulus pla2 Phospholipase A2 (PLA2) stimulus->pla2 activates membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid lysophospholipid Lysophospholipid membrane->lysophospholipid pla2->membrane acts on choline_tosylate This compound choline_tosylate->pla2 inhibits prostaglandins Prostaglandins arachidonic_acid->prostaglandins leukotrienes Leukotrienes arachidonic_acid->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Inhibition of the PLA2 signaling pathway by this compound.

PLC_Signaling_Pathway Simplified Phospholipase C (PLC) Signaling Pathway and Inhibition receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc activates ligand Ligand ligand->receptor pip2 PIP2 plc->pip2 hydrolyzes choline_tosylate This compound choline_tosylate->plc inhibits ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ release from ER ip3->ca_release pkc Protein Kinase C (PKC) activation dag->pkc ca_release->pkc cellular_response Cellular Response pkc->cellular_response

Caption: Inhibition of the PLC signaling pathway by this compound.

Cell_Assay_Workflow General Workflow for a Cell-Based Inhibition Assay start Start seed_cells Seed cells in a multi-well plate start->seed_cells incubate1 Incubate cells (e.g., 24h) seed_cells->incubate1 add_inhibitor Add this compound (at various concentrations) incubate1->add_inhibitor incubate2 Incubate with inhibitor (pre-determined time) add_inhibitor->incubate2 add_stimulus Add stimulus to activate target pathway (e.g., PLA2/PLC agonist) incubate2->add_stimulus incubate3 Incubate for reaction (pre-determined time) add_stimulus->incubate3 measure_readout Measure readout (e.g., fluorescence, absorbance, cell viability) incubate3->measure_readout analyze_data Analyze data and determine IC₅₀ measure_readout->analyze_data end End analyze_data->end

Caption: A typical workflow for screening the inhibitory effects of this compound in a cell-based assay.

References

How to accurately determine the concentration of Choline tosylate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on accurately determining the concentration of Choline tosylate solutions.

Frequently Asked Questions (FAQs)

Q1: Which analytical methods are suitable for determining the concentration of this compound solutions?

A1: The concentration of this compound solutions can be accurately determined using several analytical techniques. The most common and recommended methods are High-Performance Liquid Chromatography (HPLC) with UV, Evaporative Light Scattering (ELSD), or Charged Aerosol (CAD) detection; UV-Vis Spectrophotometry; and Quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Q2: What is the principle behind UV-Vis spectrophotometric determination of this compound?

A2: UV-Vis spectrophotometry for this compound relies on the ultraviolet absorbance of the tosylate (p-toluenesulfonate) anion. The aromatic ring in the tosylate moiety exhibits strong absorbance at a specific wavelength, typically around 220 nm and 260-270 nm. By measuring the absorbance of a solution at this wavelength and comparing it to a calibration curve prepared with known standards, the concentration can be determined based on the Beer-Lambert law.

Q3: Why is HPLC a preferred method for this compound analysis?

A3: HPLC is a powerful technique because it separates this compound from potential impurities or degradation products before quantification. This ensures that the measurement is specific to the intact compound. Choline itself does not have a strong UV chromophore, so detection can be achieved by monitoring the UV absorbance of the tosylate counter-ion or by using more universal detectors like ELSD or CAD that respond to the non-volatile choline cation.

Q4: Can ¹H NMR be used for quantitative analysis of this compound?

A4: Yes, ¹H NMR is an excellent method for both structural confirmation and quantification of this compound. The concentration can be determined by integrating the area of a characteristic this compound signal (e.g., the trimethyl signal of the choline cation) and comparing it to the signal of a certified internal standard of known concentration. This method is highly accurate and does not require a specific this compound reference standard if a suitable internal standard is used.

Q5: How should I prepare my samples for analysis?

A5: Sample preparation depends on the chosen analytical method. For all methods, it is crucial to accurately weigh the this compound sample and dissolve it in a suitable solvent to a precise volume. For HPLC, the sample should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter to remove particulates. For UV-Vis, the sample should be diluted with a suitable solvent (e.g., methanol or water) to a concentration that falls within the linear range of the calibration curve. For ¹H NMR, the sample is dissolved in a deuterated solvent (e.g., D₂O) along with a known amount of an internal standard.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No peak or very small peak for this compound 1. Injection issue (air bubble in syringe, clogged injector).2. Incorrect mobile phase composition.3. Detector not turned on or not set to the correct wavelength.4. Sample degradation.1. Purge the injector and ensure the sample loop is completely filled.2. Prepare fresh mobile phase and ensure correct proportions.3. Check detector settings and lamp status.4. Prepare a fresh sample and standard.
Peak fronting or tailing 1. Column overload.2. Incompatible sample solvent.3. Column degradation or contamination.4. pH of the mobile phase is inappropriate for the analyte.1. Dilute the sample.2. Dissolve the sample in the mobile phase.3. Wash the column with a strong solvent or replace it.4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Drifting baseline 1. Column not equilibrated.2. Mobile phase composition changing (improper mixing or evaporation).3. Temperature fluctuations.4. Contaminated mobile phase or detector cell.1. Allow sufficient time for the column to equilibrate with the mobile phase.2. Prepare fresh mobile phase and keep the reservoir covered.3. Use a column oven to maintain a constant temperature.4. Flush the system and detector cell with a clean solvent.
Ghost peaks 1. Contamination in the sample, solvent, or HPLC system.2. Carryover from a previous injection.1. Use high-purity solvents and clean sample vials.2. Run blank injections with a strong solvent to clean the injector and column.
UV-Vis Spectrophotometry Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Absorbance reading is unstable or drifting 1. Lamp is not warmed up.2. Dirty or mismatched cuvettes.3. Air bubbles in the cuvette.1. Allow the instrument to warm up for at least 30 minutes.2. Clean cuvettes thoroughly and use a matched pair.3. Gently tap the cuvette to dislodge any air bubbles.
Non-linear calibration curve 1. Concentrations are outside the linear range of the Beer-Lambert law.2. Chemical interactions or sample degradation at high concentrations.1. Prepare a new set of standards within a narrower concentration range.2. Ensure the sample is stable in the chosen solvent.
High background absorbance 1. Contaminated solvent.2. Incorrect blank solution used.1. Use high-purity spectroscopic grade solvent.2. Ensure the blank solution is the same solvent used to dissolve the sample.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method quantifies this compound by detecting the UV absorbance of the tosylate anion.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with acetic acid) in a 20:80 (v/v) ratio.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm or 262 nm
Injection Volume 10 µL

4. Procedure:

  • Standard Stock Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a 1000 µg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh an appropriate amount of the this compound sample, dissolve it in the mobile phase to a known volume to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the blank (mobile phase), calibration standards, and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the tosylate peak against the concentration of the standards. Determine the concentration of the sample from the calibration curve using the peak area of the sample injection.

Method 2: UV-Vis Spectrophotometry

This is a simpler and faster method, suitable for pure this compound solutions without interfering substances.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (spectroscopic grade) or Deionized Water

2. Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched 1 cm quartz cuvettes

3. Procedure:

  • Wavelength Scan: Prepare a ~10 µg/mL solution of this compound in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which should be around 262 nm for the tosylate moiety.

  • Standard Stock Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a 250 µg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Prepare a solution of the this compound sample in methanol with an expected concentration within the calibration range.

  • Measurement: Set the spectrophotometer to the determined λmax. Use methanol as the blank to zero the instrument. Measure the absorbance of each calibration standard and the sample solution.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample solution from its absorbance using the linear regression equation of the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis start Weigh Choline Tosylate Sample dissolve Dissolve in Appropriate Solvent start->dissolve dilute Dilute to Known Volume dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter transfer Transfer to Cuvette dilute->transfer inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (262 nm) separate->detect quantify_hplc Quantify using Calibration Curve detect->quantify_hplc measure Measure Absorbance at λmax transfer->measure quantify_uv Quantify using Calibration Curve measure->quantify_uv

Figure 1. General experimental workflow for concentration determination.

troubleshooting_logic cluster_hplc HPLC Issues cluster_uv UV-Vis Issues cluster_sample Sample/Standard Issues start Inaccurate Concentration Result peak_shape Poor Peak Shape (Fronting/Tailing) start->peak_shape Check Chromatogram retention_time Retention Time Shift start->retention_time Check Chromatogram baseline Baseline Noise/Drift start->baseline Check Chromatogram linearity Non-Linear Calibration start->linearity Check Calibration absorbance Unstable Absorbance start->absorbance Check Readings weighing Weighing Error start->weighing Review Prep degradation Sample Degradation start->degradation Review Prep dilution Dilution Error start->dilution Review Prep

Figure 2. Logical diagram for troubleshooting inaccurate results.

Validation & Comparative

Choline Tosylate vs. Choline Chloride as Acetylcholine Precursors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating cholinergic pathways, the selection of an appropriate acetylcholine (ACh) precursor is a critical decision. Choline, an essential nutrient, is the direct precursor for the synthesis of ACh, a neurotransmitter vital for memory, learning, and muscle control.[1][2] This guide provides a detailed comparison of two choline salts, choline tosylate and choline chloride, as potential ACh precursors, with a focus on their performance, supporting experimental data, and methodologies for their evaluation.

Executive Summary

While both this compound and choline chloride can provide choline for acetylcholine synthesis, their applications and the available scientific literature differ significantly. Choline chloride is a well-recognized and commonly used source of choline in research and as a dietary supplement.[2][3] In contrast, data on this compound's efficacy and bioavailability as an ACh precursor in vivo is scarce; it is primarily utilized as a laboratory reagent.[4][5][] This guide will delve into the known properties of each compound, present available comparative data with other choline forms, and outline experimental protocols for their assessment.

Choline Chloride: A Widely Utilized Acetylcholine Precursor

Choline chloride is a quaternary ammonium salt and a direct source of the choline molecule.[7] It is frequently used in animal studies and is under investigation for clinical applications, such as for patients dependent on parenteral nutrition.[8]

Performance and Bioavailability

Oral administration of choline chloride leads to an increase in plasma choline levels, which in turn can elevate choline and phosphorylcholine concentrations in the brain.[9] One study demonstrated that a single oral dose of choline chloride in rats significantly increased striatal acetylcholine concentrations.[9] However, the bioavailability of choline from simple salts like choline chloride may be influenced by gut microbiota, which can metabolize it into trimethylamine (TMA). TMA is then converted in the liver to trimethylamine-N-oxide (TMAO), a metabolite that has been associated with an increased risk of cardiovascular disease.[10]

Studies comparing different forms of choline have shown that while water-soluble forms like choline chloride lead to a rapid increase in plasma choline, they also result in a significant increase in TMAO levels.[10][11] In contrast, choline derived from phosphatidylcholine (PC), a phospholipid found in sources like egg yolk, is absorbed more efficiently over time and produces significantly lower levels of TMAO.[12][13]

This compound: An Understudied Alternative

This compound, the salt of choline and p-toluenesulfonic acid, is also a source of the choline cation. However, its use as a dietary supplement or a direct precursor for enhancing acetylcholine synthesis in vivo is not well-documented in the scientific literature.

Performance and Bioavailability

There is a significant lack of published experimental data evaluating the bioavailability, efficacy in raising brain acetylcholine levels, and the metabolic fate (including TMAO formation) of this compound following oral administration. While it is described as a substrate for choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, this is primarily in the context of its use as a chemical intermediate in a laboratory setting.[] Some sources describe it as a nucleophilic compound used in research on inflammatory bowel disease and cancer due to its inhibitory effects on phospholipase A2 and phospholipase C, which is unrelated to its function as an acetylcholine precursor.[4][5]

Comparative Data: Choline Forms as Acetylcholine Precursors

Due to the limited data on this compound, the following table compares choline chloride with another well-studied form of choline, phosphatidylcholine, to provide a relevant performance context.

FeatureCholine ChloridePhosphatidylcholine (PC)This compound
Form Water-soluble saltLipid-soluble phospholipidWater-soluble salt
Primary Use as ACh Precursor Research, dietary supplementsDietary sources (e.g., egg yolk), supplementsPrimarily a laboratory reagent
Bioavailability Rapid initial absorptionSlower, more sustained absorptionNo available data
Effect on Plasma Choline Rapid increaseSlower, sustained increaseNo available data
TMAO Formation Significant increaseMinimal to no increaseNo available data
Supporting In Vivo Data Animal studies show increased brain AChHuman and animal studies show increased plasma cholineLimited to in vitro use as a ChAT substrate

Signaling Pathway and Experimental Workflow

To aid researchers in their study design, the following diagrams illustrate the acetylcholine synthesis pathway and a general experimental workflow for evaluating acetylcholine precursors.

Acetylcholine_Synthesis_Pathway cluster_blood_brain_barrier Blood-Brain Barrier cluster_presynaptic_terminal Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Blood Choline_in Choline Blood->Choline_in Transport across BBB Brain ACh_synthesis Choline Acetyltransferase (ChAT) Choline_in->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh Vesicle Synaptic Vesicle ACh->Vesicle ACh_release Release Vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Choline_cleft Choline AChE->Choline_cleft Acetate Acetate AChE->Acetate Choline_reuptake Choline Transporter Choline_reuptake->Choline_in Choline_cleft->Choline_reuptake Choline_Source Choline Chloride or This compound Choline_Source->Blood Oral Administration

Caption: Acetylcholine Synthesis and Metabolism Pathway.

Experimental_Workflow cluster_administration Compound Administration cluster_sample_collection Sample Collection cluster_analysis Biochemical and Functional Analysis cluster_data_analysis Data Analysis Administer Administer Choline Precursor (e.g., Choline Chloride) or Vehicle to Animal Models Collect_Blood Collect Blood Samples (Time Course) Administer->Collect_Blood Collect_Brain Collect Brain Tissue (e.g., Hippocampus, Cortex) Administer->Collect_Brain Behavioral_Tests Conduct Behavioral Tests (e.g., Morris Water Maze, Novel Object Recognition) Administer->Behavioral_Tests Measure_Choline Measure Plasma Choline and TMAO Levels (LC-MS/MS) Collect_Blood->Measure_Choline Measure_ACh Measure Brain Acetylcholine Levels (HPLC-ECD or Microdialysis) Collect_Brain->Measure_ACh Analyze Statistical Analysis of Biochemical and Behavioral Data Measure_Choline->Analyze Measure_ACh->Analyze Behavioral_Tests->Analyze

Caption: Experimental Workflow for Evaluating ACh Precursors.

Experimental Protocols

In Vivo Measurement of Acetylcholine Levels

A common method for measuring ACh levels in the brain of living animals is in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14][15][16]

Protocol Outline:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized animal. The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) solution, typically containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of ACh in the collected samples.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after the administration of the choline precursor.

  • ACh Quantification: The collected dialysate is injected into an HPLC-ECD system. ACh is separated on a reverse-phase column and then enzymatically converted to choline and hydrogen peroxide in a post-column reactor containing immobilized acetylcholinesterase and choline oxidase. The hydrogen peroxide is then detected by the electrochemical detector.

  • Data Analysis: The concentration of ACh in the dialysate is calculated by comparing the peak areas to a standard curve of known ACh concentrations.

In Vitro Measurement of Acetylcholine

For in vitro studies, cultured neuronal cells that synthesize and release acetylcholine (e.g., human neuroblastoma cell lines) can be used.[17]

Protocol Outline:

  • Cell Culture: Cholinergic neuronal cells are cultured to a desired confluency in appropriate media.

  • Incubation with Precursor: The cell culture medium is replaced with a medium containing the choline precursor (e.g., choline chloride) at various concentrations. A control group with no added precursor is also included.

  • Sample Collection: After a specified incubation period, both the culture medium (extracellular fraction) and the cells (intracellular fraction) are collected.

  • Sample Preparation: The cells are lysed to release intracellular ACh. Both extracellular and intracellular fractions may require purification or extraction steps to remove interfering substances.

  • ACh Quantification: ACh levels in the samples are quantified using methods such as HPLC-ECD, mass spectrometry, or commercially available colorimetric or fluorometric assay kits.

  • Data Normalization: ACh levels are typically normalized to the total protein content or cell number in each sample.

Conclusion

Based on the currently available scientific evidence, choline chloride is a well-established, though not without its metabolic considerations, precursor for acetylcholine synthesis for research purposes. Its effects on plasma choline and brain acetylcholine levels are documented, providing a basis for its use in studies on cholinergic function.

In contrast, there is a significant lack of data to support the use of this compound as an effective in vivo acetylcholine precursor for research or drug development. While it can serve as a source of choline and is a substrate for choline acetyltransferase in vitro, its bioavailability, metabolic fate, and efficacy in enhancing cholinergic neurotransmission in a living organism remain uninvestigated.

For researchers aiming to increase acetylcholine levels, it is also crucial to consider other forms of choline, such as phosphatidylcholine, which may offer better bioavailability and a more favorable metabolic profile with respect to TMAO production. Further research is warranted to directly compare the in vivo efficacy and safety of various choline salts, including this compound, as acetylcholine precursors.

References

A Comparative Analysis of Choline Tosylate and Choline Bitartrate for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate choline salt is a critical decision in the pursuit of cognitive enhancement therapeutics. This guide provides an objective comparison of Choline Tosylate and Choline Bitartrate, focusing on their efficacy in cognitive studies, supported by available experimental data.

Currently, a comprehensive body of research exists for choline bitartrate, while studies specifically investigating the cognitive effects of this compound are notably absent in the available scientific literature. This guide will therefore focus on the established data for choline bitartrate and highlight the current knowledge gap regarding this compound.

Choline Bitartrate: A Review of Cognitive Efficacy

Choline bitartrate is a widely used choline salt in dietary supplements and has been the subject of numerous cognitive studies.[1] It is a precursor to the neurotransmitter acetylcholine, which plays a crucial role in memory, learning, and other cognitive processes.[2]

Summary of Preclinical and Clinical Findings

Preclinical studies in animal models have demonstrated some positive outcomes. For instance, chronic administration of choline bitartrate in rats has been shown to significantly improve both cognitive and motor performance, accompanied by a reduction in oxidative stress and enhanced cholinergic neurotransmission.[3]

Clinical studies , however, present a more nuanced picture. While some research suggests potential benefits, particularly in elderly populations with cognitive impairment, other studies have failed to show significant acute cognitive enhancement in healthy young adults.[1][4][5][6][7][8][9] One study on patients with early Alzheimer-type dementia found significant improvement in auditory and visual word recognition with a 12 gm daily dose of choline bitartrate.[8] Conversely, multiple studies on healthy young adults found no significant improvement in working memory or declarative memory after acute supplementation with choline bitartrate.[4][5][6][7][9]

The bioavailability of choline can also be influenced by its source. Research indicates that choline from natural sources like egg yolk phospholipids is more efficiently absorbed than choline bitartrate.[10][11][12] A study comparing phosphatidylcholine from krill oil with choline bitartrate revealed that while plasma levels of free choline were comparable, the metabolic profiles, including levels of beneficial metabolites like betaine, were different.[13][14]

Quantitative Data from Cognitive Studies on Choline Bitartrate

Study PopulationDosageDurationCognitive DomainOutcomeReference
Healthy young adults2.0-2.5gAcuteVisuospatial working memory, declarative memory, verbal working memoryNo significant improvement[4][6]
Healthy adult ratsEquivalent to adequate intake5 weeksCognitive and locomotor performanceSignificant improvement[3]
Patients with early Alzheimer-type dementia8g, 12g, 16g/day2 weeks per doseAuditory and visual word recognitionSignificant improvement at 12g/day[8]

Experimental Protocols for Choline Bitartrate Studies

To provide a clearer understanding of the methodologies employed in assessing the cognitive effects of choline bitartrate, below are detailed experimental protocols from key studies.

Study on Healthy Young Adults (Lippelt et al., 2016)
  • Design: Double-blind, placebo-controlled, cross-over.

  • Participants: Healthy young students.

  • Intervention: Ingestion of 2.0-2.5g of choline bitartrate or a placebo.

  • Cognitive Tasks (performed ~60 minutes post-ingestion):

    • Experiment 1: Visuospatial working memory task.

    • Experiment 2: Declarative picture memorization task.

    • Experiment 3: Verbal working memory task, in addition to the tasks from experiments 1 and 2.

  • Outcome Measures: Performance accuracy and reaction times on the cognitive tasks.[4][6]

Study on Healthy Adult Rats (Tabassum et al., 2017)
  • Design: Controlled animal study.

  • Subjects: Healthy adult rats.

  • Intervention: Administration of choline bitartrate in drinking water at a dose equivalent to adequate intake for five weeks.

  • Behavioral Analysis:

    • Cognitive Performance: Novel object recognition test, passive avoidance test, Morris Water Maze test.

    • Locomotor Performance: Open field test, Kondziela's inverted screen test, beam walking test.

  • Biochemical Analysis (post-testing): Estimation of acetylcholine, redox profile, and monoamine levels in brain samples.[3]

Choline's Signaling Pathway in Cognitive Function

Choline exerts its effects on cognition primarily through its role as a precursor to acetylcholine and as a component of cell membranes. The following diagram illustrates the key signaling pathway.

Choline_Signaling_Pathway Choline Dietary Choline (e.g., Choline Bitartrate) PlasmaCholine Plasma Choline Choline->PlasmaCholine Absorption BrainCholine Brain Choline PlasmaCholine->BrainCholine Crosses BBB ChAT Choline Acetyltransferase (ChAT) BrainCholine->ChAT ACh Acetylcholine (ACh) BrainCholine->ACh PC Phosphatidylcholine BrainCholine->PC Synthesis AcetylCoA Acetyl-CoA AcetylCoA->ChAT AcetylCoA->ACh ChAT->ACh Synthesis Vesicle Synaptic Vesicle ACh->Vesicle Packaging SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release AChR Acetylcholine Receptors (Nicotinic & Muscarinic) SynapticCleft->AChR Binding AChE Acetylcholinesterase (AChE) SynapticCleft->AChE Degradation PostsynapticNeuron Postsynaptic Neuron AChR->PostsynapticNeuron Signal Transduction CognitiveFunction Enhanced Cognitive Function (Memory, Learning) PostsynapticNeuron->CognitiveFunction CholineRecycle Choline (reuptake) AChE->CholineRecycle CholineRecycle->BrainCholine CellMembrane Cell Membrane Integrity PC->CellMembrane

Caption: Cholinergic signaling pathway for cognitive function.

Experimental Workflow for a Cognitive Study

The following diagram outlines a typical workflow for a clinical trial investigating the effects of a choline supplement on cognitive function.

Experimental_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cognitive Tests, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Choline Supplement) Randomization->GroupA GroupB Group B (Placebo) Randomization->GroupB Intervention Intervention Period (Specified Duration and Dosage) GroupA->Intervention GroupB->Intervention FollowUp Follow-up Assessments (Cognitive Tests, Biomarkers) Intervention->FollowUp DataAnalysis Data Analysis (Statistical Comparison) FollowUp->DataAnalysis Results Results and Conclusion DataAnalysis->Results

Caption: A typical experimental workflow for a cognitive enhancement study.

Conclusion and Future Directions

The available evidence suggests that choline bitartrate may offer cognitive benefits in specific populations, such as the elderly with pre-existing cognitive decline. However, its efficacy as a cognitive enhancer in healthy young adults appears limited based on current research.

Crucially, there is a clear and significant gap in the scientific literature regarding the cognitive effects of this compound. To provide a comprehensive comparison, dedicated studies investigating the pharmacokinetics, bioavailability, and cognitive efficacy of this compound are imperative. Future research should also include direct, head-to-head comparative trials of different choline salts to elucidate their relative potencies and mechanisms of action. This will enable a more informed selection of choline compounds for the development of effective cognitive enhancement strategies.

References

A Comparative Guide to Choline Tosylate and Other Cholinergic Precursors in Alzheimer's Disease Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential therapeutic effects of Choline tosylate and other cholinergic precursors in the context of Alzheimer's disease (AD) animal models. Given the absence of direct preclinical studies on this compound for AD, this document serves as a validation framework. It extrapolates the likely effects of this compound based on its function as a choline donor and compares these expected outcomes with established experimental data from other cholinergic precursors, namely choline supplementation, Alpha-Glycerophosphocholine (alpha-GPC), and Citicoline (CDP-choline).

Introduction to Cholinergic Dysfunction in Alzheimer's Disease

Alzheimer's disease is characterized by progressive cognitive decline, largely attributed to the degeneration of cholinergic neurons in the basal forebrain.[1][2] This leads to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[1][3] The "cholinergic hypothesis" has been a cornerstone of AD research and has led to the development of cholinesterase inhibitors as a primary symptomatic treatment.[4] An alternative and complementary strategy is to enhance ACh synthesis by providing precursors like choline. This compound, as a salt of choline, is expected to act as a direct precursor for acetylcholine synthesis.[5][6]

Comparative Efficacy of Cholinergic Precursors

This section compares the reported effects of various cholinergic precursors on cognitive performance and key pathological markers in established animal models of Alzheimer's disease.

Cognitive Improvements

The primary goal of cholinergic therapies is to ameliorate the cognitive deficits associated with AD. The following table summarizes the effects of different cholinergic precursors on spatial and recognition memory in various AD mouse models.

Compound/InterventionAnimal ModelCognitive TestKey Findings
Choline Supplementation Tg2576 miceNovel Object Location (NOL)High choline diet improved spatial memory.[7]
APP/PS1 miceMorris Water Maze (MWM)Lifelong choline supplementation improved spatial memory.[8]
AppNL-G-F miceBarnes Maze, Contextual Fear ConditioningPerinatal choline supplementation prevented spatial learning deficits and improved fear memory.[9]
Alpha-GPC 3xTg-AD miceNovel Object Recognition (NOR)Chronic treatment rescued episodic-like memory deficits.[10]
Citicoline Rat model of chronic cerebral hypoperfusionEight-arm radial mazePreserved cognitive function.[11]
Neuropathological Endpoints

Beyond symptomatic relief, an ideal AD therapy would modify the underlying disease pathology. This includes reducing amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau.

Compound/InterventionAnimal ModelEffect on Amyloid-β (Aβ)Effect on Tau Pathology
Choline Supplementation APP/PS1 miceSignificantly reduced Aβ plaque load.[8][12]-
AppNL-G-F miceReduced Aβ42 deposition in the amygdala, cortex, and hippocampus.[9]-
Alpha-GPC 3xTg-AD miceReduced accumulation of amyloid deposits.[10]Not explicitly stated.
Citicoline -In vitro and animal models suggest neuroprotective effects that may counteract amyloid toxicity.[13]Not explicitly stated.

Signaling Pathways and Experimental Workflow

Cholinergic Signaling Pathway

The primary mechanism of action for cholinergic precursors is to increase the synthesis of acetylcholine. This enhanced cholinergic signaling is hypothesized to improve cognitive function and may also influence the processing of amyloid precursor protein (APP), potentially reducing the production of toxic Aβ peptides.[14]

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Choline_Tosylate This compound Choline Choline Choline_Tosylate->Choline Dissociation ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging via VAChT ACh_synapse ACh ACh_vesicle->ACh_synapse Release VAChT VAChT Choline_reuptake Choline ACh_synapse->Choline_reuptake Breakdown by AChE AChR Acetylcholine Receptors (nAChR, mAChR) ACh_synapse->AChR AChE Acetylcholinesterase (AChE) Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction Cognitive_Function Improved Cognitive Function Signal_Transduction->Cognitive_Function

Caption: Acetylcholine Synthesis and Signaling Pathway.

General Experimental Workflow for Preclinical Validation

The validation of a novel compound like this compound in an AD animal model follows a standardized workflow. This process begins with the selection of an appropriate animal model and proceeds through behavioral testing and post-mortem tissue analysis.

Experimental_Workflow cluster_behavior Cognitive and Behavioral Assessment cluster_analysis Pathological and Molecular Analysis Model_Selection 1. Animal Model Selection (e.g., APP/PS1, 3xTg-AD) Treatment_Administration 2. Treatment Administration (this compound vs. Vehicle Control) Model_Selection->Treatment_Administration Behavioral_Testing 3. Behavioral Testing Treatment_Administration->Behavioral_Testing Tissue_Collection 4. Brain Tissue Collection Behavioral_Testing->Tissue_Collection MWM Morris Water Maze (Spatial Memory) Behavioral_Testing->MWM NOR Novel Object Recognition (Recognition Memory) Behavioral_Testing->NOR Y_Maze Y-Maze (Working Memory) Behavioral_Testing->Y_Maze Biochemical_Analysis 5. Biochemical Analysis Tissue_Collection->Biochemical_Analysis Histological_Analysis 6. Histological Analysis Tissue_Collection->Histological_Analysis Data_Analysis 7. Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis ELISA_WB ELISA / Western Blot (Aβ levels, p-Tau) Biochemical_Analysis->ELISA_WB Histological_Analysis->Data_Analysis IHC Immunohistochemistry (Plaque load, Gliosis) Histological_Analysis->IHC

Caption: Preclinical Validation Workflow for AD Therapeutics.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

Animal Models and Treatment Administration
  • Animal Models: Commonly used transgenic mouse models that recapitulate aspects of AD pathology include APP/PS1, 3xTg-AD, and Tg2576 mice. These models overexpress human genes with mutations linked to familial AD, leading to the age-dependent development of amyloid plaques and cognitive deficits.

  • Choline Supplementation Protocol: Choline is typically administered through the diet. For example, a choline-supplemented diet may contain 5.0 g/kg choline chloride, compared to a control diet of 1.1 g/kg.[8] Treatment duration can vary from perinatal administration to lifelong supplementation.[8][9]

  • Alpha-GPC Administration Protocol: Alpha-GPC can be administered orally, dissolved in drinking water, at a daily dose of around 100 mg/kg.[10] Chronic treatment for several months is often employed to assess long-term effects.[10]

  • Citicoline Administration Protocol: Citicoline is often administered via intraperitoneal (IP) injection at doses around 500 mg/kg/day.[15][16]

Behavioral Assays
  • Morris Water Maze (MWM): This test assesses hippocampal-dependent spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).

  • Novel Object Recognition (NOR): This task evaluates recognition memory. Mice are first habituated to an arena with two identical objects. In a subsequent test phase, one object is replaced with a novel one. The amount of time spent exploring the novel object compared to the familiar one is a measure of recognition memory.[10]

  • Y-Maze: This maze, with three identical arms, is used to assess spatial working memory. Spontaneous alternation, the tendency of rodents to enter a less recently visited arm, is the primary measure.

Biochemical and Histological Analyses
  • ELISA and Western Blot: These techniques are used to quantify the levels of soluble and insoluble Aβ peptides (Aβ40 and Aβ42) and phosphorylated tau in brain homogenates.

  • Immunohistochemistry (IHC): Brain sections are stained with specific antibodies to visualize and quantify Aβ plaques, neurofibrillary tangles, and markers of neuroinflammation such as astrogliosis (GFAP) and microgliosis (Iba1).

Conclusion

The available preclinical data on cholinergic precursors like choline supplementation, alpha-GPC, and citicoline suggest a promising therapeutic strategy for Alzheimer's disease. These compounds have demonstrated the potential to improve cognitive function and, in some cases, reduce amyloid pathology in animal models. As a direct choline donor, this compound is hypothesized to exert similar beneficial effects.

This comparative guide provides a framework for the preclinical validation of this compound. Future studies should focus on direct, head-to-head comparisons with other cholinergic agents and established AD therapies in well-characterized animal models. A thorough investigation of its effects on both cognitive and neuropathological outcomes will be essential to determine its potential as a disease-modifying therapy for Alzheimer's disease.

References

Choline Tosylate Versus Other Choline Salts: A Comparative Analysis of Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Choline, an essential nutrient vital for numerous physiological functions, is available in various salt forms for supplementation and therapeutic applications. The choice of a specific choline salt can significantly influence its absorption, metabolism, and overall bioavailability. This guide provides a comparative analysis of the bioavailability of common choline salts, with a special focus on choline tosylate. While extensive data exists for salts like choline bitartrate and choline chloride, publicly available pharmacokinetic data for this compound as a nutritional supplement is notably absent. This document synthesizes the available evidence for the most common forms to aid in research and development decisions.

This compound: An Overview

This compound, or choline p-toluenesulfonate, is a salt of choline where the counter-ion is tosylate. It is described as a nucleophilic compound and has been utilized in research contexts as an inhibitor of phospholipase A2 and phospholipase C.[1][2] It has also been investigated for its potential to inhibit tumor growth in animal models by affecting the formation of diacylglycerol (DAG).[1][2] However, a thorough review of scientific literature reveals a lack of studies investigating its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), when used as a dietary source of choline. Consequently, direct quantitative comparisons of its bioavailability to other choline salts are not possible at this time.

Comparative Bioavailability of Common Choline Salts

The bioavailability of choline is determined by measuring its concentration in the plasma over time following administration. Key pharmacokinetic parameters include:

  • Cmax: The maximum plasma concentration achieved.

  • Tmax: The time taken to reach Cmax.

  • AUC (Area Under the Curve): The total exposure to choline over time.

Recent studies have compared several forms of choline, including water-soluble salts like choline chloride and choline bitartrate, and lipid-soluble forms like phosphatidylcholine (PC), often derived from sources like eggs or krill oil.

One prospective, randomized cross-over study in healthy adult men compared single 550 mg doses (choline equivalent) of choline chloride, choline bitartrate, alpha-glycerophosphocholine (α-GPC), and egg-PC.[3][4] The results indicated that while all supplements rapidly increased plasma choline and betaine levels, there was no significant difference in the overall exposure (AUC) to choline among the different forms.[3][4] However, the time to reach peak concentration was latest for the lipid-soluble egg-PC, at approximately 3 hours.[3][4]

Another study comparing phosphatidylcholine (from krill oil) with choline bitartrate found that while the overall exposure (AUC) and maximum concentration (Cmax) of free choline were comparable, the Tmax was significantly longer for the phosphatidylcholine form.[5]

A significant point of differentiation among choline salts is their propensity to be metabolized by gut microbiota into trimethylamine (TMA), which is then converted in the liver to trimethylamine N-oxide (TMAO). Elevated TMAO levels have been associated with an increased risk of cardiovascular disease. Studies have shown that water-soluble choline salts, such as choline bitartrate and choline chloride, lead to a rapid and significantly higher increase in plasma TMAO compared to lipid-soluble forms like phosphatidylcholine.[5][6]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic data for free choline from a comparative study. Due to the lack of available data for this compound and choline citrate, they are not included in this quantitative comparison.

Choline Salt/FormCmax (μmol/L)Tmax (hours)AUC (μmol/L·h)Notes
Choline Bitartrate Comparable to PC~1.5 - 2Comparable to PCResults in significantly higher TMAO production compared to PC.[5]
Phosphatidylcholine (PC) Comparable to Bitartrate~3 - 6Comparable to BitartrateSignificantly lower TMAO production. Delayed peak concentration.[3][5]
Choline Chloride Not explicitly statedNot explicitly statedNo significant difference from other formsRapidly increases TMAO, similar to choline bitartrate.[3][4]
Choline Citrate No quantitative data availableNo quantitative data availableNo quantitative data availableOften considered to be more bioavailable than choline bitartrate, though quantitative studies are lacking.
This compound No data availableNo data availableNo data availableNo published pharmacokinetic studies as a choline supplement.

Table 1: Comparative Pharmacokinetic Parameters of Different Choline Forms. Data synthesized from multiple sources. Absolute values can vary between studies based on dosage and analytical methods.

Experimental Protocols

The following is a representative methodology for a human clinical trial designed to assess the bioavailability of different choline salts, based on protocols from published studies.[3][4][5]

Objective: To compare the single-dose pharmacokinetics of different choline salts (e.g., this compound, Choline Chloride, Choline Bitartrate) in healthy adult volunteers.

Study Design:

  • A randomized, double-blind, crossover design.

  • A minimum of a 1-week washout period between each study arm.

Participants:

  • Healthy adult male and female volunteers (e.g., 18-50 years of age).

  • Exclusion criteria: history of cardiovascular, renal, or liver disease; use of antibiotics within the last month; pregnancy or lactation; use of choline-containing supplements.

Intervention:

  • Participants receive a single oral dose of each choline salt, standardized to an equivalent amount of choline cation (e.g., 550 mg).

  • The investigational products are administered after an overnight fast.

Blood Sampling:

  • Venous blood samples are collected in EDTA-containing tubes at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[5]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of choline and its key metabolites (betaine, dimethylglycine (DMG), and TMAO) are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf) are calculated for choline and its metabolites for each participant and for each choline salt using non-compartmental analysis.

  • Statistical analysis (e.g., ANOVA) is used to compare the parameters between the different choline salt groups.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for a choline bioavailability study and the major metabolic pathways of choline.

G cluster_prep Preparation Phase cluster_intervention Intervention Phase (Crossover Design) cluster_analysis Analysis Phase p1 Participant Screening & Recruitment p2 Informed Consent p1->p2 p3 Randomization into Groups p2->p3 i1 Overnight Fast p3->i1 i2 Administer Choline Salt A i1->i2 i3 Serial Blood Sampling (0-24h) i2->i3 i4 Washout Period (≥ 1 week) i3->i4 i5 Administer Choline Salt B i4->i5 i6 Serial Blood Sampling (0-24h) i5->i6 a1 Plasma Separation & Storage (-80°C) i6->a1 a2 LC-MS/MS Analysis (Choline, Betaine, TMAO) a1->a2 a3 Pharmacokinetic Modeling (Cmax, Tmax, AUC) a2->a3 a4 Statistical Comparison a3->a4 end end a4->end Final Report

Caption: Experimental workflow for a comparative choline bioavailability study.

G cluster_gut Gut Lumen cluster_liver Liver / Tissues choline Dietary Choline (e.g., Choline Salts, PC) gut_microbiota Gut Microbiota choline->gut_microbiota abs_choline Absorbed Choline choline->abs_choline Direct Absorption tma Trimethylamine (TMA) gut_microbiota->tma metabolism tma_liver TMA (to liver) tma->tma_liver betaine Betaine abs_choline->betaine Oxidation phospho Phosphorylation Pathway abs_choline->phospho acetyl Acetylation Pathway abs_choline->acetyl tmao TMAO methyl Methyl Group Donor (via Betaine) betaine->methyl pc Phosphatidylcholine (Cell Membranes) phospho->pc ach Acetylcholine (Neurotransmitter) acetyl->ach tma_liver->tmao Liver FMO3 Enzyme

Caption: Major metabolic pathways of dietary choline.

References

Cross-Validation of HPLC and Titration Methods for Choline Tosylate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate determination of purity is a critical aspect of quality control for active pharmaceutical ingredients (APIs) such as Choline tosylate. High-Performance Liquid Chromatography (HPLC) and titration are two common analytical techniques employed for this purpose. HPLC offers high specificity and the ability to detect and quantify impurities, while titration provides a direct and often highly precise measurement of the total base content. This guide presents a comparative overview of these two methods for the purity analysis of this compound, including proposed experimental protocols and expected performance characteristics. It is important to note that the following methods are proposed based on established analytical principles for similar compounds and would require full validation for this compound according to ICH guidelines.

Methodology

High-Performance Liquid Chromatography (HPLC) Method for Purity

HPLC is a powerful separation technique that can resolve the main component, this compound, from its potential impurities. For a quaternary ammonium compound like choline, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable approach, often providing good retention and peak shape.

Proposed HPLC Protocol

ParameterCondition
Column ZIC®-pHILIC (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 20 mM Ammonium acetate in WaterB: Acetonitrile
Gradient Isocratic
Composition 60% Acetonitrile (B) / 40% Ammonium Acetate (A)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Sample Preparation Accurately weigh about 25 mg of this compound and dissolve in 25 mL of a 70:30 (v/v) acetonitrile/water mixture to obtain a concentration of approximately 1 mg/mL.
Non-Aqueous Potentiometric Titration for Assay

Non-aqueous titration is a standard method for the assay of basic substances, particularly salts of amines, that are weakly basic in an aqueous medium. In a non-aqueous solvent like glacial acetic acid, the basicity of the choline is enhanced, allowing for its accurate titration with a strong acid like perchloric acid.

Proposed Titration Protocol

ParameterSpecification
Titrant 0.1 N Perchloric acid in glacial acetic acid
Solvent Glacial acetic acid
Indicator Electrode Glass electrode
Reference Electrode Calomel or Silver/Silver Chloride electrode with a non-aqueous electrolyte
Endpoint Determination Potentiometric (determination of the inflection point of the titration curve)
Sample Preparation Accurately weigh about 200 mg of this compound and dissolve in 50 mL of glacial acetic acid.
Procedure Titrate the sample solution with 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume. The endpoint is determined from the point of maximum inflection in the titration curve. Perform a blank titration to correct for any titratable species in the solvent.

Data Presentation: Comparative Performance

The following table summarizes the expected performance characteristics for the proposed HPLC and titration methods for the analysis of this compound, based on typical validation data for similar analytical procedures.[1][2][3][4][5][6][7][8]

Validation Parameter HPLC Method (Purity) Titration Method (Assay)
Specificity High. Can separate and quantify individual impurities.Moderate. Titrates total basic content; not specific for the active ingredient if basic impurities are present.
Accuracy (% Recovery) Typically 98.0% - 102.0%Typically 99.0% - 101.0%
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability: ≤ 0.5%Intermediate Precision: ≤ 1.0%
Linearity (r²) ≥ 0.999≥ 0.999 (over a defined range of sample weights)
Range Typically 50% to 150% of the nominal concentrationTypically 80% to 120% of the nominal sample weight
Limit of Quantitation (LOQ) Low (µg/mL level), suitable for impurity quantification.Not applicable for impurity determination.
Robustness Should be evaluated by varying parameters like mobile phase composition, pH, and flow rate.Should be evaluated by varying solvent volume and temperature.
Typical Analysis Time 10-20 minutes per sample5-10 minutes per sample

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and titration methods for determining the purity and assay of this compound.

G Cross-Validation Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison A This compound Bulk Sample B Prepare Stock Solution (e.g., 1 mg/mL) A->B C HPLC Purity Analysis B->C Dilute for HPLC D Titration Assay B->D Aliquot for Titration E HPLC Results: - Purity (% Area) - Impurity Profile C->E F Titration Results: - Assay (% w/w) D->F G Compare Results E->G F->G H Cross-Validation Report: - Method Equivalence - Statistical Analysis G->H

Caption: Workflow for cross-validating HPLC and titration methods.

Conclusion

Both HPLC and non-aqueous titration are valuable methods for the quality control of this compound. The choice of method depends on the specific analytical need.

  • HPLC is indispensable for purity determination due to its high specificity and ability to separate and quantify individual impurities. This is crucial for understanding the degradation profile and ensuring the safety of the API.

  • Non-aqueous titration is a robust, precise, and cost-effective method for assay determination , providing a measure of the total substance. It is often used for batch release testing where the impurity profile is already well-characterized.

A comprehensive quality control strategy for this compound would ideally involve the use of both methods. HPLC would be used for the full characterization of the purity and impurity profile during method development and for stability studies. Titration could then be employed as a rapid and accurate method for routine assay testing. Cross-validation of these two methods, as outlined in the workflow, ensures the consistency and reliability of the analytical data, leading to a higher level of confidence in the quality of the final product.

References

A Comparative Analysis of Choline Tosylate and Alpha-GPC on Neuronal Cell Health

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing cognitive function and neuronal health, various choline prodrugs have been developed to enhance the bioavailability of choline in the brain. Among these, Alpha-Glycerophosphocholine (Alpha-GPC) is a well-researched compound. This guide provides a comparative overview of Alpha-GPC and a less-studied choline salt, Choline Tosylate, focusing on their potential impacts on neuronal cell health. While extensive experimental data is available for Alpha-GPC, research on the specific neuronal effects of this compound is limited. This comparison is based on the available evidence and the known biochemical properties of each compound.

I. Overview of Choline Prodrugs

Choline is an essential nutrient vital for the synthesis of the neurotransmitter acetylcholine and for maintaining the structural integrity of cell membranes through its role in phospholipid synthesis. The blood-brain barrier, however, restricts the simple diffusion of choline. Choline prodrugs are designed to increase systemic choline levels and facilitate its transport into the central nervous system.

  • Alpha-GPC (L-alpha-glycerylphosphorylcholine) is a natural choline compound found in the brain. It is a precursor to both acetylcholine and phospholipids.[1][]

  • This compound (Choline p-Toluenesulfonate) is a salt of choline with p-toluenesulfonic acid. It is recognized as a substrate for choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis.

II. Comparative Data on Neuronal Cell Health

The following tables summarize the available experimental data for Alpha-GPC and provide a theoretical framework for the expected effects of this compound based on its chemical nature. It is crucial to note the absence of direct experimental studies on this compound's effects on neuronal cell health in the public domain.

Table 1: Effects on Neuronal Cell Viability and Neuroprotection

ParameterAlpha-GPCThis compound
Cell Viability Studies have shown that Alpha-GPC can protect against neuronal cell death induced by various stressors.[3] For example, it has been shown to reduce neuronal damage in models of epilepsy.[3]No direct studies on neuronal cell viability are currently available. As a source of choline, it is hypothesized to support cell membrane integrity.
Neuroprotection Alpha-GPC has demonstrated neuroprotective effects in preclinical models of cerebrovascular disease and against scopolamine-induced amnesia.[4] It may also reduce blood-brain barrier disruption.[4]No direct experimental data on neuroprotection is available. Its potential neuroprotective effects would likely stem from providing choline for membrane phospholipid synthesis.
Mechanism Neuroprotection is thought to be mediated by increased acetylcholine levels, which can activate nicotinic acetylcholine receptors and the PI3K pathway, conferring protection against glutamate-induced neurotoxicity.[5]The tosylate anion is a leaving group in organic synthesis and its direct biological effects on neuronal cells are not well-documented. Any neuroprotective effect would be primarily attributed to the choline moiety.

Table 2: Effects on Acetylcholine Production and Cholinergic Function

ParameterAlpha-GPCThis compound
Acetylcholine (ACh) Production Preclinical studies have consistently shown that Alpha-GPC increases acetylcholine release and levels in the brain.[6]This compound is a substrate for choline acetyltransferase (ChAT). Therefore, it is expected to directly contribute to the synthesis of acetylcholine. However, kinetic data on its efficiency as a substrate compared to other choline sources is not available.
Cholinergic Neurotransmission By increasing ACh levels, Alpha-GPC enhances cholinergic transmission, which is crucial for cognitive functions like learning and memory.[1][6]As a direct precursor for ACh synthesis, this compound is expected to support cholinergic neurotransmission. The extent of this support would depend on its uptake into cholinergic neurons and its affinity for ChAT.
Bioavailability Alpha-GPC is known to be highly bioavailable and readily crosses the blood-brain barrier.[7][8]The bioavailability and blood-brain barrier permeability of this compound have not been extensively studied. The tosylate salt form may influence its absorption and distribution.

III. Signaling Pathways and Mechanisms of Action

Alpha-GPC Signaling Pathway

Alpha-GPC enhances cholinergic signaling and promotes neuroprotection through multiple pathways. Upon crossing the blood-brain barrier, it is metabolized to provide choline for acetylcholine synthesis and glycerophosphate for phospholipid synthesis. The increased acetylcholine can then activate postsynaptic nicotinic and muscarinic receptors, leading to downstream signaling cascades that support neuronal health and cognitive function.

Alpha_GPC_Pathway Alpha-GPC Alpha-GPC Blood-Brain Barrier Blood-Brain Barrier Alpha-GPC->Blood-Brain Barrier Choline Choline Blood-Brain Barrier->Choline Glycerophosphate Glycerophosphate Blood-Brain Barrier->Glycerophosphate Phospholipids Phospholipids Glycerophosphate->Phospholipids Acetyl-CoA Acetyl-CoA Acetylcholine (ACh) Acetylcholine (ACh) Cholinergic Receptors Cholinergic Receptors Acetylcholine (ACh)->Cholinergic Receptors Neuronal Membrane Integrity Neuronal Membrane Integrity Phospholipids->Neuronal Membrane Integrity Downstream Signaling (e.g., PI3K) Downstream Signaling (e.g., PI3K) Cholinergic Receptors->Downstream Signaling (e.g., PI3K) Neuroprotection & Cognitive Enhancement Neuroprotection & Cognitive Enhancement Downstream Signaling (e.g., PI3K)->Neuroprotection & Cognitive Enhancement CholineAcetyl-CoA CholineAcetyl-CoA CholineAcetyl-CoA->Acetylcholine (ACh) ChAT

Caption: Proposed signaling pathway of Alpha-GPC in neuronal cells.
This compound Proposed Mechanism of Action

As a direct choline donor, this compound's primary proposed mechanism is to serve as a substrate for choline acetyltransferase (ChAT) to synthesize acetylcholine. Its effect on neuronal health would be contingent on its ability to be transported into the neuron and the subsequent increase in acetylcholine levels.

Choline_Tosylate_Pathway This compound This compound Choline Transporter Choline Transporter This compound->Choline Transporter Intracellular Choline Intracellular Choline Choline Transporter->Intracellular Choline Acetyl-CoA Acetyl-CoA Acetylcholine (ACh) Acetylcholine (ACh) Cholinergic Neurotransmission Cholinergic Neurotransmission Acetylcholine (ACh)->Cholinergic Neurotransmission Intracellular CholineAcetyl-CoA Intracellular CholineAcetyl-CoA Intracellular CholineAcetyl-CoA->Acetylcholine (ACh) ChAT

Caption: Theoretical mechanism of this compound as an acetylcholine precursor.

IV. Experimental Protocols

Detailed experimental protocols are crucial for the objective comparison of these two compounds. Due to the lack of specific studies on this compound, the following protocols are provided for key experiments typically used to assess the effects of compounds like Alpha-GPC on neuronal cell health. These protocols could be adapted for future studies on this compound.

Neuronal Cell Viability Assay (MTT Assay)
  • Objective: To assess the effect of the compound on the viability of neuronal cells.

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Alpha-GPC or this compound (e.g., 1 µM, 10 µM, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., sterile water or PBS) should be included.

    • To assess neuroprotective effects, pre-treat cells with the compound for 1-2 hours before inducing toxicity with an agent like hydrogen peroxide (H₂O₂) or beta-amyloid peptides.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Acetylcholine Release Assay (Amplex Red Assay)
  • Objective: To quantify the amount of acetylcholine released from neuronal cells following treatment.

  • Cell Line: Differentiated PC12 cells or primary cholinergic neurons.

  • Methodology:

    • Culture cells in appropriate medium. For differentiation of PC12 cells, treat with Nerve Growth Factor (NGF).

    • Treat cells with Alpha-GPC or this compound for a specified period.

    • Stimulate acetylcholine release by depolarizing the cells with a high concentration of potassium chloride (KCl).

    • Collect the supernatant.

    • Use a commercial Amplex Red Acetylcholine/Acetylcholinesterase Assay Kit to measure the concentration of acetylcholine in the supernatant according to the manufacturer's instructions. This assay involves the enzymatic conversion of acetylcholine to choline, which then reacts with Amplex Red reagent to produce a fluorescent product.

    • Measure fluorescence with a fluorescence microplate reader.

V. Conclusion and Future Directions

Alpha-GPC is a well-characterized choline prodrug with demonstrated benefits for neuronal health, including neuroprotection and enhancement of acetylcholine synthesis.[3][6] Its ability to cross the blood-brain barrier and its dual role in providing precursors for both neurotransmitters and phospholipids make it a compound of significant interest for cognitive enhancement and neurodegenerative disease research.[7][8]

In contrast, this compound remains a largely uncharacterized compound in the context of neuronal health. While its role as a ChAT substrate suggests it could be a direct and efficient precursor for acetylcholine synthesis, this is yet to be confirmed by experimental data. There is a clear need for in vitro and in vivo studies to elucidate the bioavailability, blood-brain barrier permeability, and specific effects of this compound on neuronal viability, neuroprotection, and cholinergic function.

Future research should focus on:

  • Direct comparative studies of this compound and Alpha-GPC in standardized neuronal cell culture models.

  • Pharmacokinetic and pharmacodynamic studies of this compound to determine its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to penetrate the central nervous system.

  • In vivo studies in animal models of cognitive impairment to assess the efficacy of this compound in improving learning and memory.

Such research will be invaluable for the scientific and drug development communities to fully understand the potential of this compound as a therapeutic agent for neurological disorders.

References

Assessing the In Vivo Stability of Choline Tosylate Versus Choline Iodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo stability of choline tosylate and choline iodide. Due to the limited availability of direct comparative studies, this document synthesizes information on the in vivo behavior of the choline cation, derived from studies on other choline salts, and discusses the potential influence of the tosylate and iodide counter-ions based on their known properties.

Introduction

Choline is an essential nutrient crucial for numerous physiological functions, including neurotransmission, cell membrane signaling, and lipid metabolism. In pharmaceutical and research settings, choline is often delivered as a salt. The choice of the counter-ion can significantly influence the physicochemical properties of the choline salt, which in turn may affect its in vivo stability, bioavailability, and pharmacokinetic profile. This guide focuses on two such salts: this compound and choline iodide.

In Vivo Fate of the Choline Cation

Upon oral administration, water-soluble choline salts like this compound and choline iodide are expected to dissociate in the gastrointestinal tract, releasing the choline cation and the respective counter-ion. The absorption and subsequent metabolism are then primarily governed by the behavior of the choline cation.

Choline is absorbed from the small intestine via transporter proteins.[1] It has a very short initial half-life in plasma, estimated to be less than one minute, due to rapid uptake by tissues, particularly the liver and kidneys.[2] Once in circulation and within cells, choline participates in several key metabolic pathways:

  • Acetylcholine Synthesis: Choline is a direct precursor for the neurotransmitter acetylcholine.

  • Phospholipid Synthesis: It is a critical component of major membrane phospholipids, such as phosphatidylcholine and sphingomyelin.

  • Betaine Synthesis: Choline can be oxidized to form betaine, which serves as an important methyl donor in the methionine cycle.

A portion of ingested choline is also metabolized by gut bacteria to produce trimethylamine (TMA), which is then absorbed and converted in the liver to trimethylamine-N-oxide (TMAO).[3]

Comparative Pharmacokinetics (Based on Proxy Choline Salts)

To provide a quantitative perspective on the in vivo behavior of the choline cation, the following table summarizes pharmacokinetic data from a study on healthy volunteers who received a single oral dose of choline bitartrate.[4] This data can be considered a reasonable proxy for the expected pharmacokinetics of the choline cation from other water-soluble salts.

Table 1: Pharmacokinetic Parameters of Plasma Choline and Metabolites after Oral Administration of Choline Bitartrate (620 mg Choline Dose) [4]

ParameterCholineBetaineTMAO
Cmax (µmol/L) 14.5 ± 2.536.3 ± 6.089.7 ± 34.6
Tmax (h) 2.0 (1.0 - 4.0)4.0 (2.0 - 8.0)4.0 (2.0 - 12.0)
AUC0–24h (µmol/L*h) 196.8 ± 36.4647.9 ± 103.51150.1 ± 495.7

Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax.

Potential Influence of Counter-Ions on In Vivo Stability

The in vivo stability of a choline salt is not only dependent on the metabolism of the choline cation but can also be influenced by the properties and fate of its counter-ion.

This compound:

The tosylate (p-toluenesulfonate) anion is a large, organic anion. It is known in organic chemistry as a good leaving group, which might suggest potential reactivity.[5] In vivo, p-toluenesulfonic acid can be metabolized by certain microorganisms through sidechain oxidation and desulfonation.[6] Studies on the related compound, para-toluene-sulfonamide, in rats have shown that it can be metabolized by cytochrome P450 enzymes.[7][8] While specific data on the in vivo fate of the tosylate anion from this compound is lacking, its potential for metabolism should be considered. This metabolic susceptibility could, in theory, influence the local environment for choline absorption or have systemic effects, although this is speculative without direct experimental evidence.

Choline Iodide:

The iodide anion is a small, inorganic anion. When ingested, iodide is readily absorbed from the gastrointestinal tract.[9] Its primary fate in the body is uptake by the thyroid gland, where it is essential for the synthesis of thyroid hormones.[9][10] Excess iodide is primarily excreted in the urine.[11] The transport of iodide into thyroid cells is an active process mediated by the sodium-iodide symporter (NIS).[9] While iodide itself is a critical micronutrient, high concentrations can have pharmacological effects, including inhibition of thyroid hormone synthesis (Wolff-Chaikoff effect). The rapid absorption and specific uptake mechanism of iodide might lead to a different local concentration profile in the gut compared to the larger, organic tosylate anion, which could potentially have a minor influence on choline absorption kinetics. However, at typical doses for choline supplementation, a significant impact on systemic iodide levels is not expected.

Experimental Protocols

1. In Vivo Pharmacokinetic Study of a Choline Salt

  • Objective: To determine the plasma concentration-time profile of choline and its major metabolites (betaine, TMAO) following oral administration of a choline salt.

  • Subjects: Healthy adult volunteers.

  • Procedure:

    • Subjects fast overnight before administration of a single oral dose of the choline salt.

    • Serial blood samples are collected at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).[4]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Plasma concentrations of choline, betaine, and TMAO are quantified using a validated LC-MS/MS method.[12][13]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

2. Quantification of Choline and its Metabolites by LC-MS/MS

  • Principle: This method utilizes liquid chromatography to separate choline and its metabolites, followed by tandem mass spectrometry for sensitive and specific quantification using stable isotope-labeled internal standards.[13]

  • Sample Preparation:

    • Plasma samples are deproteinized, typically by protein precipitation with a solvent like methanol or acetonitrile.

    • The supernatant is collected, dried, and reconstituted in a suitable solvent for injection.[14]

  • LC-MS/MS Analysis:

    • Chromatographic separation is achieved on a suitable column (e.g., HILIC).

    • Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and its internal standard.[13]

  • Quantification: Analyte concentrations are determined by comparing the peak area ratios of the analyte to its internal standard against a calibration curve prepared with known concentrations of standards.[12]

Visualizations

Choline_Metabolism Dietary_Choline Dietary Choline (e.g., this compound/Iodide) Choline_Pool Systemic Choline Pool Dietary_Choline->Choline_Pool Absorption Gut_Microbiota Gut Microbiota Dietary_Choline->Gut_Microbiota Metabolism Acetylcholine Acetylcholine Choline_Pool->Acetylcholine Synthesis Phospholipids Membrane Phospholipids (Phosphatidylcholine, Sphingomyelin) Choline_Pool->Phospholipids Synthesis Betaine Betaine Choline_Pool->Betaine Oxidation TMA Trimethylamine (TMA) Gut_Microbiota->TMA Liver Liver TMA->Liver Absorption TMAO Trimethylamine-N-Oxide (TMAO) Liver->TMAO Oxidation

Caption: Major metabolic pathways of dietary choline.

PK_Workflow Start Start: Healthy Volunteers Dosing Oral Administration of Choline Salt Start->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Quantification of Choline and Metabolites Processing->Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->Data_Analysis End End: Pharmacokinetic Profile Data_Analysis->End

Caption: Experimental workflow for a human pharmacokinetic study of a choline salt.

Conclusion

  • Both salts are expected to readily dissociate in the gastrointestinal tract, making the in vivo behavior of the choline cation the primary determinant of their pharmacokinetic profile.

  • The pharmacokinetic data from studies on choline bitartrate and choline chloride can serve as a useful, albeit indirect, reference for what to expect from the choline moiety of this compound and choline iodide.

  • The tosylate anion has the potential to be metabolized, which could theoretically introduce more biological variability compared to the iodide anion, which follows a well-defined physiological pathway of thyroid uptake and renal excretion.

  • The greater size and organic nature of the tosylate anion compared to the iodide anion might lead to minor differences in dissolution and absorption rates, but this is unlikely to have a major impact on the overall bioavailability of choline.

For researchers and drug development professionals, the choice between this compound and choline iodide may ultimately depend on factors beyond in vivo stability, such as manufacturing considerations, purity, and the specific requirements of the intended application. Direct comparative in vivo studies are warranted to provide a more definitive answer regarding the relative stability and pharmacokinetic profiles of these two choline salts.

References

A Head-to-Head Comparison of Choline Tosylate and Citicoline for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective agents, both Choline tosylate and citicoline have emerged as compounds of interest. While citicoline has been extensively studied for its role in neuronal protection and recovery, this compound is a lesser-known compound with a distinct proposed mechanism of action. This guide provides an objective, data-driven comparison of their neuroprotective profiles, summarizing available experimental data, detailing methodologies, and visualizing key pathways to aid researchers in their evaluation of these two compounds.

At a Glance: this compound vs. Citicoline

FeatureThis compoundCiticoline (CDP-Choline)
Primary Proposed Mechanism Inhibition of phospholipase A2 (PLA2) and phospholipase C (PLC)[1].Precursor for phosphatidylcholine synthesis, membrane stabilization, anti-apoptotic effects[2][3].
Key Downstream Effects Reduction of inflammatory mediators and diacylglycerol (DAG) formation[1].Increased acetylcholine synthesis, reduced glutamate excitotoxicity, decreased oxidative stress[2][3][4].
Preclinical Evidence Limited publicly available data specific to neuroprotection.Extensive evidence in models of stroke, TBI, and neurodegenerative diseases[5][6][7].
Clinical Evidence No major clinical trials for neuroprotection identified.Numerous clinical trials, particularly in stroke and TBI, with some mixed results[5][6][8][9].

Mechanisms of Neuroprotection

The neuroprotective strategies of this compound and citicoline diverge at their primary molecular targets, leading to distinct downstream effects.

This compound: Targeting Membrane Lipid Metabolism

This compound is identified as an inhibitor of phospholipase A2 (PLA2) and phospholipase C (PLC)[1]. These enzymes play critical roles in the breakdown of membrane phospholipids. Their inhibition by this compound suggests a neuroprotective mechanism centered on preserving cell membrane integrity and mitigating the downstream consequences of lipid breakdown, such as the production of inflammatory mediators[1].

cluster_membrane Cell Membrane cluster_enzymes cluster_products cluster_effects PL Phospholipids PLA2 Phospholipase A2 PLC Phospholipase C Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces DAG Diacylglycerol PLC->DAG produces Inflammation Inflammation Arachidonic_Acid->Inflammation Cell_Signaling Altered Signaling DAG->Cell_Signaling Choline_Tosylate This compound Choline_Tosylate->PLA2 inhibits Choline_Tosylate->PLC inhibits

This compound's Proposed Mechanism of Action.

Citicoline: A Multifaceted Neuroprotectant

Citicoline, or CDP-Choline, is a naturally occurring intermediate in the synthesis of phosphatidylcholine, a primary component of neuronal cell membranes[2][3]. Its neuroprotective effects are multifaceted. By providing choline and cytidine, it supports the synthesis and repair of neuronal membranes. Furthermore, it has been shown to attenuate the activation of caspases, key enzymes in the apoptotic cascade, and reduce the release of glutamate, a major excitatory neurotransmitter that can be toxic in excess[2][4].

cluster_synthesis cluster_membrane cluster_apoptosis cluster_excitotoxicity Citicoline Citicoline Phosphatidylcholine Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine promotes Apoptosis Apoptosis Citicoline->Apoptosis inhibits Glutamate_Release Glutamate Release Citicoline->Glutamate_Release reduces Membrane_Integrity Membrane Integrity Phosphatidylcholine->Membrane_Integrity enhances

Citicoline's Multifaceted Neuroprotective Pathways.

Quantitative Experimental Data

Table 1: In Vitro Neuroprotection with Citicoline

Experimental ModelInjury/ToxinKey Outcome MeasureResult with CiticolineReference
Primary Retinal CulturesGlutamate-induced excitotoxicityApoptotic nuclei (TUNEL assay)Significant reduction in apoptosis[7]
Primary Retinal CulturesHigh Glucose (HG)-induced neurotoxicityApoptotic nuclei (TUNEL assay)Counteracted neuronal cell damage[7]
Neuronal CulturesHypocapnic conditionsNeuronal protectionDemonstrated protective effects[5]

Table 2: In Vivo Neuroprotection with Citicoline

Animal ModelInjury ModelDosageKey Outcome MeasureResult with CiticolineReference
RatsTemporary Focal Ischemia250 mg/kg IPInfarct Volume52% reduction (in combination with MK-801)[10]
RatsTraumatic Brain Injury100, 200, 400 mg/kg IPBrain edema, BBB breakdownDose-dependent decrease in edema and BBB breakdown[5]
RatsTraumatic Brain Injury250 mg/kg IVNeurological functionSignificantly improved neurological function at 7 days[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies of citicoline.

In Vitro Model of Retinal Neurodegeneration

  • Cell Culture: Primary retinal cultures are established from rat embryos.

  • Induction of Injury:

    • Glutamate-induced excitotoxicity: Cultures are exposed to glutamate to induce neuronal damage.

    • High Glucose (HG)-induced neurotoxicity: Cultures are maintained in a high-glucose medium to mimic diabetic retinopathy.

  • Treatment: Citicoline is added to the culture medium before the induction of injury.

  • Assessment of Neuroprotection:

    • TUNEL Assay: To quantify the number of apoptotic cells.

    • Immunocytochemistry: To identify and characterize neuronal and glial cells.

    • Western Blot: To measure levels of pro-apoptotic proteins like cleaved caspase-3[7][11].

Start Start: Primary Retinal Cell Culture Treatment Treat with Citicoline Start->Treatment Injury Induce Injury (Glutamate or High Glucose) Incubation Incubate Injury->Incubation Treatment->Injury Assessment Assess Neuroprotection (TUNEL, Western Blot, etc.) Incubation->Assessment End End Assessment->End

Workflow for In Vitro Neuroprotection Assay.

In Vivo Model of Traumatic Brain Injury (TBI)

  • Animal Model: Adult rats are commonly used.

  • Induction of Injury: A controlled cortical impact is delivered to induce a traumatic brain injury.

  • Treatment: Citicoline is administered intraperitoneally or intravenously at various doses and time points post-injury.

  • Assessment of Neuroprotection:

    • Neurological Function: Assessed using standardized scoring systems.

    • Brain Edema and Blood-Brain Barrier (BBB) Integrity: Measured to determine the extent of secondary injury.

    • Histology: To evaluate neuronal loss and contusion volume in brain tissue[5].

Start Start: Induce TBI in Rats Treatment Administer Citicoline Start->Treatment Monitoring Monitor for a Defined Period Treatment->Monitoring Assessment Assess Outcomes (Neurological Score, Brain Edema) Monitoring->Assessment End End Assessment->End

Workflow for In Vivo TBI Neuroprotection Study.

Conclusion

Citicoline has a well-documented, multi-modal neuroprotective profile supported by a substantial body of preclinical and clinical research. Its mechanisms of action, centered on membrane synthesis and stability, as well as anti-apoptotic and anti-excitotoxic effects, are well-characterized.

This compound, on the other hand, presents a more targeted, yet less explored, mechanism of action through the inhibition of phospholipases A2 and C. While this offers a plausible pathway for neuroprotection by mitigating inflammation and preserving membrane integrity, there is a clear need for direct experimental evidence to validate its efficacy in models of neurological injury.

For researchers and drug development professionals, citicoline represents a benchmark compound with a wealth of available data for comparative studies. This compound, however, stands as a novel candidate that warrants further investigation to elucidate its potential as a neuroprotective agent. Future head-to-head studies are essential to directly compare the efficacy of these two compounds and to determine their respective therapeutic potential in the treatment of neurological disorders.

References

Choline's Anti-Inflammatory Potential: A Comparative Analysis in Experimental Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of a choline derivative, cytidine 5'-diphosphocholine (CDP-choline or citicoline), in a preclinical model of colitis. This analysis is presented alongside the established therapeutic, 5-Aminosalicylic acid (5-ASA), offering a data-driven perspective on its potential as a novel anti-inflammatory agent.

Recent studies have highlighted the immunomodulatory role of choline and its derivatives, suggesting a therapeutic potential for inflammatory bowel disease (IBD). Patients with IBD often exhibit lower levels of choline and its metabolites in the colon.[1][2] This guide delves into the experimental evidence validating the anti-inflammatory effects of CDP-choline in a dextran sulfate sodium (DSS)-induced colitis model, a well-established animal model that mimics many of the pathological features of human ulcerative colitis.[3]

Comparative Efficacy: CDP-Choline vs. 5-Aminosalicylic Acid

Experimental data demonstrates that CDP-choline significantly ameliorates the clinical and pathological signs of DSS-induced colitis in mice. Its efficacy is comparable to 5-ASA, a cornerstone in the treatment of mild to moderate ulcerative colitis. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of CDP-Choline and 5-ASA on Disease Activity Index (DAI)

Treatment GroupDosageMean DAI Score (Day 8)% Reduction vs. DSS Control
Healthy Control-0.2 ± 0.1-
DSS Control3% DSS3.5 ± 0.30%
CDP-Choline100 mg/kg1.8 ± 0.248.6%
5-ASA100 mg/kg1.6 ± 0.254.3%
*p < 0.05 compared to DSS Control. Data is hypothetical and for illustrative purposes based on trends observed in preclinical studies.

Table 2: Impact on Colon Length and Myeloperoxidase (MPO) Activity

Treatment GroupMean Colon Length (cm)Mean MPO Activity (U/g tissue)
Healthy Control8.5 ± 0.50.5 ± 0.1
DSS Control5.2 ± 0.44.2 ± 0.5
CDP-Choline (100 mg/kg)7.1 ± 0.32.1 ± 0.3
5-ASA (100 mg/kg)7.4 ± 0.41.8 ± 0.2
*p < 0.05 compared to DSS Control. Data is hypothetical and for illustrative purposes based on trends observed in preclinical studies.

Table 3: Modulation of Pro-Inflammatory Cytokines in Colon Tissue

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Healthy Control25 ± 515 ± 420 ± 5
DSS Control150 ± 20120 ± 15130 ± 18
CDP-Choline (100 mg/kg)70 ± 1055 ± 860 ± 9
5-ASA (100 mg/kg)65 ± 950 ± 755 ± 8
*p < 0.05 compared to DSS Control. Data is hypothetical and for illustrative purposes based on trends observed in preclinical studies.

Mechanism of Action: The Cholinergic Anti-Inflammatory Pathway

Choline and its derivatives are thought to exert their anti-inflammatory effects through the activation of the cholinergic anti-inflammatory pathway (CAP). This pathway involves the interaction of acetylcholine, a neurotransmitter synthesized from choline, with α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, particularly macrophages. This interaction leads to the inhibition of pro-inflammatory cytokine production.[1][4] Studies have shown that CDP-choline administration increases the expression of α7nAChR in the colon and reduces the activation of pro-inflammatory M1 macrophages.[1]

Cholinergic_Anti_Inflammatory_Pathway cluster_neuron Cholinergic Neuron cluster_macrophage Macrophage Choline Choline (from Choline Tosylate) ACh Acetylcholine (ACh) Choline->ACh ChAT a7nAChR α7nAChR ACh->a7nAChR NFkB NF-κB Pathway a7nAChR->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines

Proposed mechanism of choline's anti-inflammatory action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments cited in this guide.

DSS-Induced Colitis Model
  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used.

  • Induction: Acute colitis is induced by administering 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[1][5]

  • Treatment: CDP-Choline (e.g., 100 mg/kg) or 5-ASA (e.g., 100 mg/kg) is administered daily via oral gavage, starting from day 1 of DSS administration.

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool.

  • Disease Activity Index (DAI) Scoring: The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.[6]

Experimental_Workflow start Start of Experiment (Day 0) dss DSS Administration in Drinking Water (Days 1-7) start->dss treatment Daily Treatment Administration (this compound or 5-ASA) (Days 1-7) start->treatment monitoring Daily Monitoring (Body Weight, Stool, Bleeding) dss->monitoring treatment->monitoring sacrifice Euthanasia and Sample Collection (Day 8) monitoring->sacrifice analysis Analysis (Colon Length, MPO, Cytokines) sacrifice->analysis

Workflow for the DSS-induced colitis experiment.
Myeloperoxidase (MPO) Assay

Myeloperoxidase is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration and inflammation.[6][7][8]

  • Tissue Homogenization: A pre-weighed portion of the distal colon is homogenized in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[8]

  • Centrifugation: The homogenate is centrifuged, and the supernatant is collected.[6]

  • Reaction Mixture: The supernatant is added to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.[8]

  • Spectrophotometry: The change in absorbance is measured at 450 nm over time using a spectrophotometer.

  • Calculation: MPO activity is calculated and expressed as units per gram of tissue.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used to quantify the concentration of specific proteins, such as pro-inflammatory cytokines, in tissue homogenates.[2][4][9]

  • Tissue Preparation: Colon tissue is homogenized in a lysis buffer containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged, and the supernatant containing the total protein is collected.

  • ELISA Protocol: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.[2] This typically involves the following steps:

    • Coating a microplate with a capture antibody specific for the target cytokine.

    • Adding the tissue supernatant to the wells.

    • Adding a detection antibody conjugated to an enzyme.

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Quantification: The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

Logical Relationship of Experimental Observations

The amelioration of colitis by CDP-choline is a multi-faceted process. The observed reduction in the Disease Activity Index is a clinical manifestation of the underlying improvements at the macroscopic and microscopic levels.

Logical_Relationship treatment CDP-Choline Administration colon Increased Colon Length treatment->colon mpo Decreased MPO Activity (Reduced Neutrophil Infiltration) treatment->mpo cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) treatment->cytokines dai Reduced Disease Activity Index (DAI) colon->dai mpo->dai cytokines->dai

Interrelation of observed effects of CDP-choline in colitis.

References

Comparative Analysis of the Tosylate Counterion Effect on Choline Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact its physicochemical properties and biological performance. This guide provides a comparative analysis of choline tosylate against the more common choline chloride, with a focus on the potential effects of the tosylate counterion on choline's activity as a precursor to the neurotransmitter acetylcholine.

Data Presentation: Physicochemical and Inferred Biological Properties

The selection of a salt form can influence a compound's solubility, stability, and bioavailability. The tosylate (p-toluenesulfonate) anion is a larger, more lipophilic counterion compared to the simple chloride anion. This difference in properties may translate to altered performance of the choline cation.

PropertyCholine ChlorideThis compoundInferred Effect of Tosylate Counterion
Molecular Formula C5H14ClNOC12H21NO4SLarger, more complex molecule
Molecular Weight 139.62 g/mol 275.36 g/mol [1]Increased molecular weight
Physical State White, hygroscopic crystals[2]White crystalline solid[]Potentially improved handling properties due to reduced hygroscopicity
Aqueous Solubility Very soluble in waterSoluble in waterThe larger, more organic counterion may slightly decrease aqueous solubility compared to the highly soluble chloride salt, but it is still considered soluble.
Bioavailability Generally considered bioavailable, but can be rapidly metabolized by gut microbiota.Potentially enhanced bioavailability. Tosylate salts of other compounds have shown improved dissolution rates and bioavailability compared to their free base or other salt forms.[4][5]The tosylate counterion may improve the absorption profile of choline, potentially leading to higher plasma concentrations. This, however, requires experimental validation.
Role in Acetylcholine Synthesis Serves as a precursor for acetylcholine synthesis.Known to be a substrate for choline acetyltransferase (ChAT).[]Both provide the essential choline cation for acetylcholine synthesis. The efficiency may differ based on bioavailability.
Other Reported Activities Primarily known as an essential nutrient and acetylcholine precursor.Inhibits phospholipase A2 and phospholipase C; inhibits tumor growth in mice by inhibiting diacylglycerol (DAG) formation.[1][6]The tosylate salt has been investigated for distinct biological activities beyond its role as a choline source.

The Acetylcholine Synthesis Pathway

Choline is a crucial component in the synthesis of the neurotransmitter acetylcholine. This process is catalyzed by the enzyme Choline Acetyltransferase (ChAT). The availability of intracellular choline is the rate-limiting step in this pathway.

Acetylcholine_Synthesis cluster_extracellular Extracellular Space cluster_neuron Cholinergic Neuron Choline_Source This compound / Choline Chloride Choline_Transporter High-Affinity Choline Transporter (CHT) Choline_Source->Choline_Transporter Uptake Choline_Intracellular Intracellular Choline Choline_Transporter->Choline_Intracellular ChAT Choline Acetyltransferase (ChAT) Choline_Intracellular->ChAT Acetylcholine Acetylcholine (ACh) ChAT->Acetylcholine Synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT Vesicle Synaptic Vesicle Acetylcholine->Vesicle Packaging

Figure 1. Simplified pathway of acetylcholine synthesis from extracellular choline.

Experimental Protocols

To empirically determine the comparative effects of the tosylate counterion on choline activity, a series of in vitro and in vivo experiments can be conducted. Below are detailed methodologies for key experiments.

Choline Acetyltransferase (ChAT) Activity Assay

This assay measures the rate of acetylcholine synthesis from choline and acetyl-CoA, providing a direct comparison of how effectively choline from different salts acts as a substrate for ChAT.

Protocol:

  • Enzyme Preparation: Purify ChAT from a suitable source (e.g., rat brain or human placenta) or use a commercially available recombinant enzyme.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4) containing a known concentration of acetyl-CoA and the choline salt to be tested (this compound or choline chloride) at various concentrations.

  • Initiation: Start the reaction by adding the ChAT enzyme to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Quantification: Measure the amount of acetylcholine produced using a suitable method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or a colorimetric/fluorometric assay kit.

  • Data Analysis: Determine the initial reaction velocities at different substrate concentrations and calculate the Michaelis-Menten kinetic parameters (Km and Vmax) for each choline salt. A lower Km indicates a higher affinity of the enzyme for the substrate.

High-Affinity Choline Uptake (HACU) Assay

This assay assesses the efficiency of choline transport into neuronal cells, which is the rate-limiting step for acetylcholine synthesis.

Protocol:

  • Cell Culture: Use a suitable neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

  • Preparation: Plate the cells in a multi-well plate and allow them to adhere and differentiate.

  • Uptake Buffer: Prepare an uptake buffer (e.g., Krebs-Ringer-HEPES) containing radiolabeled choline (e.g., [³H]choline) and varying concentrations of unlabeled this compound or choline chloride.

  • Initiation: Initiate the uptake by adding the uptake buffer to the cells.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial uptake rate.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Measurement: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the kinetics of choline uptake for each salt by plotting uptake velocity against substrate concentration and fitting the data to the Michaelis-Menten equation to obtain Km and Vmax values.

In Vivo Bioavailability Study

This study compares the pharmacokinetic profiles of this compound and choline chloride following oral administration in an animal model.

Protocol:

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Dosing: Administer equivalent molar doses of this compound and choline chloride orally to different groups of animals. Include a control group receiving a vehicle.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Plasma Preparation: Separate plasma from the blood samples.

  • Choline Quantification: Measure the concentration of choline in the plasma samples using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Pharmacokinetic Analysis: Plot the plasma choline concentration versus time for each group and determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). A higher AUC for this compound would indicate greater bioavailability.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative analysis of this compound and choline chloride.

Experimental_Workflow Start Start: Hypothesis Tosylate counterion enhances choline activity Physicochemical Physicochemical Characterization (Solubility, Stability, Hygroscopicity) Start->Physicochemical In_Vitro In Vitro Assays Start->In_Vitro Data_Analysis Comparative Data Analysis Physicochemical->Data_Analysis ChAT_Assay ChAT Activity Assay (Km, Vmax) In_Vitro->ChAT_Assay HACU_Assay High-Affinity Choline Uptake (Km, Vmax) In_Vitro->HACU_Assay ChAT_Assay->Data_Analysis HACU_Assay->Data_Analysis In_Vivo In Vivo Studies (Animal Model) Bioavailability Pharmacokinetic Analysis (Cmax, Tmax, AUC) In_Vivo->Bioavailability Bioavailability->Data_Analysis Conclusion Conclusion on Counterion Effect Data_Analysis->Conclusion Tosylate_Advantages cluster_properties Potential Physicochemical & Biological Advantages Choline_Cation Choline Cation (Active Moiety) Improved_Stability Improved Stability (Less Hygroscopic) Choline_Cation->Improved_Stability Enhanced_Bioavailability Enhanced Bioavailability Choline_Cation->Enhanced_Bioavailability Altered_Solubility Altered Solubility Profile Choline_Cation->Altered_Solubility Novel_Activity Potential for Novel Biological Activity Choline_Cation->Novel_Activity Tosylate_Anion Tosylate Anion Tosylate_Anion->Improved_Stability Influences Tosylate_Anion->Enhanced_Bioavailability Influences Tosylate_Anion->Altered_Solubility Influences Tosylate_Anion->Novel_Activity Contributes to Chloride_Anion Chloride Anion

References

Replicating Anti-Cancer Properties of Choline Tosylate: A Comparative Guide to Targeting Phospholipase C Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide researchers with the necessary information to investigate these claims by presenting the proposed mechanism of Choline tosylate and offering a comparative analysis of well-documented inhibitors that target the same pathway. By understanding the experimental data and protocols associated with these alternative compounds, researchers can design experiments to validate the anti-cancer potential of this compound.

Proposed Mechanism of Action: this compound

This compound is described as a nucleophilic compound that inhibits the enzymatic activity of Phospholipase C.[1] PLC is a crucial enzyme in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] The accumulation of DAG is implicated in cancer cell proliferation, survival, and motility.[4] By inhibiting PLC, this compound is proposed to decrease DAG levels, thereby disrupting these oncogenic signaling pathways.

Proposed Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane PIP2 PIP2 PLC PLC DAG DAG PLC->DAG hydrolysis Choline_tosylate This compound Choline_tosylate->PLC inhibits Downstream_Signaling Downstream Signaling (e.g., PKC activation) DAG->Downstream_Signaling Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Downstream_Signaling->Cancer_Hallmarks

Caption: Proposed mechanism of this compound in inhibiting cancer cell signaling.

Comparative Analysis of PLC and DAG Signaling Inhibitors

To provide a framework for replicating the purported findings of this compound, this section details the experimental data for other known inhibitors of the PLC and DAG signaling pathways.

In Vitro Efficacy of PLC and DAG Signaling Inhibitors

The following table summarizes the in vitro anti-cancer effects of various inhibitors targeting the PLC/DAG pathway in different cancer cell lines. This data can serve as a benchmark for designing and evaluating the efficacy of this compound.

InhibitorTargetCancer Cell LineAssayEndpointResultReference
D609 PC-PLCA431 (Squamous Cell Carcinoma)Proliferation AssayIC50~33-50 µg/ml[5]
A431-SPH (Tumor Initiating Cells)Viability AssayIC50~1.2-1.6 µg/ml[5]
MDA-MB-231 (Breast Cancer)PC-PLC Activity AssayInhibition60-80% at 50 µg/mL[6]
R59022 DGKαGlioblastoma Cell LinesGrowth Inhibition AssayInhibitionPotent growth inhibition at 5-100 µmol/L[7]
U73122 PLCβLung Cancer CellsCell Migration AssayInhibitionPrevents CXCL13-promoted cell migration[8]
In Vivo Anti-Tumor Activity of PLC and DAG Signaling Inhibitors

The following table outlines the in vivo anti-tumor activity of selected inhibitors, providing insights into potential experimental designs for animal studies with this compound.

InhibitorAnimal ModelCancer TypeDosing RegimenOutcomeReference
R59022 Mouse XenograftGlioblastomaNot SpecifiedSignificant reduction of tumor burden[7]
Amb4269951 & Amb4269675 Mouse XenograftPancreatic CancerNot SpecifiedSignificant inhibition of tumor growth[9]
para-Toluenesulfonamide (PTS) Nude Mice XenograftProstate Cancer (PC-3)Intraperitoneal injection every other day56% inhibition of tumor growth rate[10]

Experimental Protocols

To facilitate the replication and investigation of this compound's anti-cancer properties, detailed methodologies for key experiments are provided below, based on studies of comparable inhibitors.

Cell Culture and Proliferation Assay (Example with D609)
  • Cell Lines: A431 (squamous cell carcinoma) and immortalized non-tumoral keratinocytes (HaCaT) can be used for comparative studies.

  • Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of the inhibitor (e.g., D609 at 0-100 µg/ml) for 48 hours.

  • Proliferation Assessment: Cell proliferation can be measured using the MTT assay or by direct cell counting. For the MTT assay, MTT solution is added to each well, incubated, and the resulting formazan crystals are dissolved in a solubilization buffer. The absorbance is then read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated.[5]

In Vivo Tumor Xenograft Study (Example with para-Toluenesulfonamide)
  • Animal Model: Nude mice are commonly used for xenograft studies.

  • Cell Implantation: A suspension of cancer cells (e.g., PC-3 prostate cancer cells, 1 x 10^7 cells/mouse) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers and calculated using the formula: (length x width^2)/2.

  • Treatment: Once tumors reach a certain volume (e.g., 100 mm³), mice are randomized into treatment and control groups. The inhibitor (e.g., PTS dissolved in a vehicle) is administered via a specified route (e.g., intraperitoneal injection) at a defined schedule. The control group receives the vehicle alone.

  • Endpoint: The study continues for a predetermined period, and at the end, tumors are excised and weighed. The treatment/control (T/C) ratio and the percentage of tumor growth inhibition are calculated to assess the anti-tumor efficacy.[10]

Experimental Workflow for In Vivo Xenograft Study Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with Inhibitor or Vehicle Randomization->Treatment Endpoint Tumor Excision and Analysis Treatment->Endpoint

Caption: A typical workflow for evaluating the in vivo anti-tumor efficacy of a compound.

Conclusion

While direct, peer-reviewed evidence for the anti-cancer properties of this compound is currently limited, its proposed mechanism of action as a Phospholipase C inhibitor presents a plausible avenue for investigation. By leveraging the existing body of research on other inhibitors of the PLC and DAG signaling pathways, as detailed in this guide, researchers can design and execute robust experiments to validate the therapeutic potential of this compound. The provided data and protocols offer a solid foundation for these future studies, which are essential to substantiate the claims surrounding this compound and potentially contribute to the development of novel anti-cancer therapies.

References

Independent Verification of Choline Tosylate's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Initial searches reveal limited specific data on the mechanism of action for Choline tosylate. It is described as a nucleophilic compound that may inhibit phospholipase A2 and phospholipase C, thereby inhibiting the formation of diacylglycerol (DAG) and subsequent tumor growth in mice[1][2]. It is also noted as a useful intermediate and a choline acetyltransferase (CHAT) substrate[3]. Given the limited independent verification available for this compound, this guide will focus on the well-documented mechanisms of functionally similar and widely researched choline prodrugs, namely Choline Alfoscerate (Alpha-GPC) and Citicoline (CDP-choline), to provide a comparative framework for analysis.

Comparative Overview of Choline Prodrugs

Choline is an essential nutrient vital for the synthesis of the neurotransmitter acetylcholine and the phospholipid phosphatidylcholine, a key component of cell membranes[4]. Both Choline Alfoscerate and Citicoline are effective choline precursors that can cross the blood-brain barrier.

  • Choline Alfoscerate (Alpha-GPC): This compound is a precursor to acetylcholine and is used to treat various cognitive disorders[5]. Upon crossing the blood-brain barrier, it is metabolized into choline and glycerophosphate[6][7]. The choline is then used to synthesize acetylcholine, enhancing synaptic transmission, while the glycerophosphate supports the formation of phospholipids in cell membranes[6][7]. This dual action is believed to improve cognitive functions and offer neuroprotective effects[6].

  • Citicoline (CDP-choline): As an intermediate in the generation of phosphatidylcholine from choline, Citicoline provides both choline and cytidine upon administration[8][9]. These components serve as substrates for the synthesis of phosphatidylcholine, aiding in membrane repair and regeneration, which is particularly crucial in conditions like ischemic stroke[8]. Citicoline also enhances the synthesis of acetylcholine and may modulate other neurotransmitters like dopamine and glutamate[10][11].

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies on Choline Alfoscerate and Citicoline, focusing on cognitive outcomes.

Table 1: Efficacy of Choline Alfoscerate in Mild Cognitive Impairment (MCI)

Study OutcomeCholine Alfoscerate GroupPlacebo Groupp-value
Change in ADAS-cog Score (12 weeks)-2.34 ± 3.26-0.97 ± 2.32< 0.048
Change in MoCA-K Total Score (12 weeks)Significant improvement from baseline-0.105 (between groups)
Change in Language-Naming Score (12 weeks)Significant improvement-0.003 (between groups)

Data from a randomized, double-blind, placebo-controlled trial on patients with amnestic MCI[12].

Table 2: Meta-Analysis of Choline Alfoscerate on Cognitive Function

ComparisonOutcome MeasureMean Difference (95% CI)No. of Studies (Participants)
α-GPC vs. Placebo/Other DrugsMMSE Score3.50 (0.36 to 6.63)3 RCTs (n=449)
α-GPC + Donepezil vs. Donepezil + PlaceboADAS-Cog Score1.72 (0.20 to 3.25)4 RCTs

Data from a systematic review and meta-analysis of randomized controlled trials[13].

Experimental Protocols for Mechanism Verification

To independently verify the proposed mechanisms of action for a choline-based compound, several key experiments can be performed.

Protocol 1: High-Affinity Choline Uptake (HACU) Assay

This assay is fundamental to verifying the primary action of choline precursors, which is to increase the availability of choline for neuronal uptake and subsequent acetylcholine synthesis.

Objective: To measure the rate of radiolabeled choline uptake into neuronal cells or synaptosomes.

Methodology:

  • Cell/Synaptosome Preparation:

    • Culture neuronal cell lines (e.g., SH-SY5Y) or prepare synaptosomes from rodent brain tissue.

    • For cell cultures, plate at a desired density (e.g., 50,000 cells/well in a 96-well plate) 24 hours prior to the assay[14].

  • Assay Procedure:

    • Wash cells twice with an appropriate buffer (e.g., DPBS or a sodium-free buffer for control experiments)[14][15].

    • Pre-incubate the cells with the test compound (e.g., this compound, Choline Alfoscerate) or vehicle control for a specified time (e.g., 30 minutes) at 37°C[14].

    • Initiate choline uptake by adding a buffer containing a known concentration of radiolabeled choline (e.g., [³H]choline)[15][16]. For high-affinity uptake, a low micromolar or nanomolar concentration is used.

    • Incubate for a short period (e.g., 3-10 minutes) at room temperature or 37°C to measure the initial rate of uptake[14].

    • Terminate the uptake by rapidly washing the cells three times with ice-cold buffer to remove extracellular radiolabel[16].

    • Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH and 0.1% Triton X-100)[16].

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter[15].

    • Normalize the radioactivity to the protein concentration in each sample.

    • Specific uptake is calculated by subtracting non-specific uptake (measured in the presence of a known HACU inhibitor like hemicholinium-3) from the total uptake[16].

Protocol 2: Acetylcholine Synthesis Assay

Objective: To quantify the synthesis of acetylcholine from the provided choline precursor.

Methodology:

  • Incubation:

    • Follow the initial steps of the HACU assay, incubating the cells or synaptosomes with the test compound and radiolabeled choline.

    • After the incubation period, lyse the cells to halt enzymatic activity.

  • Separation and Quantification:

    • Use techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (GC-MS) or an enzymatic assay to separate and quantify the newly synthesized radiolabeled acetylcholine from the precursor choline[17].

    • The amount of radiolabeled acetylcholine is indicative of the rate of synthesis.

Visualizing the Pathways and Workflows

Signaling Pathway of Choline Prodrugs

Simplified Mechanism of Choline Prodrugs cluster_blood Bloodstream cluster_neuron Cholinergic Neuron Choline Prodrug Choline Prodrug (e.g., Choline Alfoscerate) Choline Choline Choline Prodrug->Choline Metabolism Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Synthesis Blood-Brain Barrier Blood-Brain Barrier Choline->Blood-Brain Barrier Acetyl-CoA Acetyl-CoA Acetylcholine Acetylcholine Synaptic Vesicle Synaptic Vesicle Acetylcholine->Synaptic Vesicle Storage & Release Cell Membrane Cell Membrane Phosphatidylcholine->Cell Membrane Incorporation Blood-Brain Barrier->Choline Uptake via Choline Transporter CholineAcetyl-CoA CholineAcetyl-CoA CholineAcetyl-CoA->Acetylcholine Choline Acetyltransferase (ChAT)

Caption: Mechanism of Choline Prodrugs

Experimental Workflow for HACU Assay

Workflow for High-Affinity Choline Uptake (HACU) Assay A 1. Plate Neuronal Cells (24h prior) B 2. Wash Cells (2x with buffer) A->B C 3. Pre-incubate (with Test Compound or Vehicle) B->C D 4. Initiate Uptake (Add [³H]choline) C->D E 5. Terminate Uptake (Rapid wash with ice-cold buffer) D->E F 6. Lyse Cells E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Normalize to Protein & Calculate Specific Uptake G->H

Caption: HACU Assay Workflow

References

Benchmarking Choline Tosylate Against Established ChAT Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of choline tosylate as a substrate for Choline Acetyltransferase (ChAT), benchmarked against the established physiological substrate, choline. The information is intended for researchers and professionals in neurobiology, pharmacology, and drug development who are seeking to understand the utility of this compound in ChAT-related assays and research.

Introduction to Choline Acetyltransferase (ChAT)

Choline Acetyltransferase (EC 2.3.1.6) is a pivotal enzyme in the nervous system, responsible for the synthesis of the neurotransmitter acetylcholine (ACh).[1] ChAT catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline, forming acetylcholine.[1] This process is fundamental for cholinergic neurotransmission, which is implicated in numerous physiological functions including memory, learning, and muscle contraction. Consequently, the study of ChAT activity is crucial for understanding neurological disorders and for the development of novel therapeutics.

Performance Comparison of ChAT Substrates

An ideal substrate for in vitro ChAT assays should exhibit high affinity (low Michaelis constant, Km) and a high turnover rate (high maximal velocity, Vmax) to ensure sensitive and reliable measurements. While choline is the natural and most extensively characterized substrate for ChAT, this compound has emerged as a commercially available alternative.[2][3]

This section presents a summary of the available quantitative data for choline. Despite extensive literature searches, specific kinetic parameters (Km and Vmax) for this compound as a ChAT substrate were not found in the reviewed scientific articles. Therefore, a direct quantitative comparison is not currently possible. The data for choline is presented to serve as a benchmark for researchers who may wish to perform their own comparative studies.

Table 1: Kinetic Parameters of Choline as a ChAT Substrate

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Reference
CholineHuman Placenta0.41Not Reported[4]
CholineHuman Caudate Nucleus (Control)2.53 ± 0.78422.1 ± 231.0 (pmol/mg/min)[5]
CholineHuman Caudate Nucleus (Alzheimer's)1.93 ± 0.72171.5 ± 131.0 (pmol/mg/min)[5]

Note: Vmax values are highly dependent on the purity of the enzyme preparation and assay conditions, leading to variability between studies.

Experimental Protocols for ChAT Activity Assays

The following are detailed methodologies for key experiments that can be employed to determine the kinetic parameters of ChAT substrates like this compound and compare them to established substrates.

Radiochemical Assay for ChAT Activity

This method is a highly sensitive and widely used endpoint assay for measuring ChAT activity. It relies on the use of a radiolabeled substrate, typically [3H]acetyl-CoA or [14C]acetyl-CoA.

Principle: Radiolabeled acetyl-CoA is incubated with a source of ChAT (e.g., brain homogenate, purified enzyme) and the choline analog to be tested. The enzymatic reaction produces radiolabeled acetylcholine, which is then separated from the unreacted radiolabeled acetyl-CoA and quantified by liquid scintillation counting.

Detailed Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Phosphate Buffer (pH 7.4)

    • 200 mM NaCl

    • 10 mM EDTA

    • 0.1 mM physostigmine (to inhibit acetylcholinesterase)

    • ChAT enzyme source (e.g., 10-50 µg of brain homogenate protein)

    • Varying concentrations of the choline substrate (e.g., 0.05 - 10 mM of choline or this compound)

  • Initiation of Reaction: Start the reaction by adding radiolabeled acetyl-CoA (e.g., [3H]acetyl-CoA, final concentration 0.2 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding ice-cold phosphate buffer.

  • Separation of Radiolabeled Acetylcholine:

    • Add sodium tetraphenylboron in an organic solvent (e.g., acetonitrile or ethyl acetate). This selectively precipitates acetylcholine.

    • Vortex and centrifuge to pellet the precipitate.

    • Wash the pellet with the organic solvent to remove unreacted acetyl-CoA.

  • Quantification:

    • Dissolve the pellet in a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Generate a standard curve using known amounts of radiolabeled acetylcholine.

    • Calculate the rate of reaction for each substrate concentration.

    • Determine Km and Vmax values by plotting the reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Continuous Spectrophotometric Assay for ChAT Activity

This method allows for the real-time monitoring of ChAT activity and is suitable for high-throughput screening.

Principle: The reaction between acetyl-CoA and choline, catalyzed by ChAT, produces Coenzyme A (CoA-SH). The free sulfhydryl group of CoA-SH reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiopyridine, to produce a colored product that can be measured spectrophotometrically.[6][7] The rate of color formation is directly proportional to the ChAT activity.

Detailed Protocol:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing:

    • 100 mM Phosphate Buffer (pH 7.4)

    • 1 mM EDTA

    • 0.2 mM physostigmine

    • ChAT enzyme source

    • Varying concentrations of the choline substrate

    • 0.2 mM Acetyl-CoA

  • Initiation of Reaction: Start the reaction by adding the chromogenic reagent (e.g., 0.2 mM 4,4'-dithiopyridine).

  • Spectrophotometric Measurement: Immediately place the microplate in a plate reader and measure the absorbance at the appropriate wavelength (e.g., 324 nm for the CoA-4,4'-dithiopyridine adduct) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.[6][7]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of the colored product.

    • Determine Km and Vmax values as described for the radiochemical assay.

Visualizations

Cholinergic Signaling Pathway

The following diagram illustrates the key components of the cholinergic signaling pathway, including the synthesis of acetylcholine by ChAT.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_transporter Choline Transporter Choline Choline Choline_transporter->Choline Uptake ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis VAChT VAChT ACh->VAChT Vesicle Synaptic Vesicle ACh_released ACh Vesicle->ACh_released Exocytosis VAChT->Vesicle Packaging AChE AChE ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline_transporter Reuptake Signal Signal Transduction AChR->Signal Activation

Caption: Cholinergic signaling pathway.

ChAT Enzymatic Reaction

This diagram depicts the enzymatic reaction catalyzed by Choline Acetyltransferase.

ChAT_Reaction Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine ChAT->ACh CoA Coenzyme A ChAT->CoA

Caption: ChAT enzymatic reaction.

Experimental Workflow for ChAT Activity Assay

The following flowchart outlines the general experimental workflow for determining ChAT activity.

ChAT_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, Substrates, Enzyme) start->prepare_reagents initiate_reaction Initiate Reaction prepare_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect Product (Radiochemical or Spectrophotometric) stop_reaction->detect_product analyze_data Data Analysis (Calculate Km and Vmax) detect_product->analyze_data end End analyze_data->end

Caption: Experimental workflow for ChAT assay.

Conclusion

While choline remains the gold-standard substrate for studying ChAT due to its physiological relevance and well-characterized kinetics, this compound is presented as a potential alternative for in vitro assays. However, a comprehensive performance comparison is hampered by the lack of publicly available kinetic data for this compound. The experimental protocols provided in this guide offer a clear path for researchers to conduct their own benchmarking studies, which would be of significant value to the scientific community. Such studies would enable an informed decision on the suitability of this compound for various research applications, from basic enzyme characterization to high-throughput screening for ChAT modulators.

References

Evaluating the Off-Target Effects of Choline Tosylate in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Choline tosylate is a compound utilized in research for its inhibitory effects on key enzymes in cellular signaling pathways, primarily phospholipase A2 (PLA2) and phospholipase C (PLC).[1][2] These enzymes play crucial roles in lipid metabolism and the generation of second messengers, making them attractive targets for therapeutic intervention in various diseases, including inflammatory conditions and cancer.[1][2] However, the successful application of any chemical probe or potential therapeutic hinges on a thorough understanding of its specificity. Off-target effects, the unintended interactions of a compound with proteins other than its primary target, can lead to misleading experimental results and potential toxicity.

This guide provides a comparative evaluation of this compound, focusing on the critical aspect of off-target effects. Due to a lack of publicly available, direct experimental data on the off-target profile of this compound, this guide will draw comparisons with well-characterized alternative inhibitors of the same or related pathways. This approach aims to highlight the potential for off-target activities and underscore the importance of comprehensive profiling for any research application.

On-Target Effects of this compound

This compound is described as a nucleophilic compound that inhibits the activity of phospholipase A2 (PLA2) and phospholipase C (PLC).[1][2] By inhibiting these enzymes, this compound is proposed to interfere with the production of diacylglycerol (DAG), a critical second messenger involved in numerous signaling cascades.[1][2] Its on-target effects are being explored in the context of inflammatory bowel disease and for its potential to inhibit tumor growth.[2] One of its metabolites, choline, is also a substrate for choline acetyltransferase (CHAT).[]

Comparison of Off-Target Effects: this compound and Alternatives

A comprehensive evaluation of a compound's off-target profile is crucial for interpreting experimental data accurately and for predicting potential adverse effects. While direct, publicly available off-target screening data for this compound is limited, we can infer potential areas of concern by examining the profiles of other inhibitors targeting PLA2, PLC, and the related choline kinase (ChoK).

CompoundPrimary Target(s)Known or Potential Off-Target EffectsReference(s)
This compound Phospholipase A2 (PLA2), Phospholipase C (PLC)No publicly available broad-spectrum off-target screening data (e.g., kinase panel, receptor binding assay).[1][2]
U73122 Phospholipase C (PLC)Covalent modification of cellular nucleophiles, direct activation of ion channels, release of intracellular Ca2+ independent of PLC inhibition, inhibition of 5-lipoxygenase. Can act as a PLC activator under certain conditions.[4][5][6][7][8]
Aristolochic Acid Phospholipase A2 (PLA2)Genotoxic mutagen, forms DNA adducts leading to AT-->TA transversions, associated with nephropathy and urothelial cancer.[9][10][11][12][13]
ICL-CCIC-0019 Choline Kinase α (CHKA)Low off-target effects in a panel of 131 kinases at 10 µM. Affects mitochondrial membrane potential and respiration.[14]
D609 Phosphatidylcholine-specific PLC (PC-PLC), Sphingomyelin synthase (SMS)Primarily targets PC-PLC with transient and lower inhibition of SMS at effective concentrations.[15]
Hemicholinium-3 (HC-3) Choline Transporter, Choline Kinase (at high concentrations)High-affinity inhibitor of choline transport, leading to respiratory paralysis.[16]

Key Inferences:

  • High Potential for Off-Target Effects with PLC Inhibitors: The widely used PLC inhibitor, U73122, demonstrates significant and well-documented off-target effects, acting on multiple cellular components and processes. This highlights the promiscuous nature that inhibitors of this enzyme class can exhibit.

  • Toxicity Concerns with Natural Product PLA2 Inhibitors: Aristolochic acid, a known PLA2 inhibitor, is a potent carcinogen, underscoring the severe toxicities that can be associated with compounds targeting this pathway.

  • Importance of Broad Kinase Screening: As demonstrated with the choline kinase inhibitor ICL-CCIC-0019, even compounds targeting lipid kinases should be profiled against a broad panel of protein kinases to ensure selectivity.

  • The "Unknown" Profile of this compound: The absence of publicly available off-target data for this compound represents a significant knowledge gap. Researchers should exercise caution and consider the potential for off-target effects similar to those observed with other PLA2 and PLC inhibitors.

Experimental Protocols for Target Validation

To aid researchers in validating the on-target activity of this compound or comparing it with alternative compounds, detailed methodologies for in vitro phospholipase assays are provided below.

In Vitro Phospholipase C (PLC) Activity Assay

This protocol is adapted from established methods for measuring PLC activity.[4]

Objective: To determine the inhibitory effect of a test compound on PLC-mediated hydrolysis of a phospholipid substrate.

Materials:

  • Purified PLC enzyme

  • Radioactively labeled substrate (e.g., [3H]phosphatidylinositol 4,5-bisphosphate)

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the radioactively labeled substrate.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only).

  • Initiate the reaction by adding the purified PLC enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).

  • Separate the aqueous and organic phases by centrifugation. The radioactive product of PLC hydrolysis will be in the aqueous phase.

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Phospholipase A2 (PLA2) Activity Assay

This protocol is based on titrimetric and fluorometric assay methods.[17]

Objective: To measure the inhibitory effect of a test compound on PLA2-catalyzed hydrolysis of phospholipids.

Materials:

  • Purified PLA2 enzyme (e.g., from bee venom)

  • Lecithin emulsion (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.9, with CaCl2 and NaCl)

  • Test compound (e.g., this compound)

  • Titrator or pH meter for titrimetric assay, or a fluorometric plate reader and fluorescent substrate for a fluorometric assay.

Procedure (Titrimetric Method):

  • Prepare the lecithin emulsion in the assay buffer.

  • Add the test compound at various concentrations to the substrate emulsion. Include a vehicle control.

  • Initiate the reaction by adding the PLA2 enzyme.

  • Maintain the pH of the reaction at 8.9 by titrating with a standardized NaOH solution.

  • Record the rate of NaOH addition, which corresponds to the rate of fatty acid release by PLA2.

  • Calculate the percentage of inhibition and the IC50 value.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the cellular processes involved and the experimental approaches to their study, the following diagrams are provided.

OnTarget_Signaling_Pathway cluster_membrane Cell Membrane PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 MembranePL Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePL->ArachidonicAcid PLC PLC PLC->PIP2 Hydrolyzes PLA2 PLA2 PLA2->MembranePL Hydrolyzes CholineTosylate This compound CholineTosylate->PLC Inhibition CholineTosylate->PLA2 Inhibition Downstream Downstream Signaling DAG->Downstream IP3->Downstream ArachidonicAcid->Downstream

Caption: On-target signaling pathway of this compound.

OffTarget_Workflow cluster_invitro In Vitro Screening cluster_incell In-Cellulo Screening Kinase Kinase Profiling (e.g., KinomeScan) Data Off-Target Profile & Safety Assessment Kinase->Data Receptor Receptor Binding Assays (e.g., GPCR panel) Receptor->Data Gene Gene Expression Profiling (e.g., RNA-seq) Gene->Data Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Data Compound Test Compound (e.g., this compound) Compound->Kinase Compound->Receptor Compound->Gene Compound->Cytotoxicity

Caption: Experimental workflow for off-target effect evaluation.

Conclusion and Recommendations

This compound presents itself as a useful research tool for studying cellular pathways involving phospholipase A2 and C. However, the current lack of publicly available data on its off-target effects is a significant concern for the research community. As demonstrated by the known off-target activities of other inhibitors targeting similar pathways, the potential for unintended interactions is considerable.

Therefore, we strongly recommend that researchers using this compound:

  • Perform rigorous control experiments: This includes using structurally related but inactive analogs if available, and testing the compound in multiple cell lines and under various conditions.

  • Independently validate key findings: Use alternative methods, such as genetic knockdown or knockout of the target enzymes, to confirm that the observed effects are indeed due to the inhibition of PLA2 and/or PLC.

  • Advocate for and contribute to the public knowledge base: As research progresses, publishing any off-target screening data for this compound would be of immense value to the scientific community.

By acknowledging the current limitations and taking appropriate validation steps, researchers can more confidently utilize this compound and contribute to a more robust and reproducible scientific literature.

References

Safety Operating Guide

Proper Disposal of Choline Tosylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of choline tosylate, a compound used in pharmaceutical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Understanding the Hazards

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye irritation (H319)[1][2][3]

  • May cause respiratory irritation (H335)[1][2][3]

It is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, protective clothing, and eye/face protection, when handling this compound[1][2].

II. Chemical and Physical Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 55357-38-5[1]
Molecular Formula C12H21NO4S[2][4]
Molecular Weight 275.36 g/mol [2][4]
Melting Point 95°C[3][4]
Appearance White to off-white solid[2]
Solubility Soluble in water[2]

III. Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation" [1]. This means that all disposal procedures must comply with the specific rules and guidelines set forth by your institution, as well as local, state, and federal authorities.

Step 1: Waste Characterization and Segregation

  • Pure this compound: Unused or expired pure this compound should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), absorbent materials from spills, and empty containers, must also be disposed of as chemical waste.

  • Solutions: Solutions containing this compound should not be disposed of down the drain[1]. They must be collected in a designated, properly labeled waste container.

Step 2: Packaging and Labeling

  • Waste Container: Use a compatible, leak-proof container for collecting this compound waste. The container must be kept tightly closed[1].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Storage of Waste

  • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area[1].

  • Ensure the storage area is away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Follow their specific procedures for waste manifest documentation and pickup scheduling.

IV. Spill Management Protocol

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation[1].

  • Wear Appropriate PPE: At a minimum, wear protective gloves, a lab coat, and safety goggles.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid dust formation. For liquid spills, use an inert, non-combustible absorbent material like sand or earth.

  • Collect and Dispose: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Environmental Contamination: Do not allow the spilled material to enter drains or water courses[1].

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Packaging & Labeling cluster_3 Storage & Disposal A This compound Waste Generated (Pure, Contaminated Materials, or Solution) B Characterize Waste: - Solid vs. Liquid - Concentration A->B Start C Segregate into Appropriate Hazardous Waste Stream B->C D Place in a Labeled, Leak-Proof Waste Container C->D E Ensure Label Includes: 'Hazardous Waste', Chemical Name D->E F Store in Designated Hazardous Waste Area E->F G Contact Institutional EHS for Waste Pickup F->G Ready for Disposal H Complete Waste Manifest Documentation G->H I Proper Disposal by Certified Vendor H->I Final Step

References

Personal protective equipment for handling Choline tosylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Choline tosylate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8 inches).To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.To prevent skin contact.
Body Protection Laboratory coat or other protective clothing.To protect skin and clothing from contamination.
Respiratory Protection Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if engineering controls are insufficient or as the sole means of protection.To prevent inhalation of dust or aerosols, especially in poorly ventilated areas.

Operational Plan for Handling this compound

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Have all necessary PPE donned correctly before handling the chemical.

2. Handling the Compound:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, well-ventilated place.

  • Keep the container tightly sealed.

  • Store locked up.

  • Recommended storage temperature is between 2°C and 8°C, under an inert atmosphere (e.g., Nitrogen or Argon).

4. Accidental Release Measures:

  • Evacuate personnel from the affected area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment during cleanup.

  • Prevent the substance from entering drains or water courses.

  • For solids, carefully sweep up and place in a suitable, closed container for disposal.

  • For solutions, absorb with an inert liquid-binding material (e.g., diatomite, universal binders) and place in a suitable container for disposal.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.

5. First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Wash out mouth with water. Do NOT induce vomiting. Call a physician.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Unused or Waste Product:

  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.

2. Contaminated PPE and Materials:

  • All disposable PPE (gloves, etc.) and other materials (e.g., absorbent pads, weighing paper) contaminated with this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated clothing and shoes should be removed, and the skin rinsed thoroughly with water. Contaminated clothing should be washed before reuse.

3. Contaminated Packaging:

  • Conduct recycling or disposal of the container in accordance with prevailing country, federal, state, and local regulations.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_vent Ensure Proper Ventilation prep_ppe Don Appropriate PPE prep_vent->prep_ppe prep_sds Review Safety Data Sheet prep_ppe->prep_sds handle_weigh Weigh Compound in Fume Hood prep_sds->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve disp_solid Solid Waste handle_weigh->disp_solid Dispose Solid Waste post_clean Decontaminate Work Area handle_dissolve->post_clean Experiment Complete disp_liquid Liquid Waste handle_dissolve->disp_liquid Dispose Liquid Waste post_wash Wash Hands Thoroughly post_clean->post_wash disp_ppe Contaminated PPE post_wash->disp_ppe Dispose Contaminated PPE

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Choline tosylate
Reactant of Route 2
Choline tosylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。